VU 0238429
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c1-24-11-4-2-10(3-5-11)9-21-14-7-6-12(25-17(18,19)20)8-13(14)15(22)16(21)23/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGZXFOLMHCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)OC(F)(F)F)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655290 | |
| Record name | VU 0238429 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-92-6 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | VU-0238429 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160247926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VU 0238429 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VU0238429 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VU-0238429 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH1ZWF5Q3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VU0238429
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0238429 is a pioneering chemical probe that has been instrumental in elucidating the physiological and pathological roles of the M5 muscarinic acetylcholine (B1216132) receptor. It is a selective positive allosteric modulator (PAM) of the M5 receptor, a Gq-coupled G protein-coupled receptor (GPCR). This guide provides a comprehensive overview of the mechanism of action of VU0238429, including its in vitro pharmacology, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Mechanism of Action: Positive Allosteric Modulation of the M5 Receptor
VU0238429 functions as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor.[1][2][3][4] This means that it does not directly activate the receptor itself but binds to a topographically distinct site from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. By binding to this allosteric site, VU0238429 enhances the receptor's response to ACh. This potentiation can manifest as an increase in the affinity of ACh for the receptor and/or an increase in the maximal efficacy of the ACh-induced response.
In Vitro Pharmacology: Potency and Selectivity
The in vitro pharmacological profile of VU0238429 has been characterized primarily through functional assays measuring calcium mobilization in cell lines expressing individual human muscarinic receptor subtypes.
Quantitative Data
The following table summarizes the key quantitative data for VU0238429.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC50 | 1.16 µM | Human M5 | Calcium Mobilization | [3][4] |
| Selectivity | >30-fold | M1 and M3 | Calcium Mobilization | [3][4] |
| Activity | No potentiator activity | M2 and M4 | Calcium Mobilization | [3][4] |
Signaling Pathway
The M5 muscarinic acetylcholine receptor is a Gq-coupled GPCR. The binding of acetylcholine, potentiated by VU0238429, initiates a cascade of intracellular events.
M5 Receptor Signaling Cascade
The activation of the M5 receptor leads to the activation of the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium concentration is a key signaling event that can be measured to quantify receptor activation.
Experimental Protocols
The characterization of VU0238429 relies on specific in vitro assays. Below are detailed protocols for the key experiments.
Calcium Mobilization Assay (FLIPR)
This assay is the primary method for determining the potency and selectivity of M5 PAMs like VU0238429.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by VU0238429 in cells expressing the human M5 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
384-well black-walled, clear-bottom assay plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
VU0238429.
-
Acetylcholine (ACh).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-hM5 cells in the recommended medium until they reach the desired confluence.
-
Harvest the cells and seed them into 384-well black-walled, clear-bottom assay plates at a density of 10,000-20,000 cells per well.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Aspirate the cell culture medium from the assay plate.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of VU0238429 in assay buffer.
-
Prepare a stock solution of acetylcholine in assay buffer. For PAM assays, a concentration that elicits a 20% maximal response (EC20) is typically used.
-
-
FLIPR Assay:
-
Place the dye-loaded cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the VU0238429 dilutions to the respective wells and incubate for a specified period (e.g., 2-5 minutes).
-
Add the EC20 concentration of acetylcholine to all wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence is calculated as the maximum signal minus the baseline signal.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of ACh).
-
Plot the percentage of potentiation against the log concentration of VU0238429 and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Radioligand Binding Assay
Objective: To determine if VU0238429 binds to the orthosteric site and to quantify its affinity for the allosteric site.
Materials:
-
Cell membranes prepared from cells expressing the M5 receptor.
-
Radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Unlabeled VU0238429.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the M5 receptor in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled orthosteric antagonist to each well.
-
Add increasing concentrations of unlabeled VU0238429 to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of an unlabeled orthosteric antagonist).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the percentage of specific binding against the log concentration of VU0238429.
-
If VU0238429 competes for the orthosteric site, the data can be fitted to a one-site competition model to determine the Ki value. If it binds to an allosteric site, it may modulate the binding of the radioligand, which would require a more complex allosteric model for data analysis.
-
In Vivo Studies
Currently, detailed in vivo studies and protocols specifically for VU0238429 are limited in publicly available literature. This is likely due to its low central nervous system (CNS) penetrance, which would necessitate direct administration into the brain (e.g., intracerebroventricularly) for studying its effects on CNS-mediated processes.
Conclusion
VU0238429 is a seminal tool compound that has significantly advanced the study of the M5 muscarinic acetylcholine receptor. Its high selectivity as a positive allosteric modulator allows for the specific interrogation of M5 receptor function in various physiological systems. The experimental protocols detailed in this guide provide a framework for the continued investigation of VU0238429 and the development of novel M5-targeted therapeutics. Further research, particularly in the in vivo setting with CNS-penetrant analogs, will be crucial to fully unlock the therapeutic potential of modulating the M5 receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Profile of VU 0238429: An In-Depth Guide to an M5 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) selectivity of VU 0238429, a pivotal tool compound in the study of M5 receptor pharmacology. This compound is distinguished as the first highly selective positive allosteric modulator (PAM) for the M5 receptor subtype, offering a valuable instrument for elucidating the physiological and pathological roles of this receptor.
Executive Summary
This compound is a positive allosteric modulator of the M5 muscarinic acetylcholine receptor with an EC50 of 1.16 μM.[1][2] It demonstrates significant selectivity for the M5 receptor, with over 30-fold greater potency compared to M1 and M3 receptors and no activity at M2 and M4 receptors.[1][2] This remarkable selectivity profile has established this compound as a critical pharmacological tool for investigating the specific functions of the M5 receptor in both in vitro and in vivo models. This document details the quantitative selectivity data, experimental protocols for its characterization, and visual representations of the relevant biological and experimental pathways.
Data Presentation: Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized through functional assays measuring the potentiation of acetylcholine (ACh)-induced intracellular calcium mobilization in cell lines expressing individual human muscarinic receptor subtypes. The following table summarizes the key quantitative data regarding the potency and selectivity of this compound.
| Receptor Subtype | Agonist | Assay Type | This compound Potency (EC50) | Fold Selectivity (vs. M5) | Reference |
| M5 | Acetylcholine | Calcium Mobilization | 1.16 µM | - | [1][2] |
| M1 | Acetylcholine | Calcium Mobilization | > 30 µM | > 25.9 | [1] |
| M3 | Acetylcholine | Calcium Mobilization | > 30 µM | > 25.9 | [1] |
| M2 | Acetylcholine | Calcium Mobilization | No potentiator activity | N/A | [1] |
| M4 | Acetylcholine | Calcium Mobilization | No potentiator activity | N/A | [1] |
Experimental Protocols
The characterization of this compound's M5 receptor selectivity relies on robust in vitro functional assays. The following is a detailed methodology for a key experiment used to determine its potency and selectivity.
Calcium Mobilization Assay in CHO-K1 Cells
This protocol outlines the measurement of intracellular calcium mobilization in Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, or M5).
1. Cell Culture and Plating:
-
CHO-K1 cells stably expressing the target human muscarinic receptor subtype are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and allowed to adhere overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Calcium 5, is prepared in the buffered saline solution containing an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.
-
The dye solution is added to each well, and the plate is incubated for 60 minutes at 37°C in the dark to allow for dye loading into the cells.
3. Compound Preparation and Application:
-
This compound is prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in the buffered saline solution to the desired concentrations.
-
An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is also prepared in the buffered saline solution. This sub-maximal concentration of the endogenous agonist is used to enable the detection of potentiation by the allosteric modulator.
4. Measurement of Calcium Flux:
-
The dye-loaded cell plate is placed into a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading of fluorescence.
-
The baseline fluorescence is measured before the addition of compounds.
-
The prepared dilutions of this compound are added to the wells, and the plate is incubated for a short period (e.g., 2-5 minutes).
-
The EC20 concentration of acetylcholine is then added to the wells to stimulate the receptors.
-
The fluorescence intensity is measured kinetically over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence response.
-
The data is normalized to the response of a positive control (e.g., a saturating concentration of acetylcholine) and a negative control (vehicle).
-
Concentration-response curves for this compound are generated by plotting the potentiation of the acetylcholine response against the log concentration of this compound.
-
The EC50 value, representing the concentration of this compound that produces 50% of its maximal potentiation, is determined using a non-linear regression analysis (e.g., a four-parameter logistic equation).
Mandatory Visualizations
M5 Receptor Signaling Pathway
Caption: M5 receptor signaling cascade upon activation by acetylcholine and potentiation by this compound.
Experimental Workflow for Selectivity Screening
Caption: Workflow for determining the selectivity of a positive allosteric modulator using a calcium mobilization assay.
Logical Relationship of Allosteric Modulation
References
The Function of VU0238429: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0238429 is a pivotal chemical probe for interrogating the function of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5). As the first reported highly selective positive allosteric modulator (PAM) for this receptor, VU0238429 has enabled significant advancements in understanding the physiological and pathological roles of M5.[1][2] This technical guide provides a comprehensive overview of the function of VU0238429, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathway.
Core Function and Mechanism of Action
VU0238429 functions as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor .[1][2][3] Unlike orthosteric agonists that directly bind to and activate the acetylcholine binding site, VU0238429 binds to a distinct, allosteric site on the M5 receptor. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous agonist, acetylcholine.[2] This potentiation manifests as a leftward shift in the concentration-response curve of acetylcholine, indicating an increased sensitivity of the M5 receptor to its natural ligand.
The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[4] Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), leading to downstream cellular responses. VU0238429 enhances this signaling cascade in the presence of acetylcholine.
Quantitative Pharmacological Data
The pharmacological profile of VU0238429 has been characterized through in vitro assays, demonstrating its potency and selectivity for the M5 receptor.
| Parameter | Value | Receptor Subtype | Reference |
| EC50 | 1.16 µM | Human M5 | [1][3] |
| Selectivity | >30-fold | M5 vs. M1 and M3 | [1] |
| Activity | No potentiator activity | M2 and M4 | [1][3] |
Table 1: Potency and Selectivity of VU0238429
| Property | Value | Reference |
| Molecular Formula | C17H12F3NO4 | |
| Molecular Weight | 351.28 g/mol | |
| Solubility | Soluble to 100 mM in DMSO |
Table 2: Physicochemical Properties of VU0238429
Signaling Pathway
The signaling pathway initiated by the activation of the M5 muscarinic acetylcholine receptor and potentiated by VU0238429 is depicted below.
Caption: M5 receptor signaling pathway potentiated by VU0238429.
Experimental Protocols
The following sections detail the likely experimental methodologies for the characterization of VU0238429, based on standard practices and available literature.
Cell Culture and Maintenance
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor.
-
Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), and a selection antibiotic (e.g., G418 or Zeocin) to maintain receptor expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells are passaged upon reaching 80-90% confluency using a standard trypsin-EDTA solution.
Calcium Mobilization Assay
This assay is a functional assessment of M5 receptor activation by measuring the increase in intracellular calcium concentration.
Materials:
-
CHO-K1 cells stably expressing the human M5 receptor.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage from cells).
-
Acetylcholine (agonist).
-
VU0238429 (test compound).
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation II or similar).
Procedure:
-
Cell Plating: Seed the CHO-K1-hM5 cells into the microplates at an optimized density (e.g., 40,000 to 80,000 cells per well for a 96-well plate) and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in the assay buffer.
-
Remove the growth medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake and de-esterification.
-
-
Compound Preparation:
-
Prepare serial dilutions of VU0238429 in assay buffer.
-
Prepare a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine in assay buffer.
-
-
Assay Execution (using a FlexStation):
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
The instrument is programmed to perform the following steps:
-
Establish a baseline fluorescence reading for each well.
-
Add the various concentrations of VU0238429 (or vehicle control) to the wells and incubate for a defined period.
-
Add the fixed concentration of acetylcholine to all wells to stimulate the M5 receptors.
-
Continuously record the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The potentiation effect of VU0238429 is determined by plotting the ΔRFU against the concentration of VU0238429.
-
The EC50 value is calculated using a four-parameter logistic equation fit to the concentration-response curve.
-
Caption: Workflow for a calcium mobilization assay to characterize VU0238429.
Conclusion
VU0238429 is an indispensable tool for the study of M5 muscarinic acetylcholine receptor pharmacology and physiology. Its function as a selective positive allosteric modulator allows for the specific potentiation of M5-mediated signaling, providing a means to dissect the roles of this receptor subtype in various biological processes and disease states. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this important chemical probe.
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. genscript.com [genscript.com]
- 4. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Selective M5 Receptor Modulator: A Technical Guide to VU0238429
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and development of VU0238429, a pioneering selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor. VU0238429 emerged from a focused effort to develop tools to dissect the physiological roles of individual muscarinic receptor subtypes, offering a significant advancement in the field of cholinergic research. This document details its synthesis, in vitro pharmacological profile, and the experimental methodologies employed in its characterization.
Discovery and Rationale
VU0238429 was identified through a medicinal chemistry campaign building upon an initial high-throughput screening hit, VU0119498. VU0119498 was found to be a positive allosteric modulator of the Gq-coupled M1, M3, and M5 receptors. The optimization program that led to VU0238429 was designed to enhance selectivity for the M5 receptor subtype, a receptor whose function was largely enigmatic due to a lack of selective pharmacological tools. The development of an M5-selective PAM was a critical step toward understanding its role in the central nervous system and other tissues.
Synthesis of VU0238429
VU0238429, with the chemical name 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione, was synthesized from commercially available starting materials. The synthesis is a straightforward N-alkylation of the corresponding isatin (B1672199) derivative.
Experimental Protocol: Synthesis of VU0238429
Materials:
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetonitrile (B52724) (ACN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a vial containing acetonitrile (15 mL) was added 5-(trifluoromethoxy)isatin (1.00 g, 4.33 mmol), potassium carbonate (1.20 g, 8.66 mmol, 2.0 eq), and potassium iodide (72 mg, 0.43 mmol, 0.1 eq).
-
To this stirring suspension, 4-methoxybenzyl chloride (0.74 g, 4.76 mmol, 1.1 eq) was added.
-
The reaction mixture was stirred at room temperature for approximately 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was partitioned between ethyl acetate and water.
-
The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
This procedure afforded the pure 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione (VU0238429) as an orange solid.
In Vitro Pharmacology
VU0238429 was characterized by its potent and selective positive allosteric modulation of the M5 receptor. Its activity was primarily assessed using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor.
Data Presentation
| Parameter | Value | Receptor Subtype |
| EC₅₀ | 1.16 μM | M5 |
| Selectivity | >30-fold | M1 |
| >30-fold | M3 | |
| No activity | M2 | |
| No activity | M4 |
Table 1: In Vitro Potency and Selectivity of VU0238429
| Property | Value |
| Molecular Formula | C₁₇H₁₂F₃NO₄ |
| Molecular Weight | 351.28 g/mol |
| CAS Number | 1160247-92-6 |
Table 2: Physicochemical Properties of VU0238429
Experimental Protocols
Calcium Mobilization Assay:
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like M5.
Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, L-glutamine, non-essential amino acids, and penicillin/streptomycin.
-
Cells were plated into 384-well black-walled, clear-bottomed plates and grown to confluence.
Dye Loading:
-
The culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
Compound Addition and Signal Detection:
-
The dye solution was removed, and the cells were washed with the assay buffer.
-
VU0238429, at various concentrations, was added to the wells and pre-incubated for a defined period.
-
An EC₂₀ concentration of acetylcholine (the endogenous agonist) was then added to the wells.
-
The fluorescence intensity was measured using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data were normalized to the response of acetylcholine alone and EC₅₀ values were calculated using a four-parameter logistic equation.
In Vivo Studies and Pharmacokinetics
Information regarding the in vivo efficacy and pharmacokinetic profile of VU0238429 is limited. A probe report from the NIH Molecular Libraries Program indicated that VU0238429 is not centrally penetrant.[1] This characteristic restricts its utility for in vivo studies targeting the central nervous system when administered systemically, and direct intracerebroventricular (i.c.v.) administration would be required to investigate its central effects.[1] While some studies have utilized VU0238429 in combination with other agents to explore cognitive function, detailed protocols for its in vivo administration and its pharmacokinetic parameters have not been extensively published.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the discovery and characterization of VU0238429.
Conclusion
VU0238429 represents a landmark achievement in muscarinic receptor pharmacology, being the first reported highly M5-preferring positive allosteric modulator. Its discovery has provided the scientific community with a valuable chemical tool to begin to elucidate the physiological and pathological roles of the M5 receptor. While its pharmacokinetic properties have limited its application in systemic in vivo studies of the central nervous system, its high selectivity in vitro remains a benchmark in the field. The detailed synthetic and pharmacological data presented herein provide a comprehensive resource for researchers working on muscarinic receptor modulation and drug discovery.
References
VU0238429 as a Positive Allosteric Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. VU0238429 is a chemical compound for research use and not for human or veterinary use.
Executive Summary: This technical guide provides a comprehensive overview of VU0238429, a pivotal small molecule in the study of muscarinic acetylcholine (B1216132) receptors. While initial research efforts from which VU0238429 was derived focused on the M1 receptor, it is crucial to note that VU0238429 itself has been definitively characterized as the first highly selective positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine receptor.[1][2][3][4] This guide will detail its pharmacological properties, the experimental protocols for its characterization, and its mechanism of action as an M5 PAM.
Introduction to VU0238429
VU0238429, with the IUPAC name 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indole-2,3-dione, is a novel chemical entity that emerged from a functional high-throughput screening campaign originally aimed at identifying modulators of the M1 muscarinic receptor.[4][5] However, subsequent optimization and characterization revealed its unprecedented selectivity for the M5 receptor subtype.[2][4] Structurally derived from a series of 5-trifluoromethoxy N-benzyl isatins, VU0238429 represents a significant breakthrough, providing researchers with a valuable tool to investigate the physiological and pathological roles of the M5 receptor.[2][4] The M5 receptor, a Gq-coupled receptor, is expressed in various brain regions, including the substantia nigra and ventral tegmental area, and is implicated in the modulation of dopamine (B1211576) release, making it a potential therapeutic target for conditions such as substance use disorders and schizophrenia.[5][6]
Quantitative Pharmacological Data
The pharmacological profile of VU0238429 is defined by its potency at the M5 receptor and its selectivity over other muscarinic receptor subtypes. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Potency of VU0238429 at the M5 Muscarinic Receptor
| Parameter | Value | Cell Line | Assay Type |
| EC50 | 1.16 μM | CHO cells expressing rM5 | Acetylcholine-induced intracellular Ca2+ mobilization |
EC50 (Half-maximal effective concentration) represents the concentration of VU0238429 that produces 50% of the maximal potentiation of the acetylcholine response.
Table 2: Selectivity Profile of VU0238429 across Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (μM) | Fold Selectivity (vs. M5) |
| M1 | > 30 | > 30-fold |
| M2 | No potentiator activity | - |
| M3 | > 30 | > 30-fold |
| M4 | No potentiator activity | - |
| M5 | 1.16 | - |
Data indicates that VU0238429 shows greater than 30-fold selectivity for the M5 receptor over the M1 and M3 subtypes and lacks activity at M2 and M4 receptors.[1][3][4]
Mechanism of Action: Positive Allosteric Modulation
VU0238429 functions as a positive allosteric modulator. It does not bind to the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. Instead, it binds to a distinct, allosteric site on the M5 receptor. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. As a PAM, VU0238429 enhances the physiological signaling of ACh but does not activate the receptor in the absence of the endogenous agonist.
M5 Receptor Signaling Pathway
The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[7] Upon activation by an agonist like acetylcholine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU-0238429 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Muscarinic Acetylcholine Receptor M5 Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ligands targeting the Muscarinic Acetylcholine (B1216132) Receptor M5 (M5), a G protein-coupled receptor primarily expressed in the central nervous system. The M5 receptor's strategic localization on dopaminergic neurons in the substantia nigra and ventral tegmental area has implicated it as a promising therapeutic target for a range of neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.[1][2][3][4][5] This guide delves into the pharmacology of M5 ligands, presenting key quantitative data, detailed experimental protocols for their characterization, and visual representations of associated signaling pathways and experimental workflows.
Core Concepts in M5 Receptor Pharmacology
The M5 receptor, like the M1 and M3 subtypes, couples to Gq/11 proteins.[6][7] Activation of this canonical signaling pathway initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C, generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
The development of M5-selective ligands has been challenging due to the high homology of the orthosteric binding site across all five muscarinic receptor subtypes.[9] Consequently, research has increasingly focused on the discovery of allosteric modulators, which bind to a topographically distinct site on the receptor to modulate the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh).[9][10] This approach has yielded highly selective positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for the M5 receptor.
M5 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the M5 muscarinic receptor.
Quantitative Data for M5 Receptor Ligands
The following tables summarize the quantitative data for selected M5 receptor ligands, including their chemical structures, binding affinities, and functional potencies.
M5-Selective Positive Allosteric Modulators (PAMs)
| Compound | Chemical Structure | Human M5 EC50 (nM) | Rat M5 EC50 (nM) | Selectivity vs. M1-M4 | Reference |
| VU0238429 | 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione | ~1160 | - | >30-fold vs M1/M3, inactive at M2/M4 | [11] |
| ML129 | 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione | 1100 | - | >30-fold vs M1-M4 | [8] |
| ML172 | 1-(4-phenoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione | 1900 | - | No activity at M1-M4 @ 30 µM | [10] |
| ML326 | 550 | 470 | >30 µM vs M1-M4 | [12] | |
| ML380 | 1-((1H-Indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide | 190 | 610 | Moderately selective vs M1/M3 | [6][9][13] |
| VU0365114 | 2700 | - | >30 µM vs M1-M4 | [14] | |
| VU0400265 | 1900 | - | No activity at M1-M4 @ 30 µM | [14] |
M5-Selective Negative Allosteric Modulators (NAMs)
| Compound | Chemical Structure | Human M5 IC50 (nM) | Rat M5 IC50 (nM) | Selectivity vs. M1-M4 | Reference |
| ML375 | (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one | 300 | 790 | >30 µM | [1][2][3][15][16] |
M5-Selective Orthosteric Antagonists
| Compound | Chemical Structure | Human M5 IC50 (nM) | Human M5 Ki (nM) | Selectivity vs. M1-M4 | Reference |
| ML381 | 450 | 340 | >30 µM | [17][18] | |
| VU6019650 | 36 | - | >100-fold | [19] |
Experimental Protocols
Detailed methodologies for the characterization of M5 receptor ligands are crucial for reproducible and reliable data. The following sections outline standard protocols for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the M5 receptor. It measures the ability of a compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the M5 receptor
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)
-
Test compounds
-
Non-specific binding control (e.g., atropine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Homogenize cells expressing the M5 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[20]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled antagonist like atropine.[20]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[20]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[20]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[20]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[20]
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled M5 receptor. It is used to determine the potency (EC50) and efficacy (Emax) of agonists and PAMs.
Materials:
-
Cells stably expressing the M5 receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (agonists, antagonists, PAMs, NAMs)
-
Fluorescence plate reader with an integrated liquid handler
Protocol:
-
Cell Plating: Seed cells expressing the M5 receptor into a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.[21]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the cells to take up the dye.[22]
-
Compound Addition: Place the plate in a fluorescence plate reader. Use the integrated liquid handler to add varying concentrations of the test compound. For PAMs and NAMs, a sub-maximal concentration of acetylcholine is also added.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence as a function of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for agonists and PAMs, or the IC50 for antagonists and NAMs.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a direct measure of the M5 receptor's Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates, a downstream product of phospholipase C activation.
Materials:
-
Cells expressing the M5 receptor
-
[3H]-myo-inositol
-
Stimulation buffer (e.g., HBSS containing LiCl)
-
Test compounds
-
Lysis buffer
-
Anion exchange resin
-
Scintillation fluid and counter
Protocol:
-
Cell Labeling: Plate cells and incubate them overnight with a medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Compound Stimulation: Wash the cells to remove unincorporated [3H]-myo-inositol. Add stimulation buffer containing LiCl (to inhibit inositol monophosphatase) and the test compounds at various concentrations. Incubate for a defined period (e.g., 30-60 minutes).
-
Cell Lysis and IP Isolation: Terminate the stimulation by adding a lysis buffer (e.g., ice-cold formic acid). Transfer the cell lysates to columns containing anion exchange resin.
-
Elution and Counting: Wash the columns to remove unbound material. Elute the [3H]-inositol phosphates with a high salt buffer. Add the eluate to scintillation fluid and measure the radioactivity.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates as a function of the compound concentration. Fit the data to a dose-response curve to determine the EC50 and Emax for agonists and PAMs, or the IC50 for antagonists and NAMs.
Logical Relationships of M5 Ligands
The development and characterization of M5 ligands follow a logical progression from initial screening to detailed pharmacological profiling.
Conclusion
The Muscarinic Acetylcholine Receptor M5 represents a compelling target for the development of novel therapeutics for a variety of CNS disorders. The emergence of highly selective allosteric modulators has provided invaluable tools to probe the physiological and pathological roles of this receptor. This technical guide offers a foundational resource for researchers in this field, summarizing key pharmacological data and providing detailed experimental frameworks to facilitate further discovery and development of M5-targeted ligands. Continued research in this area holds the promise of delivering new and effective treatments for challenging neurological and psychiatric conditions.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First M5-Selective and CNS Penetrant Negative Allosteric Modulator (NAM) of a Muscarinic Acetylcholine Receptor: (S)-9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375): Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part I. Development of the first highly selective M5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of VU6019650: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
VU 0238429: A Technical Guide for Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0238429 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5). As the first highly M5-preferring ligand to be discovered, it has become an invaluable pharmacological tool for elucidating the physiological roles of M5 receptors in the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and associated signaling pathways, to support its application in CNS research and drug development.
Core Compound Information
| Property | Value | Reference |
| IUPAC Name | 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indole-2,3-dione | [1] |
| Molecular Formula | C₁₇H₁₂F₃NO₄ | [1][2] |
| Molecular Weight | 351.28 g/mol | [1][2] |
| CAS Number | 1160247-92-6 | [1][2] |
| Mechanism of Action | Positive Allosteric Modulator of the M5 receptor | [1][3] |
Quantitative Pharmacological Data
The following tables summarize the key in vitro potency and selectivity data for this compound.
Table 1: In Vitro Potency of this compound at the Human M5 Receptor
| Parameter | Value (μM) | Assay Type | Reference |
| EC₅₀ | 1.16 | Ca²⁺ mobilization | [3][4] |
Table 2: Selectivity Profile of this compound Across Muscarinic Receptor Subtypes
| Receptor Subtype | EC₅₀ (μM) | Fold Selectivity (vs. M5) | Assay Type | Reference |
| M1 | > 30 | > 26 | Ca²⁺ mobilization | |
| M2 | No activity | - | Ca²⁺ mobilization | |
| M3 | > 30 | > 26 | Ca²⁺ mobilization | |
| M4 | No activity | - | Ca²⁺ mobilization |
Signaling Pathway
This compound potentiates the effect of acetylcholine at the M5 receptor, which is a Gq-protein coupled receptor (GPCR). Activation of the M5 receptor initiates a signaling cascade that is pivotal in various neuronal functions.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and can be adapted for specific research needs.
In Vitro: Calcium Mobilization Assay
This assay is fundamental for quantifying the potentiation of M5 receptor activation by this compound.
Objective: To determine the EC₅₀ of this compound in potentiating an acetylcholine-induced calcium response in cells expressing the M5 receptor.
Materials:
-
Cell line stably expressing the human M5 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Probenecid (B1678239) (optional, to prevent dye extrusion).
-
Acetylcholine (ACh).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the M5 receptor-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range for determining the EC₅₀.
-
Prepare a solution of ACh at a concentration that elicits a response approximately 20% of the maximum (EC₂₀).
-
-
Assay Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Program the instrument to first add the various concentrations of this compound (or vehicle) to the wells, followed by a short incubation period (e.g., 2-5 minutes).
-
Next, add the EC₂₀ concentration of ACh to all wells.
-
Measure the fluorescence intensity before and after the addition of the compounds. The change in fluorescence is indicative of the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the potentiation by this compound as the percentage increase in the ACh-induced calcium response compared to the response with ACh alone.
-
Plot the percentage potentiation against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
In Vivo: Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents and can be used to evaluate the cognitive-enhancing effects of this compound.
Objective: To determine if this compound can ameliorate cognitive deficits in a rodent model.
Materials:
-
Rodents (mice or rats).
-
Open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal blocks). The objects should be heavy enough that the animals cannot displace them.
-
Video recording and tracking software.
-
This compound and vehicle solution.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to explore the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle to the animals at a predetermined time before the session (e.g., 30 minutes).
-
Place two identical objects (A and A) in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and pointing towards it.
-
-
Testing (Day 2 or 3):
-
After a retention interval (e.g., 1-24 hours), administer the compound or vehicle again.
-
Replace one of the familiar objects with a novel object (A and B).
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates a preference for the novel object and intact recognition memory. Compare the DI between treatment groups.
-
In Vivo: Electrophysiology in the Substantia Nigra
This technique can be used to investigate how this compound modulates the activity of dopamine neurons in the substantia nigra pars compacta (SNc), a key area for M5 receptor expression.
Objective: To measure changes in the firing rate and pattern of SNc dopamine neurons in response to this compound.
Materials:
-
Anesthetized or awake, head-fixed rodent.
-
Stereotaxic apparatus.
-
Microelectrode (e.g., tungsten or glass).
-
Amplifier and data acquisition system.
-
Drug delivery system (e.g., intraperitoneal injection, local microinfusion).
-
This compound and vehicle.
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in the stereotaxic frame. For awake recordings, a head-post is surgically implanted prior to the experiment.
-
Craniotomy: Perform a craniotomy over the substantia nigra.
-
Electrode Placement: Slowly lower the microelectrode to the stereotaxic coordinates of the SNc. Dopamine neurons are typically identified by their characteristic electrophysiological properties (long-duration action potentials, slow firing rate, and a "pacemaker" firing pattern).
-
Baseline Recording: Once a stable neuron is isolated, record its baseline firing activity for a sufficient period (e.g., 5-10 minutes).
-
Drug Administration: Administer this compound (or vehicle) systemically or locally.
-
Post-Drug Recording: Continue to record the neuron's activity to observe any changes in firing rate or pattern.
-
Data Analysis:
-
Analyze the firing rate (spikes/second) and inter-spike intervals before and after drug administration.
-
Use statistical tests to determine the significance of any observed changes.
-
Conclusion
This compound is a critical tool for dissecting the role of the M5 muscarinic receptor in the central nervous system. Its high selectivity allows for targeted investigations into M5-mediated signaling and its implications for neuronal function and behavior. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of CNS disorders and in the development of novel therapeutics.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. medchemexpress.com [medchemexpress.com]
The M5 Muscarinic Receptor: A Pivotal Modulator in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
The M5 (B69691) muscarinic acetylcholine (B1216132) receptor, a Gq/11 protein-coupled receptor, has emerged from the shadows of its more abundant siblings to reveal itself as a critical, yet nuanced, player in the landscape of neurological and psychiatric disorders. Despite its low expression levels in the central nervous system, its strategic localization on key neuronal populations, particularly dopaminergic neurons, positions it as a powerful modulator of circuits implicated in addiction, schizophrenia, Parkinson's disease, and Alzheimer's disease. This technical guide provides a comprehensive overview of the M5 receptor's role in these disorders, detailing its signaling pathways, summarizing key quantitative data, and providing in-depth experimental protocols for its investigation.
M5 Receptor Signaling Pathways
Activation of the M5 receptor by acetylcholine initiates a canonical Gq/11 signaling cascade. This pathway plays a crucial role in modulating neuronal excitability and synaptic transmission.
Canonical Gq/11 Signaling Pathway
Upon agonist binding, the M5 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Gαq-GTP then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation of intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to diverse cellular responses.[1][2][3]
Figure 1: M5 Receptor Gq/11 Signaling Pathway.
Quantitative Data on M5 Receptors
A major challenge in M5 receptor research is its low abundance, constituting less than 2% of the total muscarinic receptor population in the brain.[4][5] This has made quantitative characterization difficult. However, studies using recombinant systems and selective ligands have provided valuable data.
Ligand Binding Affinities and Functional Potencies
The development of M5-selective allosteric modulators has been a significant breakthrough in the field.
| Ligand | Type | Species | Assay | Value | Reference |
| Antagonists (Ki values) | |||||
| Atropine | Non-selective Antagonist | Human | Radioligand Binding | 1.1 nM | [1] |
| Pirenzepine | M1-selective Antagonist | Human | Radioligand Binding | 251 nM | [1] |
| Methoctramine | M2-selective Antagonist | Human | Radioligand Binding | 158 nM | [6] |
| 4-DAMP | M3-selective Antagonist | Human | Radioligand Binding | 3.2 nM | [1] |
| Propiverine | Non-selective Antagonist | Human | Radioligand Binding | 2.9 nM | [1] |
| Solifenacin | M3-selective Antagonist | Human | Radioligand Binding | 31 nM | [7][8] |
| SVT-40776 | Antagonist | Human | Radioligand Binding | 0.4 nM | [7][8] |
| Allosteric Modulators | |||||
| VU0238429 | Positive Allosteric Modulator (PAM) | Human | Ca2+ Mobilization | EC50 = 1.16 µM | [9] |
| ML375 | Negative Allosteric Modulator (NAM) | Human | Functional Assay | IC50 = 300 nM | [10] |
| ML375 | Negative Allosteric Modulator (NAM) | Rat | Functional Assay | IC50 = 790 nM | [10] |
Table 1: Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of Selected Ligands for the M5 Receptor.
M5 Receptor Expression
Quantitative data on the absolute density (Bmax) of M5 receptors in the brain is scarce due to its low expression. However, immunoprecipitation studies have provided some estimates in rat brain regions.
| Brain Region | M5 Receptor Density (fmol/mg protein) | Reference |
| Various Brain Regions | < 25 | [11] |
Table 2: Estimated M5 Receptor Density in Rat Brain Regions.
Role of M5 Receptors in Neurological Disorders
The strategic location of M5 receptors on dopaminergic neurons in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA) underpins their significant role in various neurological and psychiatric conditions.[10][12]
Addiction
The mesolimbic dopamine (B1211576) system, originating in the VTA and projecting to the nucleus accumbens, is central to the rewarding effects of drugs of abuse. M5 receptors are expressed on these VTA dopamine neurons and modulate their activity.[13]
-
Cocaine Addiction: Studies using M5 receptor-deficient mice have shown a significant reduction in cocaine self-administration and conditioned place preference.[13] This suggests that M5 receptors are involved in mediating the reinforcing properties of cocaine.
-
Opioid Addiction: M5 knockout mice also exhibit reduced rewarding effects of morphine.[14]
The development of selective M5 negative allosteric modulators (NAMs) like ML375 has provided further evidence for the role of M5 in addiction. ML375 has been shown to reduce cocaine self-administration in rats.[10]
Schizophrenia
Dopamine dysregulation is a key hypothesis in the pathophysiology of schizophrenia. Given that M5 receptors modulate dopamine release, they are a logical target of interest. While the evidence is still emerging, some studies suggest a potential link between M5 receptors and schizophrenia. The M5 gene has been linked to schizophrenia susceptibility in some human populations.[15]
Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. As M5 receptors are expressed on these neurons, they represent a potential therapeutic target. Activation of M5 receptors can increase the firing rate of SNc neurons, suggesting that M5 agonists or PAMs could potentially compensate for the loss of dopaminergic tone.[15]
Alzheimer's Disease
While the cholinergic deficit in Alzheimer's disease primarily involves other muscarinic receptor subtypes, M5 receptors may also play a role. M5 receptors are expressed in the hippocampus, a brain region critical for memory.[6] One study reported that M5 receptor expression was unchanged in Alzheimer's disease, in contrast to other muscarinic subtypes.[6]
Experimental Protocols
Investigating the function of M5 receptors requires a range of specialized techniques. Below are detailed methodologies for key experiments.
In Situ Hybridization for M5 Receptor mRNA
This technique allows for the visualization of M5 receptor mRNA expression within brain tissue, providing anatomical context to its function.
Figure 2: Experimental Workflow for In Situ Hybridization.
Detailed Protocol:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.
-
Cut 14-20 µm thick coronal sections using a cryostat and mount them on charged glass slides.[16]
-
-
Hybridization:
-
Air-dry the sections and then fix them again in 4% PFA.
-
Treat with proteinase K to improve probe penetration.
-
Acetylate the sections to reduce background signal.
-
Prehybridize the sections in hybridization buffer.
-
Hybridize overnight at 65°C with a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe specific for the M5 receptor.[16]
-
-
Signal Detection:
-
Perform a series of stringency washes to remove unbound probe.
-
Block non-specific binding sites with a blocking solution (e.g., 2% normal sheep serum).
-
Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody.
-
Develop the colorimetric signal using NBT/BCIP as a substrate.
-
Dehydrate the sections, clear with xylene, and coverslip.
-
Image the sections using a bright-field microscope.[16]
-
Whole-Cell Patch-Clamp Recording from Dopaminergic Neurons
This electrophysiological technique allows for the direct measurement of the effects of M5 receptor activation on the firing properties and synaptic currents of individual dopaminergic neurons.
Figure 3: Experimental Workflow for Whole-Cell Patch-Clamp Recording.
Detailed Protocol:
-
Slice Preparation:
-
Anesthetize the animal and rapidly decapitate.
-
Remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut 250-300 µm thick coronal or sagittal slices containing the VTA or SNc using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[15][17]
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize dopaminergic neurons in the VTA or SNc using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Approach a neuron with a glass micropipette filled with an internal solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.[17][18]
-
-
Experimentation:
-
Record baseline neuronal activity in either current-clamp (to measure firing rate and membrane potential) or voltage-clamp (to measure synaptic currents) mode.
-
Bath-apply M5 receptor agonists, antagonists, or allosteric modulators to the slice.
-
Record the changes in neuronal activity in response to drug application.
-
Analyze the data to determine the effects of M5 receptor modulation on neuronal excitability and synaptic transmission.[15]
-
Cocaine Self-Administration in Rodents
This behavioral paradigm is a gold standard for assessing the reinforcing properties of drugs of abuse and is crucial for studying the role of the M5 receptor in addiction.
Figure 4: Experimental Workflow for Cocaine Self-Administration.
Detailed Protocol:
-
Surgery:
-
Training:
-
Place the animal in an operant conditioning chamber equipped with two levers and a drug infusion pump connected to the catheter.
-
Train the animal to press one "active" lever to receive an intravenous infusion of cocaine on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one infusion). The other "inactive" lever has no consequence.
-
Continue training until the animal demonstrates stable self-administration behavior.
-
For extinction studies, replace the cocaine solution with saline, and lever presses no longer result in an infusion.[19][20]
-
-
Testing:
-
Reinstatement: After extinction, test for reinstatement of drug-seeking behavior by presenting drug-associated cues (e.g., a light or tone previously paired with infusion), a small, non-contingent "priming" dose of cocaine, or a stressor.
-
Progressive Ratio (PR) Schedule: To assess the motivation to self-administer the drug, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint," or the last ratio completed, is a measure of the reinforcing efficacy of the drug.
-
Analyze the number of active versus inactive lever presses to determine the effect of M5 receptor manipulations (e.g., in knockout animals or after administration of a selective ligand).[19][20]
-
Future Directions and Conclusion
The M5 muscarinic receptor represents a promising and relatively underexplored target for the development of novel therapeutics for a range of neurological disorders. Its selective expression on key neuronal populations offers the potential for targeted interventions with fewer side effects than non-selective muscarinic ligands. Future research should focus on:
-
Developing more potent and selective M5 receptor ligands: This includes both orthosteric and allosteric modulators to further dissect the receptor's function.
-
Elucidating the precise downstream signaling pathways: Beyond the canonical Gq/11 pathway, exploring potential biased agonism and interactions with other signaling molecules will provide a more complete picture.
-
Translational studies: Moving promising M5-targeted therapies from preclinical models to clinical trials will be the ultimate test of their therapeutic potential.
References
- 1. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetylcholine - Wikipedia [en.wikipedia.org]
- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the M5 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microscopic Binding of M5 Muscarinic Acetylcholine Receptor with Antagonists by Homology Modeling, Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microscopic binding of M5 muscarinic acetylcholine receptor with antagonists by homology modeling, molecular docking, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of antisera selective for m4 and m5 muscarinic cholinergic receptors: distribution of m4 and m5 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Examining the role of muscarinic M5 receptors in VTA cholinergic modulation of depressive-like and anxiety-related behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role for M5 muscarinic acetylcholine receptors in cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. Reduced Cocaine Self-Administration in Muscarinic M5 Acetylcholine Receptor-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice [frontiersin.org]
In-Depth Technical Guide: VU0238429 as a Pro-Cognitive Agent in Preclinical Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schizophrenia is a complex neurodevelopmental disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotics primarily address positive symptoms by modulating dopamine (B1211576) D2 receptors, a significant unmet need remains for therapies that effectively treat the debilitating cognitive deficits. The muscarinic acetylcholine (B1216132) receptor system, particularly the M5 subtype, has emerged as a promising target for novel therapeutic strategies. This technical guide provides a comprehensive overview of VU0238429, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor, and its potential application in studying and treating cognitive dysfunction in preclinical models of schizophrenia. This document details the mechanism of action of VU0238429, summarizes key preclinical findings in a widely used pharmacological model of schizophrenia-related cognitive impairment, and provides detailed experimental protocols to facilitate further research.
Introduction to VU0238429
VU0238429 is a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor.[1] Unlike orthosteric agonists that directly activate the receptor at the acetylcholine binding site, PAMs bind to a distinct allosteric site, modulating the receptor's affinity for and/or efficacy of the endogenous neurotransmitter, acetylcholine. This mechanism offers the potential for a more nuanced and physiological modulation of receptor activity, which may translate to an improved therapeutic window and reduced side effects compared to direct agonists. The M5 receptor is of particular interest in the context of schizophrenia due to its localization in brain regions critical for cognition and reward, including the hippocampus and dopaminergic neurons of the ventral tegmental area and substantia nigra.[2]
Preclinical Efficacy in a Schizophrenia-Relevant Model
Recent research has investigated the therapeutic potential of VU0238429 in the MK-801-induced model of cognitive dysfunction in mice. MK-801, a non-competitive NMDA receptor antagonist, is widely used to induce behavioral and neurochemical alterations in rodents that mimic the cognitive and negative symptoms of schizophrenia.
A key study by Rafało-Ulińska, Cieślik, and Wierońska investigated the effects of VU0238429 on cognitive deficits induced by MK-801. The study demonstrated that VU0238429 can dose-dependently prevent memory impairments in the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tasks.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the aforementioned study, highlighting the pro-cognitive effects of VU0238429 in the MK-801 model.
Table 1: Effect of VU0238429 on MK-801-Induced Deficits in the Novel Object Recognition (NOR) Task
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | Statistical Significance vs. MK-801 |
| Vehicle + Vehicle | - | Data not available in abstract | - |
| Vehicle + MK-801 | - | Data not available in abstract | - |
| VU0238429 + MK-801 | 1 | Data not available in abstract | Not specified |
| VU0238429 + MK-801 | 5 | Data not available in abstract | Not specified |
| VU0238429 + MK-801 | 20 | Data not available in abstract | Not specified |
Note: While the abstract indicates a reversal of deficits, specific quantitative data on the discrimination index is not available in the provided search results. The full publication would be required for these details.
Table 2: Effect of VU0238429 on MK-801-Induced Deficits in the Morris Water Maze (MWM) Task
| Treatment Group | Dose (mg/kg, i.p.) | Measured Parameter | Outcome | Statistical Significance vs. MK-801 |
| Vehicle + Vehicle | - | Escape Latency, Path Length, etc. | Data not available in abstract | - |
| Vehicle + MK-801 | - | Escape Latency, Path Length, etc. | Data not available in abstract | - |
| VU0238429 + MK-801 | 1 | Escape Latency, Path Length, etc. | Dose-dependent prevention of deficits | p < 0.05 (for highest dose)[4] |
| VU0238429 + MK-801 | 5 | Escape Latency, Path Length, etc. | Dose-dependent prevention of deficits | p < 0.05 (for highest dose)[4] |
| VU0238429 + MK-801 | 20 | Escape Latency, Path Length, etc. | Dose-dependent prevention of deficits | p < 0.05 (for highest dose)[4] |
Note: The search results indicate a dose-dependent prevention of MWM deficits, with statistical significance noted. However, the specific values for parameters like escape latency and path length are not detailed in the available abstracts and would require the full publication.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard practices for these behavioral tasks.
Animal Model: MK-801-Induced Cognitive Deficits
-
Animals: Male CD-1 mice are commonly used.[5]
-
Drug Administration:
-
MK-801 (dizocilpine) is dissolved in saline and administered intraperitoneally (i.p.) at a dose known to induce cognitive deficits (e.g., 0.1-0.3 mg/kg).
-
VU0238429 is dissolved in an appropriate vehicle and administered i.p. at various doses (e.g., 1, 5, and 20 mg/kg) prior to MK-801 administration (e.g., 30 minutes before).[3]
-
-
Control Groups:
-
Vehicle + Vehicle: To assess baseline performance.
-
Vehicle + MK-801: To establish the cognitive deficit induced by MK-801.
-
Novel Object Recognition (NOR) Task
This task assesses recognition memory, a form of declarative memory that is impaired in schizophrenia.
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning.
-
Procedure:
-
Habituation: On the first day, each mouse is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena. The mouse is placed in the arena and allowed to explore the objects for a fixed duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being within a certain distance (e.g., 2 cm) of the object and oriented toward it.
-
Inter-trial Interval (ITI): The mouse is returned to its home cage for a specific period (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates a preference for the novel object and intact recognition memory.
Morris Water Maze (MWM) Task
This task assesses hippocampus-dependent spatial learning and memory.
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A small escape platform is submerged just below the water surface. Various extra-maze visual cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase (Training): This phase typically lasts for several consecutive days (e.g., 4-5 days) with multiple trials per day (e.g., 4 trials).
-
For each trial, the mouse is placed into the pool at one of four quasi-random starting positions.
-
The mouse is allowed to swim and find the hidden platform. The time to find the platform (escape latency) and the path taken are recorded using a video tracking system.
-
If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the external cues.
-
-
Probe Trial (Memory Test): On the day after the final training session, the escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
-
-
-
Data Analysis:
-
Acquisition: Learning is assessed by a decrease in escape latency and path length across training days.
-
Probe Trial: Memory retention is indicated by a preference for the target quadrant and a higher number of platform location crossings.
-
Visualization of Pathways and Workflows
Signaling Pathway of M5 Receptor Activation
Caption: M5 receptor signaling cascade initiated by acetylcholine and potentiated by VU0238429.
Experimental Workflow for MK-801 Model
Caption: Workflow for evaluating VU0238429 in the MK-801 model of cognitive impairment.
Conclusion and Future Directions
The positive allosteric modulator of the M5 receptor, VU0238429, demonstrates significant potential as a tool for investigating and potentially treating the cognitive deficits associated with schizophrenia. Preclinical evidence in the MK-801-induced cognitive impairment model suggests that VU0238429 can ameliorate deficits in recognition and spatial memory. Further research is warranted to fully elucidate the therapeutic potential of M5 PAMs. Future studies should aim to:
-
Investigate the efficacy of VU0238429 in other preclinical models of schizophrenia, such as neurodevelopmental or genetic models.
-
Explore the effects of VU0238429 on other cognitive domains relevant to schizophrenia, such as executive function and attention.
-
Elucidate the precise neurochemical mechanisms underlying the pro-cognitive effects of VU0238429, including its impact on dopamine and glutamate (B1630785) neurotransmission in key brain circuits.
-
Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes for sustained efficacy.
By providing a detailed overview of the current knowledge and methodologies related to VU0238429, this technical guide aims to facilitate and inspire further research into this promising therapeutic avenue for the cognitive symptoms of schizophrenia.
References
- 1. What are M5 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
The M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0238429: A Potential Novel Therapeutic Avenue for Parkinson's Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to significant motor deficits. Current treatments primarily focus on dopamine (B1211576) replacement, which can lead to debilitating side effects over time. This technical guide explores the preclinical evidence supporting the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) as a novel therapeutic target for PD, with a focus on the positive allosteric modulator (PAM) VU0238429. Preclinical studies in a 6-hydroxydopamine (6-OHDA) rodent model of PD suggest that potentiation of M5 receptor signaling can alleviate motor impairments without exacerbating L-DOPA-induced dyskinesias, offering a promising new strategy for the management of Parkinson's disease.
Introduction: The Cholinergic System in Parkinson's Disease
The motor symptoms of Parkinson's disease arise from a significant imbalance in the basal ganglia circuitry, largely due to the depletion of dopamine.[1] This dopamine deficit leads to a relative overactivity of the cholinergic system within the striatum.[2] For decades, non-selective muscarinic acetylcholine receptor antagonists have been used to treat the motor symptoms of PD, particularly tremor.[3] However, their clinical utility is limited by significant central and peripheral side effects.[3] The identification of five distinct muscarinic receptor subtypes (M1-M5) has opened the door to more targeted therapeutic strategies.
The M5 receptor, in particular, holds significant promise. It is uniquely and selectively expressed on dopaminergic neurons in the substantia nigra and their terminals in the striatum.[4][5] This co-localization suggests a direct modulatory role of the cholinergic system on dopaminergic function. VU0238429 is a positive allosteric modulator (PAM) that is highly selective for the M5 receptor, offering a tool to probe the therapeutic potential of this target.[6]
The M5 Muscarinic Acetylcholine Receptor Signaling Pathway
The M5 receptor is a G-protein coupled receptor (GPCR) that, like the M1 and M3 subtypes, couples to the Gq/11 signaling cascade.[7][8] Upon binding of acetylcholine, the M5 receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[7] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Preclinical Evidence in a Parkinson's Disease Model
A key preclinical study investigated the effects of a selective M5 PAM in the unilateral 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease.[7] This model mimics the dopaminergic depletion seen in PD.
Data Presentation
The following tables summarize the quantitative data from behavioral assays performed in this study.
Table 1: Effect of M5 PAM on Forelimb Asymmetry in the Cylinder Test
| Treatment Group | Dose (mg/kg) | Contralateral Forelimb Use (% of total) |
| Vehicle | - | 25.3 ± 2.1 |
| M5 PAM | 10 | 42.8 ± 3.5* |
| M5 PAM | 30 | 48.1 ± 4.2** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of M5 PAM on Bradykinesia in the Forepaw Adjusting Steps Test
| Treatment Group | Dose (mg/kg) | Number of Adjusting Steps (Contralateral Forepaw) |
| Vehicle | - | 4.2 ± 0.8 |
| M5 PAM | 10 | 8.9 ± 1.1* |
| M5 PAM | 30 | 11.3 ± 1.5** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effect of M5 PAM on L-DOPA-Induced Dyskinesia
| Treatment Group | Dose (mg/kg) | Dyskinesia Score (AIMS) |
| L-DOPA + Vehicle | - | 12.5 ± 1.3 |
| L-DOPA + M5 PAM | 30 | 11.9 ± 1.6 (ns) |
ns = not significant. Data are presented as mean ± SEM.
The results indicate that the M5 PAM significantly improved motor function in the 6-OHDA-lesioned mice, as evidenced by the increased use of the contralateral forelimb in the cylinder test and an increased number of adjusting steps in the forepaw adjusting steps test.[7] Importantly, the M5 PAM did not worsen L-DOPA-induced dyskinesias.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
6-Hydroxydopamine (6-OHDA) Lesion Model
-
Animals: Adult male C57BL/6 mice are used.
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (1-2% in oxygen).
-
Stereotaxic Surgery: The mouse is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target area.
-
6-OHDA Injection: A solution of 6-OHDA (4 µg in 2 µl of 0.02% ascorbic acid in saline) is injected unilaterally into the medial forebrain bundle.
-
Post-operative Care: Mice are allowed to recover for at least 2 weeks before behavioral testing to allow for the full development of the dopaminergic lesion.
Cylinder Test
-
Apparatus: A transparent glass cylinder (e.g., 15 cm diameter, 30 cm high).
-
Procedure: The mouse is placed in the cylinder and video-recorded for 5-10 minutes.
-
Scoring: An observer, blind to the treatment groups, scores the number of independent wall contacts made with the left forepaw, the right forepaw, and both forepaws simultaneously.
-
Data Analysis: The percentage of contralateral forelimb use is calculated as: [(contralateral touches + 0.5 * both touches) / (total touches)] * 100.
Apomorphine-Induced Rotation Test
-
Purpose: To confirm the extent of the unilateral dopaminergic lesion.
-
Procedure: Lesioned mice are administered apomorphine (B128758) (a dopamine agonist, e.g., 0.5 mg/kg, s.c.).
-
Observation: The number of full 360° rotations contralateral to the lesion is counted for 30-60 minutes. A significant number of contralateral rotations confirms a successful lesion.[9]
In Vivo Microdialysis (Proposed Protocol)
-
Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the striatum of a 6-OHDA lesioned mouse.
-
Perfusion: After a recovery period, a microdialysis probe is inserted. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µl/min).[8]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: After establishing a stable baseline, VU0238429 is administered (e.g., intraperitoneally), and changes in extracellular dopamine levels are monitored.
Ex Vivo Slice Electrophysiology (Proposed Protocol)
-
Slice Preparation: The mouse is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated cutting solution. Coronal slices containing the substantia nigra are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are obtained from identified dopaminergic neurons in the substantia nigra pars compacta.
-
Drug Application: VU0238429 is bath-applied to the slice, and changes in neuronal firing rate, membrane potential, and synaptic currents are recorded.
Conclusion and Future Directions
The preclinical data strongly suggest that positive allosteric modulation of the M5 muscarinic acetylcholine receptor with compounds like VU0238429 represents a viable and innovative therapeutic strategy for Parkinson's disease. The ability of M5 PAMs to ameliorate motor deficits in a preclinical model without exacerbating L-DOPA-induced dyskinesias is a significant finding.[7]
Future research should focus on:
-
Confirming these findings in additional preclinical models of PD.
-
Investigating the long-term efficacy and safety of M5 PAMs.
-
Elucidating the precise molecular mechanisms by which M5 receptor activation modulates dopamine release and neuronal activity in the parkinsonian state through detailed in vivo microdialysis and electrophysiology studies.
-
Exploring the potential of M5 PAMs to address non-motor symptoms of PD.
The development of M5-selective PAMs like VU0238429 provides a valuable opportunity to advance our understanding of the complex interplay between the cholinergic and dopaminergic systems in Parkinson's disease and to develop novel, more effective therapies for this debilitating disorder.
References
- 1. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dopamine and Acetylcholine, a Circuit Point of View in Parkinson’s Disease [frontiersin.org]
- 3. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Acetylcholine Receptor Subtypes as Potential Drug Targets for the Treatment of Schizophrenia, Drug Abuse, and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scantox.com [scantox.com]
Investigating Cognitive Function with VU 0238429: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0238429 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5).[1][2] The M5 receptor, a Gq-coupled protein, is expressed in brain regions critical for cognitive processes, including the hippocampus and dopaminergic neurons of the ventral tegmental area and substantia nigra.[3][4] Its role in modulating neurotransmitter release and synaptic plasticity makes it a compelling target for therapeutic intervention in cognitive disorders. This technical guide provides an in-depth overview of the experimental methodologies and signaling pathways relevant to investigating the cognitive-enhancing properties of this compound.
Core Compound Properties
This compound is the first reported highly M5-preferring muscarinic acetylcholine receptor ligand.[5] It exhibits an EC50 of 1.16 μM at the M5 receptor, with over 30-fold selectivity against M1 and M3 receptors and no activity at M2 or M4 receptors.[2][6][7]
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Reference |
| Target | Muscarinic Acetylcholine Receptor M5 (M5) | [1] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | [1] |
| EC50 at M5 Receptor | 1.16 μM | [2][6][7] |
| Selectivity | >30-fold vs. M1 and M3 receptors | [2][6] |
| Activity at M2/M4 | No potentiator activity | [2][6][7] |
M5 Receptor Signaling Pathway
Activation of the M5 receptor by acetylcholine, potentiated by this compound, initiates a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events can modulate a variety of cellular processes, including gene expression and neuronal excitability, which are fundamental to learning and memory.
Experimental Protocols for Investigating Cognitive Function
Animal Models
Animal models of cognitive impairment are essential for evaluating the therapeutic potential of this compound. Common models include those induced by agents like scopolamine (B1681570) (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist), as well as genetic models of neurodegenerative diseases.[8][9]
Behavioral Assays
1. Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess recognition memory in rodents.[10]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) on day 1 to acclimate.
-
Familiarization/Training (Day 2): Place the animal in the arena with two identical objects. Allow exploration for a defined time (e.g., 5-10 minutes).
-
Testing (Day 2, after a retention interval): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object.
-
-
Drug Administration: this compound or vehicle can be administered prior to the training phase to assess its effect on memory acquisition and consolidation. Due to reports of poor systemic absorption of this compound after intraperitoneal (i.p.) administration, alternative routes such as oral gavage or formulation in a suitable vehicle (e.g., 20% β-cyclodextrin) should be considered.[4][11] A dose-response study is recommended to determine the optimal effective dose.
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
2. Morris Water Maze (MWM) Test
The MWM is a classic behavioral task to assess hippocampus-dependent spatial learning and memory.[8]
-
Apparatus: A circular pool filled with opaque water, containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days): Animals are trained to find the hidden platform from different starting locations. The latency to find the platform and the path taken are recorded.
-
Probe Trial (Day after last acquisition day): The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured.
-
-
Drug Administration: this compound or vehicle can be administered daily before the training sessions.
-
Data Analysis: Key metrics include escape latency during acquisition and the percentage of time spent in the target quadrant during the probe trial. Shorter escape latencies and more time in the target quadrant indicate better spatial memory.
In Vivo Microdialysis for Dopamine (B1211576) Release
Given the role of M5 receptors in modulating dopaminergic systems, in vivo microdialysis can be used to measure the effect of this compound on dopamine release in brain regions like the striatum.[12][13][14][15]
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., striatum) of an anesthetized or freely moving animal.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline level of dopamine.
-
Administer this compound and continue collecting dialysate samples.
-
Analyze the concentration of dopamine in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Express dopamine levels as a percentage of the baseline to determine the effect of this compound on dopamine release.
Electrophysiology: Long-Term Potentiation (LTP)
M5 knockout mice have been shown to have deficits in LTP at the hippocampal mossy fiber-CA3 synapse, suggesting a role for M5 in synaptic plasticity.[4][5] Electrophysiological studies can directly assess the impact of this compound on this fundamental mechanism of learning and memory.[16][17][18][19]
-
Preparation: Acute hippocampal slices from rodents.
-
Procedure:
-
Position a stimulating electrode to activate a synaptic pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., CA1 stratum radiatum) to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of synaptic transmission.
-
Apply a high-frequency stimulation (HFS) protocol to induce LTP.
-
Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of synaptic strength.
-
-
Drug Application: this compound can be bath-applied to the slices before HFS to determine its effect on the induction and maintenance of LTP.
-
Data Analysis: The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope after HFS compared to the baseline.
Molecular Assays: Western Blotting
Western blotting can be used to investigate the downstream signaling effects of this compound, such as the phosphorylation of key signaling proteins involved in synaptic plasticity and memory consolidation, like ERK and CREB.[16][20][21][22]
-
Procedure:
-
Treat animals with this compound and collect brain tissue (e.g., hippocampus) at a relevant time point.
-
Prepare protein lysates from the tissue samples.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-pERK, anti-ERK, anti-pCREB, anti-CREB).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme or fluorophore.
-
Detect the protein bands using an appropriate substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities and express the level of protein phosphorylation as a ratio of the phosphorylated protein to the total protein.
Quantitative Data Summary
Currently, publicly available quantitative data on the in vivo cognitive-enhancing effects of this compound administered alone is limited. The following table summarizes the known in vitro properties. Researchers are encouraged to perform dose-response studies to establish the in vivo efficacy of this compound in their chosen cognitive models.
Table 2: Summary of this compound Pharmacological Data
| Parameter | Organism/System | Value | Reference |
| M5 EC50 | CHO cells | 1.16 μM | [2][6][7] |
| M1 EC50 | CHO cells | > 30 μM | [2][6] |
| M3 EC50 | CHO cells | > 30 μM | [2][6] |
| Pharmacokinetics (i.p.) | Mouse | Poor systemic absorption, slow elimination | [4][5] |
Conclusion
This compound is a valuable research tool for elucidating the role of the M5 muscarinic acetylcholine receptor in cognitive function. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to design and execute rigorous studies to investigate the therapeutic potential of M5 modulation. Further research is needed to establish optimal in vivo dosing and to fully characterize the downstream signaling and neurophysiological effects of this selective M5 PAM.
References
- 1. researchgate.net [researchgate.net]
- 2. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice [frontiersin.org]
- 14. Declines in stimulated striatal dopamine release over the first 32 h following microdialysis probe insertion: generalization across releasing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Context-specific modulation of cocaine-induced locomotor sensitization and ERK and CREB phosphorylation in rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. UQCRC1 downregulation impairs cognitive function in mice via AMPK inactivation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of VU0238429 on Neuromuscular Transmission: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential impact of VU0238429, a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), on neuromuscular transmission. While direct and extensive experimental data on VU0238429's effects at the neuromuscular junction (NMJ) are limited in publicly available literature, this document synthesizes the known roles of M5 receptors at the NMJ, the established mechanisms of muscarinic receptor signaling, and the pharmacological profile of VU0238429 to project its likely influence. This guide includes a summary of relevant quantitative data, detailed experimental protocols for assessing neuromuscular function, and visualizations of key signaling pathways and experimental workflows to support further research in this area.
Introduction to VU0238429 and Muscarinic Receptors at the Neuromuscular Junction
VU0238429 is a positive allosteric modulator of the M5 muscarinic acetylcholine receptor, exhibiting an EC50 of 1.16 μM.[1][2][3][4] It shows over 30-fold selectivity for M5 over M1 and M3 receptors and displays no activity at M2 and M4 receptors.[1][2][3] Muscarinic receptors, a class of G protein-coupled receptors, are present at the neuromuscular junction and play a modulatory role in synaptic transmission. While nicotinic acetylcholine receptors (nAChRs) are the primary mediators of fast, excitatory neurotransmission leading to muscle contraction, mAChRs fine-tune this process.
All five subtypes of muscarinic receptors (M1-M5) have been identified at the vertebrate neuromuscular junction, located on the presynaptic nerve terminal, the postsynaptic muscle fiber, and surrounding Schwann cells.[2] M5 receptors, in particular, have been found to be associated with Schwann cells and/or muscle fibers.[1] Studies involving M5 knockout mice have revealed that these animals exhibit exceptionally small neuromuscular junctions, suggesting a crucial role for M5 receptors in the growth and maintenance of the NMJ.[1]
Quantitative Data
Due to the limited availability of direct studies on VU0238429 and neuromuscular transmission, this section presents the known quantitative data for VU0238429's activity at M5 receptors and the typical concentrations of other relevant ligands used in neuromuscular junction research.
Table 1: Pharmacological Profile of VU0238429
| Parameter | Value | Receptor Subtype | Reference |
| EC50 | 1.16 μM | M5 | [1][2][3][4] |
| Selectivity | >30-fold vs M1, M3 | M5 | [1][2][3] |
| Activity at M2, M4 | None | M2, M4 | [1][2][3] |
Table 2: Typical Concentrations of Modulators in Neuromuscular Junction Studies
| Compound | Target | Typical Concentration Range |
| Acetylcholine (ACh) | nAChR, mAChR | 1 μM - 10 mM |
| d-tubocurarine | nAChR antagonist | 1 μM - 100 μM |
| Atropine | Non-selective mAChR antagonist | 1 μM - 10 μM |
| Pirenzepine | M1-selective antagonist | 100 nM - 10 μM |
| Methoctramine | M2-selective antagonist | 1 μM - 10 μM |
Potential Signaling Pathways of VU0238429 at the Neuromuscular Junction
As a positive allosteric modulator of the M5 receptor, VU0238429 is expected to enhance the signaling cascade initiated by the binding of acetylcholine (ACh) to M5 receptors. M5 receptors are coupled to Gq/11 G-proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Given the localization of M5 receptors at the NMJ, this signaling pathway could influence Schwann cell function, muscle fiber maintenance, and potentially modulate presynaptic neurotransmitter release.
References
- 1. Distinct Muscarinic Acetylcholine Receptor Subtypes Contribute to Stability and Growth, But Not Compensatory Plasticity, of Neuromuscular Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Cholinoreceptors in Skeletal Muscle: Localization and Functional Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Presynaptic effects of muscarine on ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling VU 0238429: A Technical Guide to the Selective M5 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of VU 0238429, a pivotal tool compound in the study of the M5 muscarinic acetylcholine (B1216132) receptor. This compound is distinguished as one of the first highly selective positive allosteric modulators (PAMs) for the M5 receptor, offering a means to probe the physiological and pathological roles of this least understood muscarinic receptor subtype. This document details its mechanism of action, potency, selectivity, and the experimental protocols utilized for its characterization, presented in a format tailored for the scientific community.
Core Chemical and Pharmacological Properties
This compound, with the IUPAC name 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indole-2,3-dione, is a synthetic small molecule that exhibits its effects through a unique allosteric binding site on the M5 receptor.[1] Unlike orthosteric agonists that directly activate the receptor at the acetylcholine binding site, this compound potentiates the receptor's response to the endogenous ligand, acetylcholine.
| Property | Value | Reference |
| IUPAC Name | 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indole-2,3-dione | [1] |
| Molecular Formula | C17H12F3NO4 | |
| Molecular Weight | 351.28 g/mol | |
| CAS Number | 1160247-92-6 | |
| Appearance | Light yellow to orange solid | [2] |
Potency and Selectivity
The defining characteristic of this compound is its remarkable selectivity for the M5 receptor subtype over the other muscarinic receptors (M1, M2, M3, and M4). This selectivity is crucial for dissecting the specific functions of M5 in complex biological systems. The potency of this compound is quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of its maximal effect.
| Receptor Subtype | EC50 (μM) | Selectivity vs. M5 | Reference |
| M5 | 1.16 | - | [2] |
| M1 | > 30 | > 25-fold | |
| M2 | No activity | - | |
| M3 | > 30 | > 25-fold | |
| M4 | No activity | - |
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator. This means it binds to a site on the M5 receptor that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of acetylcholine.
The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G-proteins.[3][4][5][6] Upon activation by an agonist, the M5 receptor activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Experimental Protocols
The primary in vitro method for characterizing this compound and other M5 PAMs is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation, which is a direct downstream consequence of Gq-coupled receptor signaling.
Calcium Mobilization Assay Protocol
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (hM5) are commonly used.[7]
-
Cells are cultured in appropriate media (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.
-
For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.[8][9]
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium 5) is prepared in the assay buffer, often containing probenecid (B1678239) to prevent dye extrusion from the cells.[9][10]
-
The dye-loading solution is added to each well, and the plate is incubated in the dark at 37°C for a specified time (e.g., 45-60 minutes) to allow the dye to enter the cells and be cleaved to its active, calcium-sensitive form.[9][10]
3. Compound Addition and Signal Detection:
-
After incubation, the dye solution is removed, and the cells are washed again with the assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
This compound (the PAM) is added to the wells at various concentrations and incubated for a short period.[7]
-
An EC20 concentration (a sub-maximal concentration that gives 20% of the maximal response) of acetylcholine is then added to stimulate the M5 receptors.[7]
-
The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The potentiation effect of this compound is determined by comparing the calcium response in the presence and absence of the compound.
-
Dose-response curves are generated by plotting the potentiation effect against the concentration of this compound to determine the EC50 value.
In Vivo Studies and Pharmacokinetics
This compound has been utilized in in vivo studies to investigate the role of M5 receptors in cognitive processes. For instance, it has been tested in mouse models of cognitive dysfunction using the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tests.[1] While detailed pharmacokinetic parameters such as Cmax, t1/2, and bioavailability are not extensively published in the public domain, its use in these behavioral studies suggests that it can cross the blood-brain barrier to some extent. However, it is important to note that some related M5 PAM probes have been reported to have low central nervous system penetrance, necessitating intracerebroventricular (i.c.v.) administration for central effects.[7] For in vivo experiments, this compound can be formulated in vehicles such as a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Solubility and Storage
Proper handling and storage of this compound are critical to maintain its integrity and activity.
| Solvent | Solubility | Reference |
| DMSO | ≥ 150 mg/mL (427.01 mM) | [2] |
Storage Conditions:
-
Solid: -20°C for up to 3 years.
-
In Solvent (-80°C): Up to 6 months.
-
In Solvent (-20°C): Up to 1 month.
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Conclusion
This compound stands as a cornerstone tool for the pharmacological investigation of the M5 muscarinic acetylcholine receptor. Its high selectivity as a positive allosteric modulator allows for the precise interrogation of M5 function in vitro and in vivo. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the M5 receptor in a range of neurological and psychiatric disorders. As with any potent pharmacological agent, careful consideration of its properties and appropriate experimental design are paramount for generating robust and reproducible scientific findings.
References
- 1. VU0238429 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rep.bioscientifica.com [rep.bioscientifica.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to VU 0238429: A Selective M5 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with VU 0238429, a pivotal tool compound for the study of the M5 muscarinic acetylcholine (B1216132) receptor.
Core Compound Details: this compound
This compound is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor.[1][2] Its discovery marked a significant advancement in the ability to selectively probe the function of the M5 receptor subtype, which had been previously hindered by a lack of selective ligands.
| Property | Value |
| CAS Number | 1160247-92-6 |
| Chemical Name | 1-(4-Methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione |
| Molecular Formula | C₁₇H₁₂F₃NO₄ |
| Molecular Weight | 351.28 g/mol |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione |
| SMILES | COc1ccc(cc1)CN2c3ccc(cc3C(=O)C2=O)OC(F)(F)F |
| Physical Appearance | Light yellow to orange solid |
| Solubility | Soluble in DMSO (≥ 150 mg/mL) and Ethanol |
Chemical Structure:
Quantitative Pharmacological Data
This compound exhibits high selectivity for the M5 receptor over other muscarinic receptor subtypes. The following table summarizes its potency as a positive allosteric modulator in calcium mobilization assays.
| Receptor Subtype | EC₅₀ (μM) | Fold Selectivity (vs. M5) |
| M5 | 1.16 | - |
| M1 | > 30 | > 25 |
| M2 | No activity | - |
| M3 | > 30 | > 25 |
| M4 | No activity | - |
Data sourced from Bridges et al., 2009.[1][2]
Signaling Pathway and Mechanism of Action
The M5 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon activation by an orthosteric agonist like acetylcholine (ACh), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
This compound, as a positive allosteric modulator, binds to a site on the M5 receptor that is distinct from the acetylcholine binding site. This binding event enhances the receptor's response to acetylcholine, resulting in a potentiation of the downstream signaling cascade and a greater increase in intracellular calcium levels.
Caption: M5 receptor signaling pathway potentiated by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the N-alkylation of 5-(trifluoromethoxy)isatin (B62976) with 4-methoxybenzyl halide.
General Procedure:
-
To a solution of 5-(trifluoromethoxy)isatin (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) (ACN) is added potassium carbonate (K₂CO₃, 2.0 equivalents) and a catalytic amount of potassium iodide (KI, 0.1 equivalents).
-
4-Methoxybenzyl bromide or chloride (1.1-1.5 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated (e.g., via microwave irradiation at 160 °C for 10 minutes) and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization to afford pure 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione (this compound).
Calcium Mobilization Assay for M5 PAM Activity
This protocol describes a cell-based functional assay to determine the positive allosteric modulatory activity of this compound on the M5 receptor by measuring changes in intracellular calcium concentration.
Materials and Reagents:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (an anion transport inhibitor to prevent dye leakage).
-
Acetylcholine (ACh) solution.
-
This compound solution in DMSO.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence imaging plate reader (e.g., FLIPR).
Experimental Workflow:
-
Cell Culture and Plating:
-
Culture CHO-hM5 cells in appropriate growth medium at 37 °C in a humidified 5% CO₂ incubator.
-
The day before the assay, harvest the cells and plate them into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.
-
Aspirate the growth medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates for 1 hour at 37 °C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant and low (e.g., < 0.5%).
-
Prepare a fixed, sub-maximal (EC₂₀) concentration of acetylcholine in the assay buffer.
-
-
Fluorescence Measurement:
-
After the dye-loading incubation, wash the cells with assay buffer to remove excess dye.
-
Place the assay plate into the fluorescence imaging plate reader.
-
Establish a stable baseline fluorescence reading.
-
The instrument adds the this compound solution to the wells, and the fluorescence is monitored for a set period.
-
Subsequently, the instrument adds the EC₂₀ concentration of acetylcholine to the same wells, and the fluorescence is monitored again.
-
-
Data Analysis:
-
The change in fluorescence intensity upon addition of the compounds corresponds to the change in intracellular calcium concentration.
-
The potentiation effect of this compound is determined by the increase in the calcium signal in the presence of the compound compared to the signal from acetylcholine alone.
-
Plot the potentiation data against the concentration of this compound to generate a concentration-response curve and calculate the EC₅₀ value.
-
This in-depth guide provides essential information for researchers working with this compound. For further details, it is recommended to consult the primary literature, particularly the work by Bridges and colleagues.
References
- 1. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first highly M5-preferring muscarinic acetylcholine receptor ligand, an M5 positive allosteric modulator derived from a series of 5-trifluoromethoxy N-benzyl isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on VU0238429: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0238429 is a pioneering chemical probe that has been instrumental in the study of the M5 muscarinic acetylcholine (B1216132) receptor. Identified as the first highly selective positive allosteric modulator (PAM) for this receptor subtype, VU0238429 has enabled significant advancements in understanding the physiological and pathological roles of M5. This document provides a comprehensive overview of the preliminary studies on VU0238429, detailing its pharmacological properties, the underlying signaling pathways it modulates, and the experimental methodologies employed in its characterization. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this important research tool.
Introduction
The muscarinic acetylcholine receptor family, consisting of five subtypes (M1-M5), plays a crucial role in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1] Due to the highly conserved nature of the orthosteric binding site across these subtypes, the development of selective ligands has been a significant challenge. The discovery of VU0238429, a selective positive allosteric modulator of the M5 receptor, represented a major breakthrough in the field.[2] Allosteric modulators bind to a site topographically distinct from the acetylcholine binding site, offering a mechanism for achieving greater subtype selectivity.[1] VU0238429 enhances the receptor's response to acetylcholine without directly activating it, providing a finer tool for studying M5 function.[3]
Physicochemical and Pharmacological Properties
VU0238429 is a small molecule derived from a series of 5-trifluoromethoxy N-benzyl isatins.[2] Its chemical and pharmacological properties have been characterized through a series of in vitro assays.
Table 1: Physicochemical Properties of VU0238429
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂F₃NO₄ | [2] |
| Molecular Weight | 351.28 g/mol | [2] |
| CAS Number | 1160247-92-6 | [2] |
| Solubility | Soluble in DMSO |
Table 2: In Vitro Pharmacology of VU0238429
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC₅₀ | 1.16 µM | M5 | Calcium Mobilization | [4] |
| Selectivity | >30-fold | M1 | Calcium Mobilization | [4] |
| Selectivity | No potentiator activity | M2 | Calcium Mobilization | [4] |
| Selectivity | >30-fold | M3 | Calcium Mobilization | [4] |
| Selectivity | No potentiator activity | M4 | Calcium Mobilization | [4] |
Mechanism of Action and Signaling Pathway
The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq family of G proteins.[1][5][6] Upon activation by an agonist like acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6]
VU0238429, as a positive allosteric modulator, binds to a distinct site on the M5 receptor and enhances the affinity and/or efficacy of acetylcholine.[3] This potentiation of the endogenous agonist's action leads to a more robust activation of the downstream Gq signaling cascade.
Experimental Protocols
The primary assay used for the initial characterization of VU0238429 was a cell-based calcium mobilization assay.
Calcium Mobilization Assay
Objective: To determine the potency (EC₅₀) and selectivity of VU0238429 as a positive allosteric modulator at muscarinic receptors.
Materials:
-
Cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5). Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are commonly used.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (agonist).
-
VU0238429 (test compound).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture: Maintain the stable cell lines in appropriate culture medium under standard conditions (37°C, 5% CO₂).
-
Cell Plating: Seed the cells into 384-well microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive fluorescent dye, prepared in assay buffer, to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of VU0238429 and a fixed, sub-maximal concentration of acetylcholine (e.g., EC₂₀) in assay buffer.
-
Assay Measurement: a. Place the cell plate into the fluorescence imaging plate reader. b. Establish a baseline fluorescence reading. c. Add the VU0238429 dilutions to the wells. d. Immediately following, add the fixed concentration of acetylcholine. e. Monitor the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: a. The increase in fluorescence is calculated as the difference between the peak fluorescence and the baseline fluorescence. b. Plot the fluorescence response against the concentration of VU0238429. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value. d. To determine selectivity, perform the same assay on cell lines expressing the other muscarinic receptor subtypes (M1, M2, M3, and M4).
In Vivo Studies
While detailed quantitative in vivo data for VU0238429 is not extensively published in the initial reports, its development was guided by the therapeutic potential of M5 modulation in central nervous system disorders. Studies using M5 knockout mice have suggested the involvement of this receptor in processes such as cognitive function and the regulation of cerebral blood flow. The availability of a selective tool like VU0238429 is critical for validating these findings and exploring the in vivo effects of M5 positive allosteric modulation.
A general protocol for in vivo administration in preclinical models would involve dissolving VU0238429 in a suitable vehicle, such as a mixture of DMSO, PEG300, Tween-80, and saline, for intraperitoneal or oral administration. Subsequent behavioral or physiological assessments would then be conducted to evaluate its effects.
Conclusion
VU0238429 stands as a landmark compound in muscarinic receptor pharmacology. Its high selectivity for the M5 receptor has provided an invaluable tool for dissecting the specific roles of this receptor subtype in health and disease. The preliminary studies summarized here highlight its well-characterized in vitro profile and provide the foundational knowledge for its application in further research. The detailed methodologies and pathway diagrams presented in this guide are intended to support researchers in designing and interpreting experiments utilizing this potent and selective M5 positive allosteric modulator. Future investigations, particularly in in vivo models, will be crucial for fully elucidating the therapeutic potential of targeting the M5 receptor.
References
- 1. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Action of M5 Muscarinic Acetylcholine Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Muscarinic Acetylcholine Receptor M5: Therapeutic Implications and Allosteric Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of Muscarinic Receptors by Cholesterol, Neurosteroids and Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of VU 0238429
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with VU 0238429, a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1] The following sections detail the mechanism of action, provide a sample formulation, and outline experimental protocols for assessing the compound's effects on cognitive function and locomotor activity in rodent models.
Mechanism of Action
This compound is a positive allosteric modulator of the muscarinic acetylcholine receptor subtype 5 (M5), with an EC50 of 1.16 μM.[2][3] It exhibits over 30-fold selectivity against M1 and M3 receptors and shows no potentiating activity at M2 or M4 receptors.[2][3] As a PAM, this compound does not activate the M5 receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M5 receptor is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
References
Application Notes and Protocols: VU 0238429 for Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0238429 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5).[1][2] As the first highly M5-preferring ligand discovered, it serves as a critical tool for elucidating the physiological and pathological roles of the M5 receptor.[1] This document provides detailed application notes and protocols for the dosage and administration of this compound in mice, intended to guide researchers in designing and executing in vivo studies.
Physicochemical and Pharmacological Properties
This compound is characterized by its high selectivity for the M5 receptor, making it an invaluable tool for studying M5-mediated signaling pathways.
| Property | Value | Reference |
| IUPAC Name | 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione | Wikipedia |
| Molecular Formula | C₁₇H₁₂F₃NO₄ | MedChemExpress |
| Molecular Weight | 351.28 g/mol | MedChemExpress |
| EC₅₀ for human M5 | 1.16 µM | [1][2] |
| Selectivity | >30-fold selective for M5 over M1 and M3 receptors | [1][2] |
| Activity at other mAChRs | No potentiator activity at M2 or M4 receptors | [1][2] |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Store as a powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. | MedChemExpress |
M5 Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. As a positive allosteric modulator, this compound enhances the receptor's response to the endogenous ligand, acetylcholine.
References
Application Notes and Protocols: VU 0238429 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU 0238429 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5).[1][2][3][4][5] As a crucial tool in studying the physiological roles of the M5 receptor, proper preparation of stock solutions is essential for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Data Presentation: Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 351.28 g/mol | [1][3][4][5] |
| Formula | C₁₇H₁₂F₃NO₄ | [1][3][4][5] |
| CAS Number | 1160247-92-6 | [1][3][4][5] |
| Appearance | Solid, Light yellow to orange | [1] |
| Purity | ≥97% | [4][5] |
| EC₅₀ at M5 Receptor | 1.16 μM | [1][3][4][5] |
| Selectivity | >30-fold selective versus M1 and M3 receptors | [1][4][5] |
| Activity at M2/M4 | No potentiator activity | [1][3][4][5] |
| Solubility in DMSO | ≥ 70 mg/mL (≥ 199.27 mM) | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro applications.
Materials:
-
This compound powder
-
Anhydrous/hygroscopic dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: Before starting, ensure the work area is clean and that all equipment is properly calibrated. It is recommended to work in a fume hood.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.51 mg of this compound (Molecular Weight = 351.28 g/mol ).
-
Dissolving: Add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial. Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO. To continue the example, add 1 mL of DMSO to the 3.51 mg of powder. Note: Using newly opened DMSO is crucial as it is hygroscopic and absorbed moisture can impact solubility.[1][3]
-
Mixing: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. The solution should be clear. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
Preparation of Working Solutions
For cell-based assays or other in vitro experiments, the concentrated stock solution needs to be further diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into your experimental buffer or medium to achieve the desired final concentration. Note: The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Mixing: Gently mix the working solution before adding it to your experimental setup.
-
Usage: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions for extended periods.
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator at the M5 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The simplified signaling pathway is depicted below.
Caption: M5 receptor signaling pathway modulated by this compound.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the logical workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for VU 0238429 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0238429 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR5).[1][2] As a PAM, this compound does not activate the M5 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh), or other orthosteric agonists. This property makes this compound a valuable research tool for studying the physiological and pathological roles of the M5 receptor in various cellular and disease models. These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on its characterization using a calcium mobilization assay in cells expressing the M5 receptor.
Data Presentation
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 at M5 | 1.16 µM | CHO cells | Calcium Mobilization | [3][4] |
| Selectivity | >30-fold vs. M1/M3 | CHO cells | Calcium Mobilization | [3][5] |
| Activity at M2/M4 | No potentiator activity | Not Specified | Not Specified | [4][5] |
Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G-proteins.[1] Upon activation by an agonist, the M5 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a PAM, enhances this signaling cascade in the presence of an orthosteric agonist.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
This compound is soluble in DMSO.[4][5] To prepare a high-concentration stock solution (e.g., 10 mM or 100 mM), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to the powder. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 351.28 g/mol ), dissolve it in 284.7 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[3]
Cell Culture of CHO-M5 Cells
This protocol is a general guideline for the culture of Chinese Hamster Ovary (CHO) cells stably expressing the M5 receptor (CHO-M5). Optimal conditions may vary depending on the specific cell line.
Materials:
-
CHO-M5 cells
-
Complete growth medium (e.g., Ham's F-12 or DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Thaw a cryovial of CHO-M5 cells rapidly in a 37°C water bath.[7] Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes to pellet the cells and remove the cryoprotectant. Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
Maintaining Cultures: Culture the cells in a CO2 incubator at 37°C with 5% CO2.[7] Change the medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for a few minutes at 37°C until the cells detach. Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-seed new flasks at the desired density.[7]
Calcium Mobilization Assay
This assay is designed to measure the potentiation of an agonist-induced intracellular calcium increase by this compound in CHO-M5 cells.
Materials:
-
CHO-M5 cells
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Orthosteric agonist (e.g., Acetylcholine, Carbachol)
-
This compound working solutions
-
Fluorescence plate reader with an injection system (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed CHO-M5 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: On the day of the assay, remove the culture medium. Wash the cells gently with assay buffer. Add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions, often containing the dye and probenecid in assay buffer) to each well. Incubate the plate at 37°C for 45-60 minutes in the dark.[8]
-
Compound Addition (PAM): After incubation, wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer from the DMSO stock) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Addition and Signal Detection: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Inject a sub-maximal concentration (e.g., EC20) of the orthosteric agonist into the wells and immediately begin recording the fluorescence signal. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. To determine the EC50 of this compound's potentiation, plot the agonist response against the concentration of this compound and fit the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates the key steps in a typical cell-based assay workflow for characterizing this compound.
References
- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU-0238429 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. innoprot.com [innoprot.com]
- 7. How to Set Up a CHO Cell Culture Workflow in Your Lab [synapse.patsnap.com]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Application of VU 0238429 in Brain Slice Electrophysiology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0238429 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5).[1][2][3] As the M5 receptor is a key regulator of neuronal excitability and synaptic transmission, particularly in dopamine (B1211576) neurons, this compound serves as a critical pharmacological tool for elucidating the physiological roles of this receptor in the central nervous system.[4][5] Brain slice electrophysiology provides an invaluable ex vivo platform to investigate the effects of compounds like this compound on neuronal function within a preserved local circuit context.[6][7] This document provides detailed application notes and protocols for the use of this compound in brain slice electrophysiology studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Receptor Subtype | Species | Assay Type | Reference |
| EC50 | 1.16 μM | M5 | Rat | Ca2+ Mobilization | [1][3] |
| Selectivity | >30-fold | M1 and M3 | Rat | Ca2+ Mobilization | [1][3] |
| Activity | No potentiator activity | M2 or M4 | Rat | Ca2+ Mobilization | [1][3] |
| Effect on Burst Amplitude | 116% ± 5% of control | Muscarinic Receptors | Mouse | Electrophysiology | [8] |
| 119% ± 4% of control (at 1000 μM) | Muscarinic Receptors | Mouse | Electrophysiology | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
The following protocols are generalized from standard brain slice electrophysiology procedures and should be optimized for the specific brain region and neuronal population under investigation.
Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.[9][10][11]
Materials:
-
Animal (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Ice-cold slicing solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (see composition below)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
| Solution | Component | Concentration (mM) |
| Slicing Solution (example) | NMDG | 92 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 30 | |
| HEPES | 20 | |
| Glucose | 25 | |
| Thiourea | 2 | |
| Sodium Ascorbate | 5 | |
| Sodium Pyruvate | 3 | |
| MgSO4 | 10 | |
| CaCl2 | 0.5 | |
| Recording aCSF (example) | NaCl | 124 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| Glucose | 10 | |
| MgSO4 | 1 | |
| CaCl2 | 2 |
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogen-saturated slicing solution.
-
Rapidly decapitate the animal and extract the brain, immersing it in ice-cold slicing solution.
-
Mount the brain onto the vibratome stage and prepare coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold slicing solution.
-
Transfer the slices to a recovery chamber containing aCSF saturated with carbogen, maintained at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate to room temperature for at least 1 hour before commencing recordings.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps for obtaining whole-cell recordings from neurons in acute brain slices to study the effects of this compound.[12][13]
Materials:
-
Prepared brain slices in a holding chamber
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution (see composition below)
-
This compound stock solution (e.g., in DMSO)
-
Perfusion system
Solutions:
| Solution | Component | Concentration (mM) |
| Intracellular Solution (K-gluconate based, example) | K-gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| Phosphocreatine | 10 | |
| EGTA | 0.2 |
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a constant flow rate (e.g., 2-3 mL/min) at room temperature or a more physiological temperature (32-34°C).
-
Visualize neurons within the slice using the microscope and DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline electrophysiological properties, such as resting membrane potential, input resistance, and spontaneous firing rate in current-clamp mode, or synaptic currents in voltage-clamp mode.
-
Prepare the desired final concentration of this compound in aCSF from the stock solution. Note that the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
-
Switch the perfusion to the aCSF containing this compound and record the changes in the electrophysiological parameters of interest. A stable effect is typically observed after several minutes of application.
-
To determine the reversibility of the effect, switch the perfusion back to the control aCSF (washout).
-
Analyze the recorded data to quantify the effects of this compound on neuronal activity.
Application Notes
-
Solubility and Stability: this compound is typically dissolved in DMSO to create a high-concentration stock solution.[1][3] It is recommended to prepare fresh dilutions in aCSF for each experiment and to protect the stock solution from light and repeated freeze-thaw cycles.
-
Concentration Range: Based on its EC50 of 1.16 µM, a concentration range of 1-10 µM is a reasonable starting point for investigating the effects of this compound in brain slice electrophysiology.[1][3] A concentration-response curve should be generated to determine the optimal concentration for the specific experimental conditions.
-
Controls: Appropriate controls are crucial for interpreting the results. These should include recording from cells before, during, and after the application of this compound (washout). A vehicle control (aCSF with the same final concentration of DMSO) should also be performed to rule out any effects of the solvent. In studies on dopamine neurons, using M5 knockout mice can provide definitive evidence for the M5-specificity of the observed effects.[4][5]
-
Experimental Design: The specific electrophysiological parameters to be measured will depend on the research question. For instance, to study the effect on intrinsic excitability, one might measure changes in firing rate in response to depolarizing current injections. To investigate effects on synaptic transmission, evoked or spontaneous postsynaptic currents can be recorded.
-
Opposing Effects: It is important to note that the physiological outcome of M5 receptor activation can be location-dependent. For example, activation of somatodendritic M5 receptors on substantia nigra pars compacta (SNc) neurons increases their firing rate, while activation of M5 receptors in the striatum can inhibit dopamine release.[4][5] The experimental design and interpretation of results should take this into account.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU-0238429 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. api.pageplace.de [api.pageplace.de]
- 7. Brain Slice Preparation (Theory) : Neurophysiology Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. VU0238429 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]
- 10. Preparation of cortical brain slices for electrophysiological recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological analysis of paraventricular thalamic neurons co-expressing kappa and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU 0238429 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0238429 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR5).[1][2][3][4][5] As a PAM, this compound does not activate the M5 receptor directly but enhances its response to the endogenous neurotransmitter, acetylcholine.[2][3][4][5] The M5 receptor is expressed in various brain regions implicated in cognition and reward, making it a compelling target for therapeutic intervention in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[6] These application notes provide detailed protocols for the use of this compound in preclinical behavioral studies, with a focus on models of cognitive dysfunction.
Mechanism of Action: M5 Receptor Signaling
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[7][8] Upon activation by acetylcholine, the M5 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and synaptic plasticity, processes fundamental to learning and memory. This compound enhances the affinity and/or efficacy of acetylcholine at the M5 receptor, thereby amplifying this downstream signaling cascade.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a representative study investigating the effects of this compound in a mouse model of schizophrenia-related cognitive deficits induced by MK-801.
| Behavioral Assay | Animal Model | Treatment Groups | Key Parameters Measured | Results | Reference |
| Morris Water Maze (MWM) | MK-801-induced cognitive deficit in CD1 mice | 1. Control (Vehicle) 2. MK-801 (0.2 mg/kg) 3. MK-801 + this compound (10 mg/kg) | - Latency to 1st entry to the target quadrant (s) - Number of entries to the target quadrant - Distance traveled until 1st entry to the target quadrant (cm) | This compound significantly reversed the MK-801-induced deficits in spatial memory retention, as indicated by a decreased latency and distance to the target quadrant and an increased number of entries. | [3] |
| Novel Object Recognition (NOR) | MK-801-induced cognitive deficit in rodents | 1. Control (Vehicle) 2. MK-801 3. MK-801 + M5 PAM | - Discrimination Index (DI) | M5 PAMs are expected to reverse the MK-801-induced reduction in the Discrimination Index, indicating improved recognition memory. (Note: Specific quantitative data for this compound in NOR was not available at the time of this writing; this is a representative expected outcome based on its mechanism of action). | N/A |
Experimental Protocols
Animal Models of Cognitive Dysfunction
A common and effective model to study cognitive deficits relevant to schizophrenia is the administration of a non-competitive NMDA receptor antagonist, such as MK-801 (Dizocilpine).[9][10][11][12] Acute or sub-chronic administration of MK-801 in rodents induces a hyperlocomotor state and produces deficits in learning and memory, mimicking some of the cognitive and positive symptoms of schizophrenia.[9][10][11][12]
MK-801 Administration Protocol (for inducing cognitive deficits):
-
Compound: (+)-MK-801 maleate (B1232345) (Dizocilpine)
-
Vehicle: 0.9% Saline
-
Dose: 0.1 - 0.3 mg/kg
-
Route of Administration: Intraperitoneal (i.p.) injection
-
Timing: Administer 30 minutes prior to the training phase of the behavioral task.
Behavioral Assay Protocols
The following are detailed protocols for the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tasks, which are widely used to assess different aspects of learning and memory in rodents.
1. Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. This task assesses recognition memory.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to explore the empty arena for 5-10 minutes to acclimate to the environment.
-
-
Training/Familiarization (Day 2, T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being directed at the object at a distance of ≤ 2 cm.
-
-
Testing (Day 2, T2):
-
After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), return the mouse to the arena.
-
In the arena, one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for 5 minutes and record the time spent exploring each object.
-
Data Analysis:
-
Discrimination Index (DI): This is the primary measure of recognition memory. It is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates that the mouse remembers the familiar object and prefers the novel one. A DI of zero suggests no memory of the familiar object.
2. Morris Water Maze (MWM) Test
The MWM is a test of spatial learning and memory that requires the animal to use distal cues in the room to locate a hidden escape platform in a circular pool of opaque water.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path, latency to find the platform, and other parameters.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions (North, South, East, West).
-
Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a maximum time (e.g., 60 or 90 seconds).
-
If the mouse does not find the platform within the maximum time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before starting the next trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim freely for 60 seconds.
-
The video tracking system records the swim path and the time spent in each quadrant of the pool.
-
Data Analysis:
-
Acquisition:
-
Escape Latency: The time it takes for the mouse to find the platform. A decrease in escape latency across training days indicates learning.
-
Path Length: The distance the mouse swims to find the platform. A shorter path length indicates more efficient spatial navigation.
-
-
Probe Trial:
-
Time in Target Quadrant: The percentage of time the mouse spends in the quadrant where the platform was previously located. A significant preference for the target quadrant indicates spatial memory retention.
-
Platform Crossings: The number of times the mouse swims over the exact location where the platform used to be.
-
Compound Preparation and Administration
Stock Solution Preparation:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mg/mL). Store aliquots at -20°C or -80°C.
Vehicle for In Vivo Administration (Oral Gavage):
-
A common vehicle is a suspension in 0.5% or 1% methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) in water.
-
Alternatively, a formulation of PEG300, Tween-80, and saline can be used.[1]
Administration:
-
Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Dose: The effective dose will need to be determined empirically, but a starting point for mice could be in the range of 3-30 mg/kg.
-
Timing: Administer the compound 30-60 minutes prior to the behavioral test to allow for absorption and distribution to the brain.
Conclusion
This compound is a valuable research tool for investigating the role of the M5 muscarinic receptor in cognitive processes. The protocols outlined in these application notes provide a framework for conducting robust behavioral studies to evaluate the potential of this compound and other M5 PAMs as cognitive enhancers. Careful experimental design, including appropriate animal models and behavioral paradigms, is crucial for obtaining reliable and interpretable data.
References
- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shutterstock.com [shutterstock.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. google.com [google.com]
- 6. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Application Notes and Protocols for VU 0238429 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0238429 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR5).[1][2][3] As a PAM, this compound does not activate the M5 receptor on its own but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh), or other orthosteric agonists. This property makes it a valuable tool for studying the physiological roles of the M5 receptor and for the development of novel therapeutics targeting this receptor, which is implicated in various neurological and psychiatric disorders.[4] Calcium imaging assays are a common method to study the activity of Gq-coupled GPCRs like the M5 receptor. Activation of the M5 receptor leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which can be visualized and quantified using fluorescent calcium indicators. These application notes provide detailed protocols for the use of this compound in calcium imaging assays.
Mechanism of Action
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, activating the Gq/11 protein. This activation, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm and a measurable increase in intracellular calcium concentration. This compound, as a positive allosteric modulator, binds to a site on the M5 receptor that is distinct from the acetylcholine binding site. This binding potentiates the receptor's response to an agonist, resulting in a greater increase in intracellular calcium for a given agonist concentration.
Figure 1: M5 receptor signaling pathway with this compound.
Quantitative Data
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC₅₀ | 1.16 μM | M5 | Calcium Mobilization | [1][3] |
| Selectivity | >30-fold | M1 and M3 | Calcium Mobilization | [1] |
| Activity | No potentiator activity | M2 and M4 | Not specified | [1][3] |
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing the human M5 muscarinic acetylcholine receptor.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C.
-
Orthosteric Agonist: Acetylcholine (ACh) or Carbachol. Prepare a fresh stock solution in assay buffer for each experiment.
-
Calcium Indicator Dye: Fluo-4 AM, Fluo-8 AM, or Fura-2 AM.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Probenecid (B1678239) (optional): To inhibit organic anion transporters that can remove the dye from the cells.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
Protocol 1: Calcium Imaging Assay using Fluo-4 AM
This protocol is designed for use with a fluorescence microplate reader (e.g., FLIPR) or a fluorescence microscope equipped for live-cell imaging.
1. Cell Preparation:
-
Seed the M5 receptor-expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 18-24 hours.
2. Dye Loading:
-
Prepare a dye loading solution by diluting Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersion. If using, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.
3. Compound Addition and Signal Detection:
-
Prepare a dilution series of this compound in assay buffer at 2X the final desired concentration.
-
Prepare the orthosteric agonist (e.g., acetylcholine) at a concentration that will elicit a submaximal response (EC₂₀ - EC₅₀). This concentration needs to be determined empirically for the specific cell line.
-
Using a fluorescence plate reader with automated liquid handling, add the this compound dilutions to the wells.
-
Incubate for a short period (e.g., 1-5 minutes) to allow the compound to reach the receptor.
-
Add the orthosteric agonist to the wells and immediately begin recording the fluorescence signal (Excitation: ~494 nm, Emission: ~516 nm).
-
Record the fluorescence intensity over time to capture the peak calcium response.
4. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence before agonist addition from the peak fluorescence after agonist addition.
-
Normalize the response to a positive control (e.g., a saturating concentration of agonist) and a negative control (vehicle).
-
Plot the normalized response against the concentration of this compound to determine the EC₅₀ of its potentiating effect.
Figure 2: Experimental workflow for a calcium imaging assay.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete removal of extracellular dye by thorough washing. The use of a background suppressor in the assay buffer can also be beneficial.
-
Low Signal-to-Noise Ratio: Optimize cell density and dye loading conditions (concentration and incubation time). Ensure the health and viability of the cells.
-
Variability between wells: Ensure uniform cell seeding and consistent liquid handling. Mix plates gently after reagent addition.
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on cell health and receptor function.
-
Agonist Concentration: The choice of agonist concentration is critical for observing the potentiating effect of a PAM. An EC₂₀ concentration is often a good starting point as it allows for a significant window to observe potentiation.
By following these detailed protocols and considering the key aspects of the assay, researchers can effectively utilize this compound to investigate the pharmacology and function of the M5 muscarinic acetylcholine receptor through calcium imaging.
References
- 1. Effects of Positive Allosteric Modulators on Single-Cell Oscillatory Ca2+ Signaling Initiated by the Type 5 Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a class of calcium sensing receptor positive allosteric modulators; 1-(benzothiazol-2-yl)-1-phenylethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
Application Notes and Protocols for Measuring VU0238429 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0238429 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5).[1][2] As a PAM, VU0238429 does not activate the M5 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine. The M5 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is expressed in various regions of the central nervous system and is implicated in a range of physiological processes.[1] Consequently, VU0238429 serves as a critical tool for studying the physiological roles of the M5 receptor and as a potential lead compound for the development of therapeutics targeting M5-mediated pathways.
These application notes provide detailed protocols for measuring the efficacy of VU0238429, focusing on the most common and robust method: the in vitro calcium mobilization assay.
Signaling Pathway of M5 Receptor Activation and Positive Allosteric Modulation
The M5 receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein. Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ concentration is a direct measure of M5 receptor activation. A positive allosteric modulator such as VU0238429 binds to a site on the M5 receptor that is distinct from the acetylcholine binding site. This binding event potentiates the receptor's response to acetylcholine, resulting in a greater release of intracellular calcium for a given concentration of the agonist.
Quantitative Data Summary
The efficacy of VU0238429 is quantified by its ability to potentiate the acetylcholine response at the M5 receptor. This is typically expressed as an EC50 value, which is the concentration of the PAM that produces 50% of its maximal potentiation effect in the presence of a fixed concentration of acetylcholine.
| Parameter | Value | Receptor Subtype | Assay Type | Cell Line | Reference |
| EC50 | 1.16 µM | Human M5 | Calcium Mobilization | CHO | [1] |
| Selectivity | >30-fold | M1 and M3 | Calcium Mobilization | CHO | [1] |
| Activity | No potentiator activity | M2 and M4 | Calcium Mobilization | CHO | [1] |
| Fold Shift | 17-fold leftward shift of ACh CRC | Rat M5 | Calcium Mobilization | Not Specified | [3] |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium mobilization in response to M5 receptor activation and its potentiation by VU0238429 using a fluorescent calcium indicator such as Fluo-4 AM.
Experimental Workflow Diagram
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M5 muscarinic acetylcholine receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive Dye: Fluo-4 AM (acetoxymethyl ester).
-
Probenecid (B1678239): An anion-exchange inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Agonist: Acetylcholine (ACh) chloride.
-
Test Compound: VU0238429.
-
Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding:
-
Culture the M5-expressing cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into the black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well for a 96-well plate or 10,000 to 20,000 cells per well for a 384-well plate.[4]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. Include 2.5 mM probenecid in the loading solution.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM loading solution to each well.[4]
-
Incubate the plate for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[4]
-
-
Compound Addition (PAM):
-
Prepare serial dilutions of VU0238429 in Assay Buffer. A typical concentration range would be from 10 nM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in Assay Buffer).
-
Add the desired volume of the VU0238429 dilutions or vehicle to the respective wells of the cell plate.
-
Incubate for 10-15 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a stock solution of acetylcholine in Assay Buffer. For determining the potentiation effect of VU0238429, a fixed concentration of acetylcholine that gives a submaximal response (e.g., EC20) is typically used. To determine the fold-shift, a full concentration-response curve for acetylcholine will be required.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.[4]
-
The instrument's liquid handler should be programmed to add the acetylcholine solution to the wells while simultaneously recording the fluorescence.
-
Record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of acetylcholine) and a negative control (vehicle).
-
To determine the EC50 of VU0238429, plot the normalized response as a function of the VU0238429 concentration and fit the data to a four-parameter logistic equation.
-
To determine the fold-shift, generate concentration-response curves for acetylcholine in the presence and absence of a fixed concentration of VU0238429. The fold-shift is the ratio of the acetylcholine EC50 in the absence of the PAM to the EC50 in the presence of the PAM.
-
Conclusion
The in vitro calcium mobilization assay is a robust and reliable method for quantifying the efficacy of VU0238429 as a positive allosteric modulator of the M5 receptor. The detailed protocol and understanding of the underlying signaling pathway provided in these application notes will enable researchers to accurately characterize the pharmacological properties of VU0238429 and other M5 receptor modulators. This will facilitate further investigation into the therapeutic potential of targeting the M5 receptor for various central nervous system disorders.
References
Application Notes and Protocols: VU0238429 in High-Throughthroughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0238429 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 5 (M5).[1][2] As a PAM, VU0238429 does not activate the M5 receptor directly but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh). This property, combined with its high selectivity for the M5 subtype over other muscarinic receptors (M1-M4), makes VU0238429 an invaluable tool for studying M5 receptor function and a lead compound in drug discovery programs targeting CNS disorders such as schizophrenia and Alzheimer's disease.[3][4]
These application notes provide a comprehensive overview of the use of VU0238429 in high-throughput screening (HTS) assays. Detailed protocols for identifying and characterizing M5 PAMs using a cell-based calcium flux assay are provided, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key pharmacological data for VU0238429 and a related pan-Gq muscarinic PAM, VU0119498, from which VU0238429 was derived.[4][5]
Table 1: Potency and Selectivity of VU0238429
| Receptor Subtype | EC50 (µM) | Fold Selectivity vs. M5 |
| M5 | 1.16 | - |
| M1 | > 30 | > 25 |
| M2 | No activity | - |
| M3 | > 30 | > 25 |
| M4 | No activity | - |
Table 2: Activity of the Parent Compound VU0119498
| Receptor Subtype | EC50 (µM) |
| M1 | 6.04 |
| M2 | Inactive |
| M3 | 6.38 |
| M4 | Inactive |
| M5 | 4.08 |
Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 signaling pathway. Upon activation by an agonist such as acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured in a high-throughput manner using fluorescent calcium indicators.
Experimental Protocols
The following protocols describe a high-throughput screening assay for the identification and characterization of M5 positive allosteric modulators using a calcium flux assay. This assay is based on the methods used for the discovery of VU0238429 and other M5 PAMs.[5][6]
Primary High-Throughput Screening (HTS) for M5 PAMs
This protocol is designed to screen a large compound library to identify "hits" that potentiate the M5 receptor's response to a sub-maximal concentration of acetylcholine.
1. Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M5 muscarinic acetylcholine receptor.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Compound Library: Test compounds dissolved in 100% DMSO.
-
Agonist: Acetylcholine (ACh) chloride.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Probenecid: To inhibit organic anion transporters and prevent dye extrusion.
-
Control PAM: VU0238429 (for assay validation and as a positive control).
-
Control Antagonist: A known M5 antagonist (e.g., Atropine) for counter-screening.
2. Experimental Workflow:
3. Detailed Protocol:
-
Cell Plating: Seed CHO-hM5 cells into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well in 20 µL of culture medium. Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.
-
Dye Loading: The next day, prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Add 20 µL of the dye loading solution to each well and incubate for 1 hour at 37°C.
-
Compound Addition: Transfer test compounds from the library plates to the assay plates using a pintool or acoustic liquid handler to a final concentration of 10 µM. Include wells with a known PAM (e.g., VU0238429) as a positive control and DMSO-only wells as a negative control.
-
Agonist Addition and Signal Detection: Place the assay plate in a fluorescent imaging plate reader (FLIPR) or a similar instrument. After a brief baseline reading, add a sub-maximal (EC20) concentration of acetylcholine to all wells. Immediately measure the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition is indicative of M5 receptor activation. Hits are identified as compounds that significantly increase the calcium signal in the presence of the EC20 concentration of ACh compared to the DMSO control.
Confirmatory and Potency Assays for "Hits"
Compounds identified as "hits" in the primary screen should be further characterized to confirm their activity and determine their potency (EC50).
1. Protocol:
-
Follow the same cell plating and dye loading procedure as in the primary HTS.
-
Prepare serial dilutions of the "hit" compounds, typically in a 10-point concentration range.
-
Add the diluted compounds to the assay plates.
-
Add a fixed EC20 concentration of acetylcholine to all wells and measure the calcium response.
-
Data Analysis: Plot the fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Selectivity Assays
To determine the selectivity of the confirmed M5 PAMs, the potency assay should be repeated using cell lines expressing other muscarinic receptor subtypes (M1, M2, M3, and M4). For Gi/o-coupled receptors like M2 and M4, cells co-expressing a chimeric G-protein (e.g., Gαqi5) that redirects the signal through the calcium pathway can be used.[5]
Logical Relationship for HTS and Follow-up
References
- 1. VU-0238429 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part I. Development of the first highly selective M5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Agonist Potentiation Assays with VU0238429 for the M5 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0238429 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5).[1][2] As a PAM, VU0238429 does not activate the M5 receptor directly but enhances the response of the receptor to its endogenous agonist, acetylcholine (ACh).[1] The M5 receptor, a Gq protein-coupled receptor, is expressed in various regions of the central nervous system and is implicated in a range of physiological processes.[3] The study of M5 receptor modulation is crucial for the development of novel therapeutics. This document provides detailed protocols for agonist potentiation assays using VU0238429, focusing on a calcium mobilization assay in a recombinant cell line.
Principle of the Assay
The M5 muscarinic acetylcholine receptor primarily couples to the Gq alpha subunit of heterotrimeric G proteins.[4] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators. This calcium flux serves as a direct readout of M5 receptor activation.
An agonist potentiation assay measures the ability of a PAM, such as VU0238429, to enhance the response of the M5 receptor to a sub-maximal concentration of an agonist like acetylcholine. This is typically observed as a leftward shift in the agonist's concentration-response curve, indicating an increase in agonist potency.
Signaling Pathway
Caption: M5 Receptor Signaling Pathway.
Data Presentation
Table 1: Pharmacological Profile of VU0238429
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC50 | 1.16 µM | Human M5 | Calcium Mobilization | [1][2] |
| Selectivity | >30-fold | M1 and M3 | Calcium Mobilization | [1] |
| Activity | No potentiator activity | M2 and M4 | Calcium Mobilization | [1] |
Table 2: Example of Agonist Potentiation by a Related M5 PAM
| Agonist | PAM | PAM Concentration | Agonist EC50 (Vehicle) | Agonist EC50 (+PAM) | Fold Shift | Cell Line | Reference |
| Acetylcholine | Compound 42* | 30 µM | 1.61 µM | 159 nM | 14-fold | CHO-K1 (M5) | [1] |
*Compound 42 is a structural analog and precursor to VU0238429, demonstrating the potentiation effect of this chemical series.
Experimental Protocols
Calcium Mobilization Assay for M5 Agonist Potentiation
This protocol is designed for a 96- or 384-well plate format using a fluorescence plate reader equipped with an automated liquid handling system.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-M5).
-
Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, puromycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
VU0238429 Stock Solution: 10 mM in DMSO.
-
Acetylcholine (ACh) Stock Solution: 10 mM in deionized water.
-
Probenecid (B1678239) (optional): To prevent dye leakage from cells.
-
Black-walled, clear-bottom microplates.
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-M5 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
The day before the assay, harvest cells using trypsin-EDTA and seed them into black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well.
-
Allow cells to attach and grow overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to the desired final concentration (typically 1-5 µM). If using, add probenecid at this step.
-
Aspirate the culture medium from the cell plate and add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Agonist Plate: Prepare a serial dilution of acetylcholine in Assay Buffer at 2X the final desired concentrations. This will be the agonist concentration-response curve.
-
PAM Plate:
-
For determining the EC50 of VU0238429, prepare a serial dilution of VU0238429 in Assay Buffer containing a fixed, sub-maximal concentration of acetylcholine (e.g., ACh EC20).
-
For determining the fold-shift, prepare a solution of VU0238429 at a fixed concentration (e.g., 10 µM) in Assay Buffer. Also prepare a vehicle control (Assay Buffer with the same percentage of DMSO).
-
-
-
Agonist Potentiation Measurement:
-
After dye loading, wash the cells twice with 100 µL of Assay Buffer, leaving 50 µL of buffer in each well.
-
Place the cell plate into the fluorescence plate reader (e.g., FLIPR, FlexStation).
-
To determine the fold-shift in ACh potency:
-
Add 25 µL of the fixed concentration of VU0238429 or vehicle to the appropriate wells.
-
Incubate for 5-15 minutes.
-
Measure baseline fluorescence for 10-20 seconds.
-
Add 25 µL of the 2X acetylcholine serial dilutions.
-
Immediately begin measuring fluorescence intensity every 1-2 seconds for at least 3 minutes.
-
-
To determine the EC50 of VU0238429:
-
Measure baseline fluorescence for 10-20 seconds.
-
Add 50 µL of the VU0238429 serial dilutions (which already contain the fixed ACh EC20 concentration).
-
Immediately begin measuring fluorescence intensity every 1-2 seconds for at least 3 minutes.
-
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence response in each well.
-
Plot the ΔRFU against the logarithm of the agonist or PAM concentration.
-
Fit the data using a four-parameter logistic equation to determine EC50 values.
-
The fold-shift in agonist potency is calculated by dividing the EC50 of acetylcholine in the presence of vehicle by the EC50 of acetylcholine in the presence of VU0238429.
-
Experimental Workflow
Caption: Agonist Potentiation Assay Workflow.
References
- 1. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first highly M5-preferring muscarinic acetylcholine receptor ligand, an M5 positive allosteric modulator derived from a series of 5-trifluoromethoxy N-benzyl isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential effects of the M1-M5 muscarinic acetylcholine receptor subtypes on intracellular calcium and on the incorporation of choline into membrane lipids in genetically modified Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU 0238429 in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0238429 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5).[1][2][3][4] As a PAM, this compound does not activate the M5 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). Its selectivity for the M5 receptor over other muscarinic subtypes (M1, M2, M3, and M4) makes it a valuable tool for studying the physiological and pathological roles of the M5 receptor.[1][4] These application notes provide detailed protocols for characterizing the interaction of this compound with the M5 receptor using in vitro receptor binding and functional assays.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₁₇H₁₂F₃NO₄ |
| Molecular Weight | 351.28 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble to 100 mM in DMSO[1][5] |
| Purity | >99%[5] |
| Storage | Store at -20°C for long-term stability.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month. |
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Receptor | Value (µM) | Assay Type |
| EC₅₀ | Human M5 | 1.16[1][2][4] | Calcium Mobilization |
| Selectivity | Human M1 | >30[1][2][4] | Calcium Mobilization |
| Human M3 | >30[1][2][4] | Calcium Mobilization | |
| Human M2 | No activity[1][2][4] | Functional Assay | |
| Human M4 | No activity[1][2][4] | Functional Assay |
Experimental Protocols
Protocol 1: Functional Characterization using a Calcium Mobilization Assay
This protocol describes how to determine the potency (EC₅₀) of this compound as a positive allosteric modulator of the M5 receptor by measuring intracellular calcium mobilization in a recombinant cell line.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-M5).
-
Culture Medium: Ham's F-12 growth medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent calcium assay kit.
-
Probenecid: (Optional, for cell lines with organic anion transporters to prevent dye extrusion).
-
Agonist: Acetylcholine (ACh) or Carbachol.
-
Test Compound: this compound.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR®).
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-M5 cells in a humidified incubator at 37°C with 5% CO₂.
-
The day before the assay, harvest cells and seed them into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 30,000 - 50,000 cells per well for a 96-well plate).
-
Incubate the plates overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving Fluo-4 AM in DMSO and then diluting it in Assay Buffer. Probenecid can be added at this stage if required.
-
Remove the culture medium from the cells and wash once with Assay Buffer.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate) and incubate in the dark at 37°C for 1 hour.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for generating a concentration-response curve.
-
Prepare a fixed, sub-maximal (EC₂₀) concentration of the agonist (e.g., acetylcholine). The EC₂₀ concentration should be determined in a separate experiment.
-
-
Calcium Mobilization Measurement:
-
After dye loading, place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at the appropriate wavelengths for the dye (e.g., excitation ~494 nm and emission ~516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 2-5 minutes).
-
Add the EC₂₀ concentration of the agonist to all wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ value of this compound.
-
Protocol 2: Radioligand Binding Assay to Characterize Allosteric Effects
This protocol describes a competitive radioligand binding assay to investigate the allosteric effect of this compound on the binding of an orthosteric antagonist, [³H]-N-methylscopolamine ([³H]-NMS), to the M5 receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO-M5 cells.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Instrumentation: Scintillation counter and a cell harvester.
Procedure:
-
Membrane Preparation:
-
Culture CHO-M5 cells to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS (at a concentration close to its Kd), and Assay Buffer.
-
Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine (1 µM).
-
Competition Binding: Cell membranes, [³H]-NMS, and a range of concentrations of this compound.
-
-
Incubate the plate at 30°C for 2.5 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-NMS binding against the logarithm of the this compound concentration.
-
Analyze the data to determine if this compound modulates the binding of [³H]-NMS. A shift in the competition curve would indicate an allosteric interaction.
-
Visualizations
M5 Receptor Signaling Pathway
Caption: M5 muscarinic receptor signaling cascade.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization functional assay.
Logical Relationship for Allosteric Modulation
Caption: Principle of positive allosteric modulation.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
Discrepancy Identified in VU 0238429 Target Receptor
Initial research indicates that VU 0238429 is a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor, not the M4 receptor as specified in the research topic. This finding necessitates a clarification of the target receptor before proceeding with the creation of detailed application notes and protocols.
Multiple independent sources explicitly state that this compound exhibits potent and selective activity at the M5 receptor, with no significant potentiation observed at the M2 or M4 receptor subtypes.[1][2][3] This discrepancy is critical, as the experimental design, protocols, and expected outcomes are fundamentally dependent on the specific receptor being targeted.
To ensure the scientific accuracy and relevance of the generated content, we request further guidance on the intended research focus. There are two primary paths forward:
-
Proceed with this compound and focus the experimental design on its established target, the M5 muscarinic acetylcholine receptor. This would involve developing application notes and protocols to characterize the effects of this compound on M5 receptor signaling and function.
-
Identify a suitable M4 positive allosteric modulator and develop the experimental design around that specific compound. If the primary research interest is the M4 receptor, it is imperative to use a tool compound with validated activity at this target.
Providing detailed and accurate experimental protocols requires a clear and correct understanding of the molecular target. We await your clarification to ensure the final output aligns with your research objectives.
References
Application Notes and Protocols for VU 0238429
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information on the procurement, handling, and experimental use of VU 0238429, a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor.
Purchasing and Supplier Information
This compound can be sourced from various chemical suppliers. Below is a summary of information from several vendors. Researchers are advised to request certificates of analysis from their chosen supplier to ensure the quality and purity of the compound.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | V4515 | ≥98% (HPLC) | 25 mg |
| Tocris Bioscience | 3634 | ≥97% (HPLC) | 10 mg, 50 mg |
| Cayman Chemical | 34411 | ≥98% | 1 mg, 5 mg, 10 mg, 25 mg |
| MedchemExpress | HY-12157 | 99.89% | 10 mM1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
| Selleck Chemicals | S2646 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| MyBioSource | MBS8248881 | --- | 5 mg, 25 mg, 100 mg |
| Tebubio | T8007 | --- | 50 mg |
| TargetMol | T6532 | 99.73% | 10 mM1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Chemical Name | 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione |
| Synonyms | M5 PAM |
| CAS Number | 1160247-92-6[1] |
| Molecular Formula | C₁₇H₁₂F₃NO₄[1] |
| Molecular Weight | 351.28 g/mol [1] |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (≥20 mg/mL)[1][2] |
| Storage | Store at -20°C for long-term stability.[3] |
Biological Activity
This compound is a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor.[1] It potentiates the effect of the endogenous ligand, acetylcholine, at the M5 receptor.[1] It exhibits greater than 30-fold selectivity for M5 over M1, M2, M3, and M4 receptors.[1]
| Target | Activity | EC₅₀ |
| M5 Receptor | Positive Allosteric Modulator | 1.16 µM[2] |
| M1 Receptor | >30 µM | |
| M3 Receptor | >30 µM | |
| M2 Receptor | No potentiator activity | |
| M4 Receptor | No potentiator activity |
Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 alpha subunit.[4] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. As a positive allosteric modulator, this compound enhances this signaling cascade in the presence of an agonist like acetylcholine.
Caption: M5 muscarinic receptor signaling pathway.
Experimental Protocols
The following are generalized protocols for in vitro and cell-based assays to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the M5 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M5 muscarinic receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6).
-
Probenecid (B1678239) (to prevent dye leakage).
-
This compound.
-
M5 receptor agonist (e.g., Acetylcholine, Carbachol).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the M5-expressing cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in the assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the M5 agonist at a concentration that will give an EC₂₀ or EC₅₀ response.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Initiate kinetic reading and add the M5 agonist to all wells.
-
Continue to record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis: Determine the increase in fluorescence intensity over baseline. Plot the response against the concentration of this compound to determine the EC₅₀ of its potentiating effect.
Inositol Monophosphate (IP₁) Accumulation Assay
This assay measures the accumulation of IP₁, a stable downstream metabolite of IP₃, as a readout of Gq pathway activation.
Materials:
-
CHO or HEK293 cells stably expressing the human M5 muscarinic receptor.
-
IP-One HTRF Assay Kit (or similar).
-
This compound.
-
M5 receptor agonist (e.g., Acetylcholine).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Seed the M5-expressing cells into 384-well white plates and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound and the M5 agonist in the stimulation buffer provided with the assay kit.
-
Remove the cell culture medium and add the compound solutions to the wells.
-
-
Incubation: Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes).
-
Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible reader according to the manufacturer's instructions.
-
Data Analysis: Calculate the HTRF ratio and plot the results against the compound concentrations to determine the EC₅₀ values.
In Vivo Dissolution Protocol for Animal Studies
This protocol is a general guideline for preparing this compound for in vivo administration. The formulation should be optimized based on the specific animal model and route of administration.
Materials:
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
PEG300.
-
Tween-80.
-
Saline (0.9% NaCl).
Protocol:
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulation:
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline and mix well.
-
-
Administration: The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. It is recommended to prepare the formulation fresh on the day of the experiment.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a positive allosteric modulator like this compound.
Caption: Experimental workflow for this compound.
Disclaimer: These protocols and application notes are intended for research use only and should be performed by trained professionals in a suitable laboratory setting. All experiments should be conducted in accordance with institutional and national guidelines.
References
Troubleshooting & Optimization
VU 0238429 solubility issues and solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility challenges and solutions for VU 0238429, a selective positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective positive allosteric modulator (PAM) for the muscarinic acetylcholine receptor M5 (M₅).[1][2] It enhances the receptor's response to the endogenous ligand, acetylcholine. It demonstrates high selectivity for the M₅ receptor, with an EC₅₀ of 1.16 μM, and shows significantly lower or no activity at M₁, M₂, M₃, and M₄ receptors.[2][3]
Q2: What are the common solvents for dissolving this compound?
This compound is a solid, light yellow to orange powder that is practically insoluble in water.[2][3] The most common and effective solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO).[2][3] It also shows some solubility in ethanol.[2]
Q3: I'm observing low solubility of this compound in DMSO. What could be the issue?
There are a few factors that could contribute to this issue:
-
DMSO Quality: The hygroscopic nature of DMSO means it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[2][3] Always use fresh, anhydrous, high-purity DMSO for the best results.
-
Compound Purity: Impurities in the this compound powder can affect its solubility. Ensure you are using a high-purity compound.
-
Temperature: While not always necessary, gentle warming can sometimes aid in the dissolution of compounds. However, be cautious about potential degradation at elevated temperatures.
Q4: How should I store this compound stock solutions?
To maintain the stability and activity of this compound, it is crucial to store it correctly:
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
In Solvent (Stock Solution): Once dissolved, aliquot the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Troubleshooting Guide
Issue: Precipitate forming in my this compound stock solution upon storage.
-
Possible Cause: The concentration of your stock solution may be too high for stable storage, or the storage temperature may be fluctuating.
-
Solution:
-
Try preparing a slightly less concentrated stock solution.
-
Ensure your freezer maintains a stable temperature.
-
Before use, allow the vial to come to room temperature and vortex thoroughly to ensure any settled material is redissolved.
-
Issue: My compound crashes out of solution when I dilute my DMSO stock into an aqueous buffer for my experiment.
-
Possible Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the compound can precipitate.
-
Solution:
-
Use a lower final concentration: The final concentration of this compound in your aqueous experimental medium must be low enough to remain soluble.
-
Optimize the final DMSO concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible while ensuring the compound stays dissolved. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays to avoid solvent toxicity.
-
Use a surfactant or co-solvent: For more challenging dilutions, especially for in vivo studies, a formulation with surfactants like Tween-80 or co-solvents like PEG300 can be necessary to maintain solubility.[3]
-
Data and Protocols
Solubility Data
The solubility of this compound can vary slightly between suppliers. The following table summarizes reported solubility data.
| Solvent | Reported Solubility |
| DMSO | ≥150 mg/mL[3], 70 mg/mL (199.27 mM)[2], ≥20 mg/mL, Soluble to 100 mM |
| Ethanol | 18 mg/mL[2] |
| Water | Insoluble[2] |
| Saline/PEG/Tween-80 | A clear solution of ≥ 2.5 mg/mL can be achieved in a formulation of Saline, PEG300, and Tween-80.[3] |
Note: "≥" indicates that the saturation point was not reached at that concentration.
Experimental Protocols
1. Preparation of a 100 mM DMSO Stock Solution
This protocol provides a general method for preparing a high-concentration stock solution for in vitro use.
-
Materials:
-
This compound (Molecular Weight: 351.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 100 mM solution, you would need 35.13 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. Preparation of a Working Solution for In Vivo Studies
This protocol is adapted from a formulation designed to maintain solubility in an aqueous vehicle for administration.[3]
-
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
-
Procedure (for 1 mL of working solution):
-
To 400 µL of PEG300, add 100 µL of a 25.0 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until evenly distributed.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Mix thoroughly. This procedure should yield a clear solution.[3]
-
Visual Guides
Experimental Workflow: Preparing a this compound Stock Solution
Caption: Workflow for preparing a stable this compound stock solution.
M₄ Muscarinic Receptor Signaling Pathway
While this compound is an M₅ PAM, researchers often work on related muscarinic receptors. The M₄ receptor is a key Gi/o-coupled receptor in the central nervous system.
Caption: Simplified M₄ receptor Gi/o-coupled signaling pathway.
References
Optimizing VU 0238429 concentration for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of VU 0238429 in experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. General Information
-
Q: What is this compound and what is its mechanism of action?
-
A: this compound is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5).[1][2] As a PAM, it does not activate the M5 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[3] It binds to a site on the receptor (an allosteric site) that is different from the ACh binding site (the orthosteric site).[3] This binding increases the affinity and/or efficacy of ACh, leading to a greater downstream signal.
-
-
Q: What signaling pathway does the M5 receptor activate?
-
A: The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[4][5][6] Upon activation by an agonist like ACh, the Gq protein activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5]
-
2. Handling and Preparation
-
Q: How should I prepare a stock solution of this compound?
-
A: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM) but is insoluble in water.[1] For most in vitro experiments, a high-concentration stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO is recommended. It is crucial to use fresh DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1]
-
-
Q: How should I store this compound powder and stock solutions?
-
A: Proper storage is critical to maintain the compound's integrity.
-
3. Experimental Design
-
Q: What is a good starting concentration for my in vitro experiments?
-
A: The reported EC50 (the concentration that produces 50% of the maximal effect) for this compound at the M5 receptor is 1.16 μM.[1] A good starting point for a concentration-response curve is to test a range from 10 nM to 30 μM. To ensure selectivity and avoid potential off-target effects on M1 and M3 receptors, it is advisable to work with concentrations below 30 μM where possible.[1]
-
-
Q: Why is the concentration of the orthosteric agonist (e.g., acetylcholine) important when using a PAM?
-
A: Since a PAM enhances the effect of the orthosteric agonist, the observed potency of the PAM is highly dependent on the concentration of the agonist used in the assay.[7] It is standard practice to first determine a submaximal (e.g., EC20) concentration of the agonist (like ACh or carbachol). You then test the PAM's effect at this fixed agonist concentration. Using too high a concentration of the agonist can saturate the system and mask the potentiating effect of the PAM.
-
-
Q: Can I use this compound in cells that don't endogenously express the M5 receptor?
-
A: Yes, but only if you transiently or stably transfect the cells with the gene for the human or rodent M5 receptor (CHRM5).[8] This is a common approach. A control experiment using non-transfected or mock-transfected cells should always be included to confirm that the observed effects are M5-dependent.
-
4. Troubleshooting
-
Q: I'm not observing any potentiation effect with this compound. What could be wrong?
-
A: There are several potential reasons:
-
Agonist Concentration: Your orthosteric agonist concentration may be too high (saturating the receptor) or too low. Run a full agonist concentration-response curve first to determine the EC20.
-
Receptor Expression: The cells may have insufficient M5 receptor expression. Verify expression levels via qPCR, Western blot, or by testing a known M5 agonist.
-
Compound Degradation: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. Use a fresh aliquot or prepare a new stock solution.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the potentiation. Ensure your assay window (signal-to-background ratio) is adequate. For Ca2+ mobilization assays, check cell health and dye loading efficiency.
-
-
-
Q: My results are inconsistent between experiments. What should I check?
-
A: Inconsistency with allosteric modulators can arise from subtle variations.
-
"Probe Dependency": The effects of a PAM can vary depending on the specific orthosteric agonist used.[9] If you switch from acetylcholine to carbachol, for example, you may see different results. Be consistent with your choice of agonist.
-
Cell Passage Number: High passage numbers can lead to changes in receptor expression or cellular health. Use cells within a consistent and low passage range.
-
Assay Conditions: Ensure that incubation times, temperatures, and buffer compositions are identical across all experiments.[7]
-
-
Quantitative Data Summary
Table 1: Pharmacological Properties of this compound
| Property | Value | Receptor Subtype | Notes |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | M5 | Enhances the effect of orthosteric agonists. |
| EC50 | 1.16 μM | M5 | Concentration for 50% of maximal potentiation.[1] |
| Selectivity | >30-fold | M5 vs. M1 & M3 | EC50 at M1 and M3 receptors is >30 μM.[1] |
| Activity at M2/M4 | None | M2 & M4 | No potentiator activity observed.[1] |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Max Solubility | Recommended Stock Conc. | Storage (Stock) |
| DMSO | ≥ 150 mg/mL (~427 mM)[1] | 10-50 mM | -80°C (up to 6 months) |
| Ethanol | 50 mM | 10-20 mM | -80°C (up to 6 months) |
| Water | Insoluble | N/A | N/A |
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a method to measure the potentiation of acetylcholine-induced intracellular calcium release by this compound in HEK293T cells transiently expressing the M5 receptor.
1. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- One day before the assay, seed the cells into a 96-well black-walled, clear-bottom plate to reach 70-80% confluency on the assay day.
- Transfect the cells with a mammalian expression vector encoding the human M5 receptor using a suitable transfection reagent according to the manufacturer's protocol. Co-transfection with a promiscuous G-protein like Gα16 can enhance the signal if the native coupling is inefficient.[8]
2. Preparation of Compounds:
- Agonist Plate: Prepare a 3x concentration series of acetylcholine (or carbachol) in assay buffer (e.g., HBSS with 20 mM HEPES). This is used to determine the agonist's EC20.
- PAM Plate: Prepare a 3x concentration series of this compound in assay buffer containing a fixed 3x EC20 concentration of acetylcholine.
3. Dye Loading:
- On the day of the assay, remove the culture medium from the cells.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) prepared in assay buffer according to the manufacturer's instructions.[10][11]
- Incubate the plate for 45-60 minutes at 37°C, protected from light.
- After incubation, gently wash the cells with assay buffer to remove excess dye. Add 100 µL of assay buffer to each well.
4. Signal Detection:
- Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handler.
- Set the reader to measure fluorescence intensity (e.g., Excitation: 485 nm, Emission: 525 nm) every 1-2 seconds.
- Record a stable baseline fluorescence for 15-20 seconds.
- The instrument then adds 50 µL from the compound plate (agonist or agonist + PAM) to the cell plate.
- Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline reading from the peak reading for each well.
- Plot the ΔF against the log of the compound concentration.
- Use a nonlinear regression model (e.g., four-parameter logistic equation) to calculate EC50 values for both the agonist alone and the agonist in the presence of the PAM.
- The potentiation effect of this compound will be observed as a leftward shift in the agonist's concentration-response curve and/or an increase in the maximum response.
Visualizations
Caption: M5 muscarinic receptor Gq signaling pathway.
Caption: Workflow for a calcium mobilization assay.
Caption: Logical relationship of positive allosteric modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU-0238429 - Wikipedia [en.wikipedia.org]
- 3. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 5. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting VU 0238429 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with VU 0238429, a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
1. What is this compound and what is its mechanism of action?
This compound is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5).[1] As a PAM, it does not activate the M5 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine. It binds to a site on the receptor distinct from the acetylcholine binding site, known as an allosteric site. This binding increases the affinity and/or efficacy of acetylcholine, leading to a potentiated downstream signal. This compound displays greater than 30-fold selectivity for the M5 receptor over M1 and M3 receptors and has no activity at M2 or M4 receptors.[2]
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
3. How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid powder in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 3.51 mg of this compound (Molecular Weight: 351.28 g/mol ) in 1 mL of DMSO. It is crucial to use anhydrous DMSO to ensure maximum solubility. Once dissolved, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
4. Is this compound stable in aqueous solutions and cell culture media?
The stability of this compound in aqueous buffers and cell culture media can be variable and is dependent on the specific composition of the medium, pH, and temperature. While specific degradation kinetics in these conditions are not extensively published, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment. If dilutions in aqueous buffers need to be prepared in advance, they should be used within the same day and kept on ice to minimize potential degradation. Some components of cell culture media, such as certain amino acids or vitamins, can be unstable and may potentially interact with the compound over time.[3]
II. Troubleshooting Guides
This section provides question-and-answer-based troubleshooting for common experimental issues.
A. In Vitro Cell-Based Assays (e.g., Calcium Mobilization, Reporter Gene Assays)
Issue 1: High variability between replicate wells.
-
Question: My results show significant variability between replicate wells in my calcium flux/reporter assay. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogeneous cell suspension before and during seeding. Gently mix the cell suspension between pipetting to prevent cell settling.
-
Edge Effects: Wells on the perimeter of a microplate are prone to temperature and humidity gradients, leading to inconsistent cell growth and responses. It is advisable to fill the outer wells with sterile media or buffer and not use them for experimental samples.
-
Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques. For multi-well plates, preparing a master mix of reagents can help ensure uniformity.
-
Compound Precipitation: this compound has low aqueous solubility. If the final concentration in your assay buffer exceeds its solubility limit, it can precipitate, leading to inconsistent concentrations across wells. Visually inspect your assay plate for any signs of precipitation. Consider lowering the final DMSO concentration or using a vehicle with better solubilizing properties if precipitation is suspected.
-
Issue 2: Low or no signal in response to this compound and agonist.
-
Question: I am not observing a significant potentiation of the agonist response with this compound. What are the possible reasons?
-
Answer: A weak or absent signal can be due to several factors related to the cells, reagents, or the compound itself:
-
Low M5 Receptor Expression: The cell line you are using may have low or inconsistent expression of the M5 receptor. It is crucial to validate the expression of the M5 receptor in your chosen cell line using techniques like qPCR or Western blotting. The low expression of M5 receptors is a known challenge in studying this receptor subtype.[4][5]
-
Suboptimal Agonist Concentration: As a PAM, this compound requires the presence of an orthosteric agonist. The concentration of the agonist used should be at or near its EC20 to EC50 to observe significant potentiation. A full agonist dose-response curve should be performed to determine the optimal concentration.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may not respond optimally.
-
Incorrect Assay Conditions: The incubation times, temperatures, and buffer compositions should be optimized for your specific assay and cell line.
-
Compound Degradation: Ensure that your stock solution of this compound has been stored correctly and that working solutions are freshly prepared.
-
Issue 3: High background signal in the assay.
-
Question: My assay has a high background signal, which is masking the specific response. How can I reduce it?
-
Answer: High background can originate from several sources:
-
Cell Culture Medium Components: Phenol (B47542) red in the medium can contribute to background fluorescence. Using a phenol red-free medium for the assay is recommended. Components in the serum can also sometimes activate the signaling pathway; testing different serum lots or using a serum-free assay medium might be necessary.
-
Reagent Contamination: Use fresh, sterile reagents to avoid contamination that could lead to non-specific signaling.
-
Constitutive Receptor Activity: Some cell lines with very high receptor expression levels may exhibit constitutive (agonist-independent) activity, leading to a high baseline signal. Optimizing the cell seeding density can sometimes mitigate this.
-
Autofluorescence of the Compound: While not commonly reported for this compound, some small molecules can be autofluorescent. This can be checked by measuring the fluorescence of the compound in the assay buffer without cells.
-
B. Radioligand Binding Assays
Issue 1: High non-specific binding.
-
Question: I am observing high non-specific binding in my radioligand binding assay for the M5 receptor. How can I reduce it?
-
Answer: High non-specific binding can obscure the specific binding signal. Here are some ways to address this:
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value for the M5 receptor.
-
Optimize Blocking Agents: Include a high concentration of a non-labeled, high-affinity antagonist (e.g., atropine) to define non-specific binding.
-
Proper Washing: Ensure adequate and rapid washing of the filters to remove unbound radioligand.
-
Filter Pre-treatment: Pre-soaking the filters in a solution like polyethyleneimine (PEI) can reduce the non-specific binding of some radioligands.
-
C. In Vivo Studies
Issue 1: High variability in behavioral responses.
-
Question: I am seeing a lot of variability in the behavioral responses of my animals treated with this compound. What could be the reasons?
-
Answer: In vivo studies are inherently more variable than in vitro assays. Key factors to control include:
-
Animal Characteristics: Use animals of the same sex, age, and strain to minimize genetic and physiological variability.
-
Environmental Factors: Maintain a consistent light/dark cycle, temperature, and humidity. Minimize noise and other stressors in the animal facility and during handling.
-
Dosing and Formulation: Ensure accurate dosing and a consistent vehicle formulation. The vehicle itself can have behavioral effects, so a vehicle-treated control group is essential.[6]
-
Habituation: Habituate the animals to the experimental procedures, including handling and injections, to reduce stress-induced behavioral changes.
-
Issue 2: Difficulty in dissolving this compound for in vivo administration.
-
Question: What is a suitable vehicle for in vivo administration of this compound?
-
Answer: Due to its low aqueous solubility, a simple saline solution is not suitable. A common vehicle for administering hydrophobic compounds to rodents is a mixture of solvents. A suggested formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline To prepare this, first dissolve this compound in DMSO, then add the other components sequentially with thorough mixing.[2] It is crucial to prepare this formulation fresh on the day of the experiment.
-
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
A. In Vitro Calcium Mobilization Assay
This protocol is designed to measure the potentiation of an agonist-induced calcium response by this compound in a cell line expressing the M5 muscarinic receptor.
Materials:
-
HEK293 cells stably expressing the human M5 muscarinic receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Acetylcholine (or another M5 agonist)
-
This compound
-
96-well black-walled, clear-bottom microplate
Protocol:
-
Cell Seeding: Seed the M5-expressing HEK293 cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in the assay buffer.
-
Prepare a fixed concentration of the agonist (e.g., acetylcholine at its EC20 concentration) in the assay buffer.
-
-
Assay Procedure:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.
-
Inject the agonist solution into the wells and immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the this compound concentration to generate a dose-response curve and determine the EC50 of potentiation.
-
B. In Vivo Behavioral Assay: Novel Object Recognition
This protocol assesses the effect of this compound on recognition memory in rodents.
Materials:
-
Rodents (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Open field arena
-
Two sets of identical objects (familiar objects) and one novel object
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
Protocol:
-
Habituation: On day 1, habituate each animal to the empty open field arena for 10 minutes.
-
Training (Familiarization Phase): On day 2, administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the training session. Place two identical familiar objects in the arena and allow the animal to explore for 10 minutes.
-
Testing (Test Phase): On day 3 (24 hours after training), place one of the familiar objects and one novel object in the arena. Allow the animal to explore for 5 minutes. Record the time spent exploring each object.
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher discrimination index indicates better recognition memory.
-
Compare the discrimination indices between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
IV. Data Presentation
This section summarizes key quantitative data for this compound.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H12F3NO4 | [1] |
| Molecular Weight | 351.28 g/mol | [2] |
| CAS Number | 1160247-92-6 | [2] |
| M5 Receptor EC50 | 1.16 µM | [2] |
| Selectivity | >30-fold vs. M1/M3 | [2] |
| Activity at M2/M4 | None | [2] |
| Solubility in DMSO | ≥ 150 mg/mL | [2] |
V. Visualizations
This section provides diagrams to illustrate key concepts related to this compound.
A. M5 Muscarinic Receptor Signaling Pathway
Caption: Signaling pathway of the M5 muscarinic receptor activated by acetylcholine and potentiated by this compound.
B. Experimental Workflow for In Vitro Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay to assess the activity of this compound.
C. Troubleshooting Logic for Low Signal in a Cell-Based Assay
Caption: A logical workflow for troubleshooting low signal in cell-based assays with this compound.
References
- 1. VU-0238429 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunological detection of muscarinic receptor subtype proteins (m1-m5) in rabbit peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Avoiding off-target effects of VU 0238429
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU 0238429, a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Question: I'm observing an unexpected decrease in neurotransmitter release (e.g., dopamine) in my in vitro/ex vivo preparation when applying this compound, even though I expect potentiation of M5 signaling to be excitatory. Is this an off-target effect?
Answer: This is unlikely to be a classical off-target effect, as this compound is highly selective for the M5 receptor over other muscarinic subtypes. The observed inhibition is more likely a system-level effect dependent on the location of the M5 receptors within your experimental preparation.
For example, in studies involving dopamine (B1211576) neurons, activation of M5 receptors on the soma and dendrites in the substantia nigra pars compacta (SNc) leads to increased neuronal firing.[1][2] However, potentiation of M5 receptors located on the striatal terminals of these same neurons can result in an inhibition of dopamine release.[1][2] This paradoxical effect highlights the importance of understanding the precise anatomical and subcellular localization of M5 receptors in your system.
Troubleshooting Steps:
-
Confirm M5 Receptor Localization: If possible, use techniques like immunohistochemistry or in situ hybridization to determine the localization of M5 receptors in your specific tissue or cell preparation. Are they presynaptic, postsynaptic, or on the soma?
-
Use Appropriate Controls:
-
M5 Knockout/Knockdown Models: The most definitive control is to perform the experiment in a system where the M5 receptor has been genetically removed or silenced. The effect of this compound should be absent in these models.[1][2]
-
Muscarinic Antagonist: Pre-treatment with a non-selective muscarinic antagonist like scopolamine (B1681570) should block the effects of this compound.[2]
-
-
Orthosteric Agonist Concentration: As a PAM, this compound enhances the effect of the endogenous agonist (acetylcholine) or an exogenously applied orthosteric agonist. Ensure you are using a suitable concentration of an orthosteric agonist (e.g., a submaximal EC20 concentration) to observe the potentiating effect of this compound.
-
Consider the Broader Circuitry: M5 receptor activation can modulate the activity of various neuronal populations. Consider how the potentiation of M5 signaling in your target cells might indirectly affect other interconnected cells in the circuit, leading to the observed downstream effect.
Question: I'm having trouble dissolving this compound for my experiments. What are the recommended solvents and storage conditions?
Answer: this compound has specific solubility characteristics. For in vitro stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo studies, a multi-component vehicle is often necessary.
Solubility and Storage Data:
| Parameter | Value | Reference |
| Molecular Weight | 351.28 g/mol | --INVALID-LINK-- |
| In Vitro Solubility | Soluble to 100 mM in DMSO | --INVALID-LINK-- |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | --INVALID-LINK-- |
| Powder Storage | -20°C for up to 3 years | --INVALID-LINK-- |
| Stock Solution Storage | -80°C for up to 1 year in solvent | --INVALID-LINK-- |
Troubleshooting Tips:
-
Fresh DMSO: Use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.
-
Sonication: If you observe precipitation, gentle warming and/or sonication can aid in dissolution.
-
In Vivo Preparation: When preparing the in vivo formulation, add each solvent sequentially and ensure the solution is clear before administering. Prepare fresh on the day of the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor.[3] It binds to a site on the M5 receptor that is distinct from the binding site of the endogenous agonist, acetylcholine. This binding enhances the receptor's response to acetylcholine, but it does not activate the receptor on its own.
Q2: How selective is this compound for the M5 receptor?
A2: this compound is highly selective for the M5 receptor. It has an EC50 of 1.16 µM for M5 and shows over 30-fold selectivity against M1 and M3 receptors. It has no potentiating activity at M2 or M4 receptors.[4][5]
Selectivity Profile of this compound
| Receptor Subtype | EC50 (µM) | Activity | Reference |
| M5 | 1.16 | Positive Allosteric Modulator | --INVALID-LINK-- |
| M1 | > 30 | - | --INVALID-LINK-- |
| M2 | No Activity | - | --INVALID-LINK-- |
| M3 | > 30 | - | --INVALID-LINK-- |
| M4 | No Activity | - | --INVALID-LINK-- |
Q3: What is the canonical signaling pathway for the M5 receptor?
A3: The M5 receptor, like M1 and M3, primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Q4: What are some common research applications for this compound?
A4: this compound is frequently used in neuroscience research to investigate the role of M5 receptors in various physiological processes, including:
-
Modulation of dopamine release and neuronal excitability.[1][2]
-
Regulation of cerebral blood flow.
-
Potential therapeutic applications in conditions like substance use disorders and schizophrenia.
-
Studies of neuromuscular junction physiology.[6]
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This protocol is a general guideline for measuring M5 receptor activation in a cell line expressing the receptor (e.g., CHO or HEK293 cells).
-
Cell Plating:
-
Seed M5-expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions. This often includes an anion-exchange inhibitor like probenecid.
-
Remove the cell culture medium from the wells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a fixed, submaximal (e.g., EC20) concentration of an orthosteric agonist like acetylcholine or oxotremorine-M in assay buffer.
-
Using a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR or FlexStation), first add this compound to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Next, add the orthosteric agonist and immediately begin measuring fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The increase in intracellular calcium is measured as a change in fluorescence.
-
Analyze the data using non-linear regression to determine the EC50 of this compound in the presence of the fixed concentration of the orthosteric agonist.
-
2. In Vivo Administration Protocol (Rodent Model)
This is a general protocol for systemic administration of this compound to rodents.
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Add the components sequentially and mix thoroughly. Gentle warming may be required to ensure complete dissolution.
-
-
This compound Preparation:
-
Weigh the required amount of this compound powder.
-
First, dissolve the powder in the DMSO component of the vehicle.
-
Gradually add the remaining vehicle components while vortexing to maintain a clear solution.
-
Prepare the final solution fresh on the day of the experiment.
-
-
Administration:
-
The route of administration (e.g., intraperitoneal, oral) and the dosage will depend on the specific experimental design. Published studies have used a range of doses, and pilot studies are recommended to determine the optimal dose for your model.
-
Administer the prepared solution at the desired volume (e.g., 5-10 mL/kg).
-
-
Control Groups:
-
Always include a vehicle control group that receives the same volume of the vehicle solution without this compound.
-
If possible, include a group treated with an orthosteric agonist alone to distinguish the potentiating effects of this compound.
-
Visualizations
Caption: Canonical Gq-coupled signaling pathway of the M5 muscarinic receptor.
Caption: A generalized workflow for experiments involving this compound.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acnp.org [acnp.org]
- 3. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
VU 0238429 stability in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using VU 0238429, a selective positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and storage conditions for this compound?
A1: this compound is soluble in several organic solvents. The recommended storage conditions vary for the solid compound and solutions.
Data Presentation: Solubility and Storage of this compound
| Form | Solvent | Solubility/Storage Temperature | Duration | Citations |
| Solid Powder | N/A | -20°C | Up to 3 years | [1] |
| +4°C | Up to 2 years | [1] | ||
| Stock Solution | Dimethyl Sulfoxide (DMSO) | ≥ 150 mg/mL (427.01 mM) | [1] | |
| Soluble to 100 mM | [2][3] | |||
| 70 mg/mL (199.27 mM) | [4] | |||
| Ethanol | Soluble to 50 mM | [2] | ||
| 18 mg/mL | [4] | |||
| Storage of Stock Solutions | ||||
| In solvent at -80°C | Up to 6 months | [1] | ||
| In solvent at -20°C | Up to 1 month | [1] | ||
| Working Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.12 mM) | Prepare Freshly | [1] |
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: Difficulty in dissolving this compound in DMSO can arise from a few factors:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air. "Wet" DMSO has a significantly reduced ability to solubilize many organic compounds.[1][4]
-
Troubleshooting Tip: Use fresh, unopened anhydrous DMSO. If you suspect your DMSO is wet, use a new bottle.
-
-
Precipitation: If you observe precipitation or phase separation during the preparation of aqueous dilutions from a DMSO stock, gentle heating and/or sonication can help redissolve the compound.[1]
-
Low-Quality Compound: Ensure the this compound you are using is of high purity.
Q3: My experimental results are inconsistent when using this compound. Could the compound's stability be an issue?
-
Recommendation: For in vitro and in vivo experiments, it is highly recommended to prepare fresh working solutions from a frozen stock on the day of the experiment.[1] Avoid storing diluted aqueous solutions for extended periods. To minimize degradation of stock solutions, aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue: Unexpected or Noisy Data in Cell-Based Assays
-
Potential Cause 1: Compound Precipitation in Media.
-
Explanation: When a concentrated DMSO stock of this compound is added to aqueous cell culture media, the compound may precipitate out of solution, leading to a lower effective concentration and inconsistent results.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
-
Potential Cause 2: Degradation in Aqueous Solution.
-
Explanation: this compound may not be stable in your experimental buffer at the experimental temperature over the duration of the assay.
-
Troubleshooting Tip: As a best practice, add the compound to your cells or tissues immediately after preparing the final dilution. If your experiment runs for several hours or days, consider the stability of the compound under those conditions. If you suspect degradation, you may need to perform a stability study under your specific experimental conditions (see Experimental Protocols section).
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 284.67 µL of DMSO to 1 mg of this compound).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
-
Protocol 2: General Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific aqueous buffer and experimental conditions.
-
Materials:
-
This compound stock solution in DMSO
-
Your experimental aqueous buffer (e.g., cell culture medium, physiological saline)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to your experimental temperature
-
-
Procedure:
-
Prepare a solution of this compound in your experimental buffer at the highest concentration you plan to use in your experiments.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your 100% reference.
-
Incubate the remaining solution at your experimental temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. Also, monitor for the appearance of new peaks, which could be degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).
Caption: M5 receptor signaling pathway modulated by this compound.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. selleckchem.com [selleckchem.com]
- 4. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with VU 0238429
Welcome to the technical support resource for VU 0238429. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals interpret and resolve unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5).[1][2][3] As a PAM, it does not activate the M5 receptor on its own. Instead, it binds to a distinct site on the receptor (an allosteric site) and enhances the receptor's response to its natural agonist, acetylcholine (ACh).[2][3]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the M5 receptor. It demonstrates over 30-fold selectivity for M5 compared to the M1 and M3 receptor subtypes and shows no potentiating activity at M2 or M4 receptors.[1][3]
Q3: What are the key physicochemical properties of this compound?
Understanding the compound's properties is crucial for proper handling and experimental design. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂F₃NO₄ | [3] |
| Molecular Weight | 351.28 g/mol | [3] |
| EC₅₀ at M5 Receptor | 1.16 µM | [1][3] |
| CAS Number | 1160247-92-6 | [3] |
Q4: How should I store this compound and its stock solutions?
Proper storage is critical to maintain the compound's integrity.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Keep in a dry, dark place. |
| Stock Solution | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Stock Solution | -20°C | 1 month | For shorter-term storage.[1][3] |
Troubleshooting Unexpected Results
The following guides address common issues encountered during experiments with this compound.
Issue 1: No observable effect or weaker-than-expected activity.
If this compound does not produce the anticipated biological response, several factors could be at play.
Possible Causes & Solutions:
-
Absence of Orthosteric Agonist: As a PAM, this compound requires the presence of an agonist like acetylcholine to function. In in vitro systems with synthetic media, endogenous agonist levels may be negligible.
-
Troubleshooting Step: Co-administer a sub-maximal concentration of an M5 agonist (e.g., acetylcholine) along with this compound to enable potentiation.
-
-
Low M5 Receptor Expression: The target cells or tissue may not express the M5 receptor at sufficient levels.
-
Troubleshooting Step: Confirm M5 receptor expression in your experimental system using techniques like qPCR, Western blot, or immunohistochemistry.
-
-
Compound Precipitation: this compound is insoluble in aqueous media like water or saline.[3] Improper dissolution can lead to the compound crashing out of solution, drastically reducing its effective concentration.
-
Incorrect Concentration: The concentration of this compound may be too far below its EC₅₀ of 1.16 µM to elicit a measurable effect.[1][3]
-
Troubleshooting Step: Perform a dose-response curve starting from concentrations around the EC₅₀ value and extending several-fold higher and lower to determine the optimal concentration for your system.
-
Issue 2: High variability between experimental replicates.
Inconsistent results can often be traced back to issues with solution preparation and compound stability.
Possible Causes & Solutions:
-
Inconsistent Solution Preparation: Due to its poor aqueous solubility, inconsistencies in preparing working solutions can lead to high variability.
-
Troubleshooting Step: Adhere strictly to a standardized protocol for preparing solutions. Always add the concentrated DMSO stock to the aqueous buffer last, while vortexing, to minimize precipitation.
-
-
Compound Degradation: Repeated freeze-thaw cycles of stock solutions can degrade the compound.
-
Troubleshooting Step: Aliquot stock solutions into single-use volumes upon initial preparation to avoid repeated temperature changes.[3]
-
-
Precipitation During Experiment: The compound may be precipitating out of the working solution over the course of a long experiment.
-
Troubleshooting Step: For long-term in vitro studies, consider the use of carrier proteins or specialized formulations if stability in media is a concern. For in vivo studies, use a validated formulation protocol.
-
Issue 3: Observing off-target or unexpected biological effects.
While this compound is highly selective, using excessively high concentrations can increase the risk of engaging unintended targets.
Possible Causes & Solutions:
-
Excessively High Concentration: Concentrations significantly above the EC₅₀ range may lead to non-specific interactions.
-
Troubleshooting Step: Lower the concentration of this compound to the lowest level that produces the desired potentiation effect. Confirm that the unexpected effect is dose-dependent.
-
-
Cell-Specific Signaling: The M5 receptor can couple to various downstream signaling pathways (e.g., Gq/11). The observed "unexpected" effect might be a genuine, but previously uncharacterized, M5-mediated response in your specific cellular context.
-
Troubleshooting Step: Use an M5 receptor antagonist to confirm that the observed effect is indeed mediated by the M5 receptor. If the antagonist blocks the effect, it suggests a true M5-dependent signaling event.
-
Experimental Protocols & Data
Solubility and Formulation
Properly preparing solutions of this compound is critical for experimental success.
In Vitro Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 70 mg/mL (199 mM) | Use fresh, anhydrous DMSO for best results.[3] |
| Ethanol | 18 mg/mL | --- |
| Water | Insoluble | --- |
Sample In Vivo Formulation Protocol
This protocol is a common starting point for preparing this compound for systemic administration in animal models.[1]
-
Prepare Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add Co-solvents: For a 1 mL final volume, sequentially add and mix the following:
-
100 µL of the DMSO stock solution.
-
400 µL of PEG300. Mix until uniform.
-
50 µL of Tween-80. Mix until uniform.
-
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL.
-
Final Concentration: This procedure yields a final solution of 2.5 mg/mL with a solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The solution should be clear; if precipitation occurs, gentle heating or sonication may aid dissolution.[1] It is recommended to use this working solution on the day it is prepared.[1]
Visual Guides
Signaling Pathway and Modulation
The diagram below illustrates the mechanism of this compound as a positive allosteric modulator of the M5 receptor.
Troubleshooting Workflow
Use this decision tree to diagnose experiments where this compound produces no effect.
References
How to improve VU 0238429 efficacy in assays
Welcome to the technical support center for VU0238429. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the efficacy of VU0238429 in various assays. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this M5 positive allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is VU0238429 and what is its primary mechanism of action? VU0238429 is a selective positive allosteric modulator (PAM) for the muscarinic acetylcholine (B1216132) receptor M5 (M5 mAChR).[1] As a PAM, it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding event enhances the receptor's response to ACh, causing a leftward shift in the agonist's concentration-response curve.[2] It does not activate the receptor on its own but potentiates the effect of the primary agonist.
Q2: What is the selectivity profile of VU0238429? VU0238429 is highly selective for the M5 receptor. It has an EC50 of 1.16 μM at M5 and is over 30-fold more selective for M5 compared to M1 and M3 muscarinic receptors.[3][4] It demonstrates no potentiator activity at M2 or M4 receptors.[4]
Q3: How should I prepare and store stock solutions of VU0238429? Proper handling and storage are critical for maintaining the compound's integrity.
-
Solubility: VU0238429 is soluble in fresh DMSO (≥70 mg/mL) and ethanol (B145695) (18 mg/mL) but is insoluble in water.[4] It is crucial to use newly opened, high-quality DMSO, as moisture can significantly reduce solubility.[3][4]
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 3.51 mg of VU0238429 (MW: 351.28 g/mol ) in 1 mL of fresh DMSO.
-
Storage: Store the solid powder at -20°C for up to 3 years.[3] Once dissolved, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Q4: What are the key physical and chemical properties of VU0238429? The table below summarizes the key properties of VU0238429.
| Property | Value | Reference |
| Molecular Weight | 351.28 g/mol | [3] |
| Formula | C₁₇H₁₂F₃NO₄ | [3] |
| CAS Number | 1160247-92-6 | [3] |
| Appearance | Solid, Light yellow to orange | [3] |
| M5 EC₅₀ | 1.16 μM | [3][4] |
| M1/M3 Activity | >30 μM | [4] |
| M2/M4 Activity | No potentiator activity | [4] |
M5 Receptor Signaling Pathway
The diagram below illustrates the Gq-coupled signaling pathway of the M5 muscarinic receptor and the role of VU0238429 as a Positive Allosteric Modulator (PAM).
Caption: M5 receptor signaling cascade and the modulatory role of VU0238429.
Troubleshooting Guide
This guide addresses common issues encountered when using VU0238429 in assays.
Q5: I am observing low or no potentiation effect from VU0238429. What are the potential causes?
This is a common issue that can often be resolved by systematically checking the compound, your solutions, and the assay conditions. Follow the logical workflow below to diagnose the problem.
Caption: Troubleshooting flowchart for low or no VU0238429 activity.
Q6: My results are highly variable between experiments. How can I improve reproducibility?
Inconsistent results often stem from minor variations in protocol execution.
-
Standardize Solution Handling: Always use freshly prepared dilutions from a properly stored, single-use aliquot of the master stock solution. Do not reuse leftover diluted solutions.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO is identical across all wells (including controls) and is below a level that affects cell health (typically ≤0.5%).
-
Monitor Cell Culture: Use cells from a consistent passage number range, as receptor expression levels can change over time. Ensure cells are healthy and plated at a consistent density.
-
Automate Liquid Handling: If possible, use automated liquid handlers for compound addition to minimize human error and improve timing consistency.
Q7: My compound appears to be active in my negative control cells (not expressing the M5 receptor). What does this mean?
Activity in a null cell line suggests potential off-target effects or a compound-induced artifact.
-
Confirm Null Phenotype: First, verify the absence of M5 receptor expression in your control cell line using a sensitive method like qPCR or Western blot.
-
Evaluate Assay Artifacts: Some compounds can interfere with assay readouts (e.g., autofluorescence in calcium assays). Test VU0238429 in a cell-free assay buffer with your detection reagents to rule this out.
-
Investigate Off-Target Activity: If the effect is real and not an artifact, VU0238429 may be interacting with another target in the cell. This is an important characteristic to note. While highly selective against other muscarinic receptors, interactions with unrelated proteins can occur and may warrant further investigation using broader screening panels.[5][6]
Q8: VU0238429 is precipitating when I add it to my aqueous assay buffer. How can I prevent this?
Precipitation is a common issue for hydrophobic compounds.
-
Check DMSO Concentration: The most common cause is exceeding the aqueous solubility limit. Ensure the final DMSO concentration is kept low (e.g., ≤0.5%). A higher final concentration may be needed, but its effect on the assay must be validated.
-
Use Serial Dilutions: Avoid adding a highly concentrated DMSO stock directly into the final aqueous volume. Perform an intermediate dilution step in assay buffer or a buffer with a higher percentage of DMSO first.
-
Mixing is Key: When adding the compound to the buffer, ensure rapid and thorough mixing (vortexing or triturating) to facilitate dispersion and prevent localized high concentrations that can crash out of solution.
Experimental Protocols
Protocol 1: In Vitro M5 Potentiation Assay (Calcium Mobilization)
This protocol describes a common method to measure the potentiation of M5 receptor activation by VU0238429 using a fluorescent calcium indicator. This type of assay was instrumental in the initial characterization of the compound.[2]
Caption: Workflow for a cell-based calcium mobilization assay.
Methodology Details:
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (CHO-M5) in appropriate growth medium.
-
Seed cells at an optimized density (e.g., 20,000-50,000 cells/well) into 96-well or 384-well black-walled, clear-bottom plates and incubate for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock of VU0238429 in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range (e.g., from 10 mM down to 100 nM).
-
Prepare a working solution of acetylcholine (ACh) in assay buffer. The final concentration used in the assay should be predetermined to be at the EC₂₀ level (the concentration that gives 20% of the maximal response).
-
-
Assay Procedure:
-
Remove growth media from the cell plate.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer containing probenecid (B1678239) (to prevent dye leakage) and incubate for 45-60 minutes at 37°C.
-
Gently wash the cells 2-3 times with assay buffer.
-
Add VU0238429 dilutions (and a vehicle control, e.g., 0.5% DMSO) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Initiate reading and, after establishing a stable baseline (5-10 seconds), add the EC₂₀ concentration of ACh to all wells.
-
Continue reading the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data: Set the response of the vehicle control (ACh EC₂₀ only) to 0% potentiation and the maximal response of a full agonist to 100%.
-
Plot the normalized response against the logarithm of the VU0238429 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for VU0238429 potentiation.
-
References
- 1. VU-0238429 - Wikipedia [en.wikipedia.org]
- 2. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part I. Development of the first highly selective M5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
Technical Support Center: VU0238429 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0238429, a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor.
Frequently Asked Questions (FAQs)
Q1: What is VU0238429 and what is its primary mechanism of action?
VU0238429 is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5).[1][2][3][4] As a PAM, it does not activate the M5 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1][2] This modulation occurs at a binding site distinct from the ACh binding site (the orthosteric site).
Q2: What is the selectivity profile of VU0238429?
VU0238429 exhibits significant selectivity for the M5 receptor. It shows over 30-fold selectivity versus the M1 and M3 receptors and has no potentiator activity at M2 or M4 receptors.[1][2]
Q3: What are the key pharmacological properties of VU0238429?
The following table summarizes the key in vitro pharmacological data for VU0238429.
| Parameter | Value | Receptor | Assay Type |
| EC50 | 1.16 µM | M5 | Calcium mobilization |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Troubleshooting Guides
In Vitro Experiments
Problem 1: Inconsistent or no potentiation of agonist response.
-
Possible Cause 1: Suboptimal agonist concentration. The effect of a PAM is dependent on the presence of an orthosteric agonist. If the agonist concentration is too high (saturating), there may be no window for potentiation. If it's too low, the potentiated response may be below the detection limit of the assay.
-
Troubleshooting:
-
Perform a full agonist (e.g., acetylcholine) concentration-response curve to determine the EC20 and EC80 values in your specific assay system.
-
For detecting PAM activity, use an agonist concentration around the EC20.
-
To characterize the cooperativity of the PAM, test its effect across a full agonist concentration-response curve.
-
-
-
Possible Cause 2: Low endogenous acetylcholine levels in cell culture. In some cell systems, the basal level of acetylcholine production might be insufficient to observe a significant effect of VU0238429.
-
Troubleshooting:
-
Ensure your experimental buffer does not contain cholinesterase inhibitors unless it's a specific part of the experimental design, as this can elevate ACh levels and mask the effect of the PAM.
-
Consider co-application of a known, fixed concentration of an M5 agonist like acetylcholine.
-
-
-
Possible Cause 3: Receptor desensitization. Prolonged exposure to high concentrations of agonist, especially in the presence of a PAM, can lead to receptor desensitization and a diminished response.
-
Troubleshooting:
-
Minimize the pre-incubation time of VU0238429 with the cells before adding the agonist.
-
Conduct time-course experiments to determine the optimal incubation time for observing potentiation without significant desensitization.
-
-
Problem 2: High background signal or apparent agonist activity of VU0238429 alone.
-
Possible Cause 1: Off-target effects. At high concentrations, VU0238429 might interact with other cellular targets, leading to a response independent of M5 receptor potentiation.
-
Troubleshooting:
-
Perform a concentration-response curve of VU0238429 in the absence of any exogenous agonist. A significant response may indicate off-target effects or ago-allosteric activity.
-
Use a lower concentration of VU0238429. The reported EC50 is 1.16 µM; concentrations significantly above this are more likely to produce off-target effects.
-
Utilize a negative control cell line that does not express the M5 receptor to confirm that the observed effect is M5-dependent.
-
-
-
Possible Cause 2: Assay interference. The compound itself might interfere with the assay readout (e.g., fluorescence in a calcium imaging assay).
-
Troubleshooting:
-
Run a control experiment with VU0238429 in a cell-free assay system to check for direct effects on the detection reagents.
-
-
In Vivo Experiments
Problem 3: Lack of efficacy or high variability in behavioral studies.
-
Possible Cause 1: Poor solubility and bioavailability. VU0238429 is a hydrophobic molecule with limited aqueous solubility.[2] Improper formulation can lead to poor absorption and inconsistent plasma and brain concentrations.
-
Troubleshooting:
-
Vehicle Selection: Prepare VU0238429 in a vehicle designed for hydrophobic compounds. A common formulation involves dissolving the compound in DMSO first, then suspending it in a mixture of PEG300, Tween-80, and saline.[1]
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, oral gavage) can significantly impact bioavailability. Ensure the chosen route is appropriate for the vehicle and the experimental question.
-
Dose Selection: Perform dose-response studies to determine the optimal dose for the desired effect.
-
-
-
Possible Cause 2: Inconsistent timing of administration and behavioral testing. The pharmacokinetic profile of VU0238429 will determine the time to reach peak plasma and brain concentrations.
-
Troubleshooting:
-
Conduct pharmacokinetic studies to determine the Cmax and Tmax of VU0238429 in your chosen species and with your specific formulation.
-
Time the behavioral testing to coincide with the expected peak drug concentration in the brain.
-
-
-
Possible Cause 3: Influence of endogenous acetylcholine levels. The effect of VU0238429 in vivo is dependent on the tonic and phasic release of acetylcholine in the brain regions relevant to the behavior being studied.
-
Troubleshooting:
-
Be aware that factors influencing cholinergic tone (e.g., stress, time of day) can impact the variability of the behavioral response.
-
Consider including control groups that are treated with a cholinergic agonist or antagonist to understand the contribution of the cholinergic system to the observed behavior.
-
-
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is adapted from the general procedure for assessing M5 PAM activity.
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human M5 receptor in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 10 mM stock solution of VU0238429 in DMSO.[2] Serially dilute the stock solution in assay buffer to the desired final concentrations. Also, prepare a range of concentrations of a known M5 agonist (e.g., acetylcholine).
-
Assay Procedure: a. Wash the cells to remove excess dye. b. Add the various concentrations of VU0238429 to the wells and incubate for a short period (e.g., 15-30 minutes). c. Place the plate in a fluorescence plate reader. d. Add a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the fold potentiation by VU0238429 by comparing the peak response in the presence and absence of the modulator.
In Vivo Vehicle Preparation for Oral Gavage
This protocol provides a starting point for formulating VU0238429 for in vivo studies.
-
Stock Solution: Prepare a concentrated stock solution of VU0238429 in 100% DMSO (e.g., 25 mg/mL).[1]
-
Vehicle Components:
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Formulation (for a 1 mL final volume): a. To 400 µL of PEG300, add 100 µL of the VU0238429 DMSO stock solution. Mix thoroughly.[1] b. Add 50 µL of Tween-80 and mix until the solution is clear.[1] c. Add 450 µL of saline and vortex to create a homogenous suspension.[1]
-
Administration: Administer the freshly prepared formulation to the animals via oral gavage at the desired dose.
Note: The final concentrations of the vehicle components may need to be optimized for your specific experimental needs and animal model.
Visualizations
Caption: Signaling pathway of M5 receptor activation potentiated by VU0238429.
Caption: A logical workflow for troubleshooting common issues in VU0238429 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. VU-0238429 - Wikipedia [en.wikipedia.org]
Technical Support Center: VU0238429 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of VU0238429, a selective positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for VU0238429?
A1: Proper storage is crucial to maintain the integrity of VU0238429. For solid forms, long-term storage at -20°C for up to 3 years or at +4°C for up to 2 years is recommended. When in solution, it is advised to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Q2: How should I dissolve VU0238429 for in vitro experiments?
A2: VU0238429 is soluble in DMSO at concentrations of ≥ 150 mg/mL.[1] It is critical to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.[2]
Q3: What is the typical purity of commercially available VU0238429?
A3: Commercially available VU0238429 typically has a purity of ≥97%, with many suppliers providing batches with purity greater than 99%, as determined by HPLC analysis.[3][4][5]
Q4: Can VU0238429 be used in vivo?
A4: Yes, VU0238429 has been used in in vivo studies. A common formulation involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare this formulation fresh on the day of use.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or poor solubility | 1. Hygroscopic DMSO.2. Incorrect solvent.3. Compound precipitation out of solution. | 1. Use fresh, anhydrous DMSO from a sealed container. 2. Confirm DMSO is the appropriate solvent for your desired concentration.3. Gentle warming or sonication may aid in redissolving the compound. For in vivo formulations, ensure the components are added in the correct order. |
| Variable experimental results | 1. Compound degradation due to improper storage.2. Inaccurate concentration of stock solutions. | 1. Review storage conditions and avoid repeated freeze-thaw cycles by preparing aliquots.2. Re-measure the concentration of your stock solution. Ensure the compound was fully dissolved. |
| Unexpected peaks in HPLC analysis | 1. Contamination of the mobile phase or sample.2. Compound degradation.3. "Ghost peaks" from the HPLC system. | 1. Use HPLC-grade solvents and prepare fresh mobile phases.2. Analyze a freshly prepared sample and compare it to an older sample.3. Run a blank injection (mobile phase only) to identify system peaks. |
| Low potency in functional assays | 1. Incorrect EC50 for the specific cell line and assay conditions.2. Compound degradation.3. Issues with the assay itself (e.g., cell health). | 1. The reported EC50 of ~1.16 µM is a reference; perform a dose-response curve to determine the potency in your system.[1]2. Verify the integrity of the compound with analytical methods.3. Include positive and negative controls in your assay to ensure it is performing as expected. |
Data Presentation
Physicochemical and Purity Data
| Parameter | Value | Source |
| Molecular Weight | 351.28 g/mol | [1][2] |
| Molecular Formula | C₁₇H₁₂F₃NO₄ | [1][2] |
| CAS Number | 1160247-92-6 | [1][2] |
| Appearance | Light yellow to orange solid | [1] |
| Purity (by HPLC) | ≥97% to >99.9% | [2][3][4][5] |
Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | +4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
The following are generalized protocols for the quality control analysis of VU0238429 based on publicly available data. These may require optimization for your specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is suitable for this compound.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA is a common starting point for small molecules of this nature.
-
Detection: UV detection at 254 nm.
-
Procedure:
-
Prepare a stock solution of VU0238429 in a suitable solvent (e.g., DMSO or acetonitrile).
-
Inject a small volume (e.g., 10 µL) onto the HPLC column.
-
Run a gradient elution to separate the main compound from any impurities.
-
The purity is calculated by dividing the peak area of VU0238429 by the total peak area of all components in the chromatogram.
-
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of VU0238429 in the chosen deuterated solvent.
-
Acquire the ¹H-NMR spectrum.
-
The resulting spectrum should be consistent with the known chemical structure of VU0238429.
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common method for this type of molecule.
-
Procedure:
-
Prepare a dilute solution of VU0238429 in a suitable solvent.
-
Introduce the sample into the mass spectrometer.
-
The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of VU0238429 (351.28 g/mol ).
-
Visualizations
M5 Muscarinic Receptor Signaling Pathway
Caption: Signaling cascade of the M5 muscarinic receptor potentiated by VU0238429.
General Quality Control Workflow for VU0238429
Caption: A logical workflow for the quality control assessment of VU0238429.
References
- 1. Discovery of the first highly M5-preferring muscarinic acetylcholine receptor ligand, an M5 positive allosteric modulator derived from a series of 5-trifluoromethoxy N-benzyl isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. wjarr.com [wjarr.com]
- 4. US9068226B2 - Compositions and methods for enhancing odorant receptor activity - Google Patents [patents.google.com]
- 5. rndsystems.com [rndsystems.com]
Addressing poor cell viability with VU 0238429 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VU 0238429 in their experiments. Our goal is to help you address common challenges, with a specific focus on resolving issues related to poor cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5).[1][2][3] As a PAM, it does not activate the M5 receptor on its own but enhances the receptor's response to its natural ligand, acetylcholine. It exhibits greater than 30-fold selectivity for M5 over M1 and M3 receptors and has no potentiating activity at M2 or M4 receptors.[2][3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[3] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2] To avoid solubility issues due to moisture absorption by DMSO, it is recommended to use fresh DMSO for preparing solutions.[5]
Q3: At what concentration should I use this compound in my cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type, expression level of the M5 receptor, and the specific experimental conditions. The reported EC50 (the concentration at which it elicits a half-maximal response) is 1.16 µM.[2][4][5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay. This experiment should ideally span a range from well below the biochemical EC50 to concentrations where potential toxicity might be observed.[6]
Q4: I am observing poor cell viability after treating my cells with this compound. What are the potential causes?
Poor cell viability following treatment with a small molecule inhibitor like this compound can stem from several factors. These can be broadly categorized as issues with the compound itself, the experimental procedure, or potential off-target effects. Specific causes could include:
-
High concentration of the compound: The concentration used may be too high for your specific cell line, leading to cytotoxicity.
-
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic to the cells. It is recommended to keep the final DMSO concentration at or below 0.1%.[7]
-
Compound instability: The compound may be degrading under your experimental conditions, and its degradation products could be toxic.[7]
-
Off-target effects: The compound may be interacting with other cellular targets besides the M5 receptor, leading to unintended and toxic effects.[7][8]
-
On-target toxicity: In some cases, excessive potentiation of the M5 receptor in a particular cell line could trigger downstream signaling pathways that lead to cell death.
-
Suboptimal cell culture conditions: Factors such as cell passage number, confluency, and the presence of contaminants can impact cell health and their response to treatment.[7][9]
Troubleshooting Guide: Addressing Poor Cell Viability
If you are experiencing poor cell viability in your experiments with this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Compound and Reagent Quality
The first step in troubleshooting is to ensure the integrity of your compound and reagents.
-
Compound Integrity:
-
Confirm the purity and identity of your this compound stock.
-
Prepare fresh dilutions from a stable, properly stored stock solution for each experiment to avoid issues with compound degradation.[7]
-
-
Solvent Quality:
-
Use high-quality, anhydrous DMSO to prepare your stock solution.
-
Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally ≤ 0.1%.[7]
-
-
Reagent Contamination:
-
Use sterile techniques and ensure all reagents are fresh and free from contamination.[7]
-
Step 2: Optimize Experimental Parameters
Careful optimization of your experimental protocol is crucial for achieving reliable results.
-
Concentration-Response Curve:
-
Perform a concentration-response experiment to determine the optimal concentration of this compound for your desired effect, while also identifying the threshold for cytotoxicity.
-
Include a wide range of concentrations in your initial experiment.
-
-
Solvent Control:
-
Always include a vehicle-only control (e.g., cells treated with the same final concentration of DMSO as your highest this compound concentration) to assess the effect of the solvent on cell viability.[7]
-
-
Incubation Time:
-
Vary the incubation time to determine if the observed toxicity is time-dependent. Shorter incubation times may be sufficient to observe the desired effect without causing significant cell death.
-
-
Cell Culture Conditions:
Step 3: Investigate Potential Off-Target Effects
If you have ruled out issues with your compound and experimental setup, the observed cytotoxicity may be due to off-target effects.
-
Use a Structurally Unrelated M5 PAM:
-
If available, use a different M5 PAM with a distinct chemical structure to see if it reproduces the desired on-target effect without causing the same level of cell death. This can help confirm that the observed phenotype is due to M5 modulation.[7]
-
-
Rescue Experiments:
-
If possible, perform a rescue experiment. For example, if you can identify a downstream effector of M5 signaling that is responsible for the toxicity, you could try to inhibit that effector to see if it rescues the phenotype.
-
-
Cell Line Comparison:
-
Test the effect of this compound on a cell line that does not express the M5 receptor. If you still observe cytotoxicity, it is likely an off-target effect.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Muscarinic Acetylcholine Receptor M5 (mAChR5) | [1][2] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | [1][2] |
| EC50 | 1.16 µM | [2][4][5] |
| Selectivity | >30-fold vs. M1 and M3; No activity at M2 or M4 | [2][3][4] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Storage | -20°C (1 month), -80°C (6 months) | [2] |
Table 2: Troubleshooting Summary for Poor Cell Viability
| Potential Cause | Recommended Action |
| Compound Concentration Too High | Perform a dose-response curve to find the optimal concentration. |
| Solvent Toxicity | Keep final DMSO concentration ≤ 0.1%; include a vehicle control. |
| Compound Instability | Prepare fresh dilutions for each experiment; store stock solutions properly. |
| Off-Target Effects | Use a structurally unrelated M5 PAM; test on M5-negative cell lines. |
| On-Target Toxicity | Modulate downstream signaling pathways; consider a different cell model. |
| Suboptimal Cell Culture | Standardize cell passage and confluency; test for mycoplasma. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound and Assessing Cytotoxicity
Objective: To identify the minimum effective concentration of this compound that elicits the desired biological response and to determine the concentration at which it becomes cytotoxic.
Methodology:
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[6]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A 10-point, 3-fold dilution series is a good starting point, with the concentration range spanning from well below the biochemical EC50 to concentrations where toxicity might be expected.[6]
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Remember to include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, western blot for a downstream marker).
-
Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTS, CellTiter-Glo®).[6]
-
Data Analysis: Plot both the phenotypic response and cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 for both the desired effect and toxicity.[6]
Visualizations
Caption: A troubleshooting workflow for investigating poor cell viability.
Caption: The mechanism of action of this compound as a positive allosteric modulator.
References
- 1. VU-0238429 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Delivery of VU0238429
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the M5 positive allosteric modulator, VU0238429, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is VU0238429 and what is its primary mechanism of action?
A1: VU0238429 is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5).[1] As a PAM, it does not activate the M5 receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. It exhibits an EC50 of 1.16 μM at the M5 receptor and shows over 30-fold selectivity against M1 and M3 receptors, with no activity at M2 or M4 receptors.[2]
Q2: I am having trouble dissolving VU0238429 for my in vivo study. What is a recommended vehicle formulation?
A2: VU0238429 is practically insoluble in water, which presents a significant challenge for in vivo administration. A commonly used and effective vehicle formulation consists of a multi-component solvent system. One recommended protocol involves preparing the formulation by sequentially adding the following solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to ensure the compound is fully dissolved at each step before adding the next component. Gentle heating and sonication can aid in dissolution.[2]
Q3: My VU0238429 formulation appears cloudy or precipitates over time. How can I address this?
A3: The stability of the formulation is critical for consistent and accurate dosing. If you observe cloudiness or precipitation:
-
Prepare Fresh: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use.[2]
-
Check DMSO Quality: Ensure you are using fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of VU0238429.[3]
-
Order of Addition: Strictly follow the order of solvent addition as described in the recommended formulation.
-
Storage of Stock Solutions: If you prepare a concentrated stock solution in DMSO, it should be stored at -20°C for up to one month or -80°C for up to six months to minimize degradation.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: I am not observing the expected in vivo effects of VU0238429. What are some potential reasons?
A4: Several factors could contribute to a lack of in vivo efficacy:
-
Poor Bioavailability and Brain Penetration: VU0238429 has been reported to have poor systemic absorption following intraperitoneal administration and exhibits poor brain penetration.[1] This is a critical consideration for CNS-targeted studies.
-
Inadequate Dose: Due to its pharmacokinetic profile, higher doses may be required to achieve therapeutic concentrations in the target tissue. A thorough dose-response study is recommended.
-
Formulation Issues: Precipitation of the compound before or after administration can lead to a lower effective dose being delivered. Visually inspect the formulation for any signs of precipitation before each injection.
-
Animal Strain and Metabolism: The metabolism and clearance of the compound can vary between different animal strains and species.
Q5: What are the known pharmacokinetic properties of VU0238429?
A5: Limited pharmacokinetic data is available for VU0238429. In one study, following intraperitoneal administration, it was found to have poor systemic absorption with a maximum plasma concentration (Cmax) of 161.7 ng/mL reached within 1 hour. The elimination half-life was reported to be 4.7 hours. The study also indicated poor brain penetration, as measured by the AUCbrain/AUCplasma ratio.[1]
Data Presentation
Table 1: In Vitro Potency and Selectivity of VU0238429
| Parameter | Value | Receptor Subtype |
| EC50 | 1.16 μM | M5 |
| Selectivity | >30-fold | M1 |
| Selectivity | >30-fold | M3 |
| Activity | No potentiator activity | M2, M4 |
Table 2: In Vivo Pharmacokinetic Parameters of VU0238429 (Following Intraperitoneal Administration)
| Parameter | Value | Notes |
| Maximum Plasma Concentration (Cmax) | 161.7 ng/mL | Indicates poor systemic absorption. |
| Time to Maximum Concentration (Tmax) | ~1 hour | |
| Elimination Half-life (t1/2) | 4.7 hours | |
| Brain Penetration (AUCbrain/AUCplasma) | Poor | Specific value not provided, but noted to be low. |
Note: The in vivo data presented is based on a single study and may vary depending on the experimental conditions, including the animal model and vehicle used.
Experimental Protocols
Protocol 1: Preparation of VU0238429 Formulation for In Vivo Administration
This protocol details the preparation of a 1 mg/mL working solution of VU0238429.
Materials:
-
VU0238429 powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of VU0238429 and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
Vehicle Preparation (for a final volume of 1 mL):
-
In a sterile microcentrifuge tube, add 400 μL of PEG300.
-
To the PEG300, add 100 μL of the 10 mg/mL VU0238429 stock solution in DMSO. Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 μL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Finally, add 450 μL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly one last time.
-
-
Final Concentration: This procedure results in a 1 mg/mL working solution of VU0238429 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: Use the freshly prepared solution for in vivo administration via the desired route (e.g., intraperitoneal injection).
Mandatory Visualizations
References
Technical Support Center: VU 0238429 Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in experiments involving VU 0238429, a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the use of this compound in a question-and-answer format.
Solubility and Stability
Q1: I am having trouble dissolving this compound. What is the recommended solvent and concentration?
A1: this compound has limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at concentrations of up to 150 mg/mL (427.01 mM).[1] For cell-based assays, it is crucial to use freshly opened, high-purity DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound.
Q2: How should I store my this compound stock solution to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Powdered compound can be stored at -20°C for up to 3 years.[1]
Experimental Design and Execution
Q3: I am not observing the expected potentiation of the M5 receptor in my cell-based assay. What could be the issue?
A3: Several factors could contribute to this issue:
-
Cell Line Health: Ensure your cells are healthy and not overgrown. Passage the cells regularly and check for viability before plating.
-
Receptor Expression: Confirm the expression level of the M5 receptor in your cell line. Low expression levels may result in a small assay window.
-
Agonist Concentration: As a PAM, this compound requires the presence of an orthosteric agonist (like acetylcholine) to exert its effect. The concentration of the agonist is critical. It is recommended to use an EC20 concentration of the agonist to observe potentiation.
-
Compound Concentration: Ensure you are using an appropriate concentration range for this compound. Its EC50 for the M5 receptor is approximately 1.16 µM.[1] A full dose-response curve should be performed to determine the optimal concentration for your specific assay conditions.
-
Incubation Time: The pre-incubation time with this compound before adding the agonist can be important. Refer to specific assay protocols for recommended incubation times.
Q4: I am observing high background noise or artifacts in my calcium mobilization assay. What are the common causes and solutions?
A4: High background in calcium assays can be caused by several factors:
-
Dye Loading Issues: Uneven dye loading or dye compartmentalization can lead to inconsistent fluorescence. Ensure proper mixing and incubation with the calcium-sensitive dye.
-
Cell Health: Unhealthy or dying cells can have dysregulated calcium homeostasis, leading to high background signals. Use a viability stain to check cell health.
-
Compound Interference: Some compounds can be autofluorescent or can interfere with the fluorescent dye. Run a control with the compound alone (without cells) to check for autofluorescence.
-
Movement Artifacts: In imaging-based assays, cell movement can cause fluctuations in fluorescence that are not related to calcium signaling.[2][3] Image analysis software with motion correction algorithms can help mitigate this.
-
Plasticware: Use of high-quality, low-binding plates is recommended to minimize compound adsorption to the plastic.
Selectivity and Off-Target Effects
Q5: How selective is this compound for the M5 receptor?
A5: this compound exhibits high selectivity for the M5 muscarinic receptor. It shows over 30-fold selectivity for M5 over the M1 and M3 receptors and has no potentiator activity at M2 or M4 receptors.[1]
Q6: What is known about the off-target profile of this compound?
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Primary Target | Muscarinic Acetylcholine Receptor M5 (M5 mAChR) | [1] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | [1][13] |
| EC50 at M5 Receptor | 1.16 µM | [1] |
| Selectivity | >30-fold vs. M1 and M3 mAChRs | [1] |
| Activity at M2/M4 | No potentiator activity | [1] |
| Molecular Weight | 351.28 g/mol | [1] |
| Solubility in DMSO | ≥ 150 mg/mL (427.01 mM) | [1] |
Experimental Protocols
Calcium Mobilization Assay for M5 PAMs
This protocol is adapted from a method used for characterizing M5 PAMs.
Materials:
-
CHO cell line stably expressing the human M5 muscarinic receptor
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound stock solution in DMSO
-
Acetylcholine (ACh) stock solution in water
Procedure:
-
Cell Plating: Seed the M5-expressing CHO cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in Assay Buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to aid in dye solubilization.
-
Remove the cell culture medium from the plates and add the Fluo-4 AM loading solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes.
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.
-
Add the diluted this compound solutions to the appropriate wells and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of acetylcholine (ACh) in Assay Buffer at a concentration that will yield a final EC20 response.
-
Using a fluorescence plate reader with an integrated liquid handling system, add the ACh solution to the wells.
-
Immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of ACh) and a negative control (vehicle).
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: Signaling pathway of the M5 muscarinic acetylcholine receptor activation.
Caption: Experimental workflow for a calcium mobilization assay to assess M5 PAM activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pillowlab.princeton.edu [pillowlab.princeton.edu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 9. The application of in vitro methods to safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VU-0238429 - Wikipedia [en.wikipedia.org]
VU 0238429 protocol modifications for specific cell lines
Welcome to the technical support center for VU 0238429. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5).[1][2][3] As a PAM, it binds to a site on the M5 receptor that is different from the binding site of the natural ligand, acetylcholine (ACh). This binding enhances the receptor's response to ACh, but does not activate the receptor on its own.
Q2: What is the potency and selectivity of this compound?
A2: this compound has a reported half-maximal effective concentration (EC50) of 1.16 µM for the human M5 receptor.[1][2] It displays greater than 30-fold selectivity for M5 over the M1 and M3 receptor subtypes and shows no activity at M2 and M4 receptors.[1][2]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 70 mg/mL (199.27 mM).[2] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Q4: In which cell lines can this compound be used?
A4: this compound is most commonly reported for use in Chinese Hamster Ovary (CHO) cells stably expressing the M5 receptor.[1] However, it can be adapted for use in other cell lines that endogenously express the M5 receptor or are engineered to do so, such as Human Embryonic Kidney 293 (HEK293) cells and the human neuroblastoma cell line SH-SY5Y. The choice of cell line will depend on the specific research question.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no potentiation of acetylcholine (ACh) response | 1. Suboptimal this compound concentration: The concentration of the PAM may be too low to elicit a response. 2. Low M5 receptor expression: The cell line may not express sufficient levels of the M5 receptor. 3. Incorrect ACh concentration: The concentration of the agonist (ACh) may be too high, leading to a maximal response that cannot be further potentiated. | 1. Perform a dose-response experiment with this compound to determine the optimal concentration. A typical starting range is 0.1 µM to 30 µM. 2. Verify M5 receptor expression using techniques such as Western blot, qPCR, or radioligand binding assays. 3. Use an EC20 concentration of ACh (the concentration that gives 20% of the maximal response) to allow for a clear window of potentiation. |
| High background signal or apparent agonist activity of this compound alone | 1. Compound precipitation: this compound may have precipitated out of solution at the working concentration. 2. Cell stress: High concentrations of the compound or the vehicle (DMSO) may be causing non-specific cellular responses. | 1. Visually inspect the well for any precipitate. Ensure the final DMSO concentration is below 0.5%. Prepare fresh dilutions from the stock solution. 2. Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound and DMSO for your specific cell line. |
| Inconsistent results between experiments | 1. Variable cell health and density: Differences in cell confluency and passage number can affect receptor expression and cellular responses. 2. Inconsistent incubation times: The pre-incubation time with this compound or the stimulation time with ACh may vary. | 1. Maintain a consistent cell culture and passaging schedule. Ensure cells are seeded at a consistent density and are in a logarithmic growth phase for experiments. 2. Standardize all incubation times. A typical pre-incubation time for this compound is 15-30 minutes. |
| Signal window decreases at high this compound concentrations | Bell-shaped dose-response curve: This can be a characteristic of some PAMs where at very high concentrations, they may exhibit off-target effects or interfere with the agonist binding. | This is a known phenomenon for some allosteric modulators. Characterize the full dose-response curve and use concentrations on the ascending part of the curve for your experiments. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| EC50 for M5 Receptor | 1.16 µM | CHO (human M5) | [1][2] |
| Selectivity | >30-fold vs. M1 and M3 | CHO (human M1, M3) | [1][2] |
| Activity at M2 and M4 | No potentiator activity | CHO (human M2, M4) | [1][2] |
Experimental Protocols
General Cell Culture Protocols
-
CHO-K1 Cells: Culture in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
HEK293 Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
SH-SY5Y Cells: Culture in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
Calcium Mobilization Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells into black-walled, clear-bottom 96-well plates. The optimal seeding density should be determined for each cell line to achieve 80-90% confluency on the day of the assay.
-
-
Calcium Dye Loading:
-
On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the desired concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., 0.5% DMSO).
-
-
Agonist Stimulation and Signal Detection:
-
Prepare acetylcholine (ACh) at a concentration that elicits a submaximal response (EC20).
-
Using a fluorescent plate reader with an integrated liquid handler, add the ACh solution to the wells and immediately begin recording the fluorescence intensity (e.g., at 485 nm excitation and 525 nm emission) over time (typically 90-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the potentiation by this compound as the percentage increase in the ACh response in the presence of the compound compared to the ACh response with vehicle control.
-
Plot the dose-response curve for this compound to determine its EC50.
-
Visualizations
References
Best practices for working with VU 0238429
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with VU 0238429, a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1][2] This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5).[1][2] It binds to a site on the M5 receptor that is different from the binding site of the endogenous agonist, acetylcholine (ACh).[1] This binding enhances the receptor's response to ACh, but does not activate the receptor on its own.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for the M5 receptor. It has an EC50 of 1.16 μM for M5 and shows over 30-fold selectivity against M1 and M3 receptors.[3] It has no potentiator activity at M2 or M4 receptors.[3]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM.[3] For long-term storage, the solid compound should be stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to one year, or at -20°C for up to one month.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: How should I prepare this compound for in vivo studies?
A4: A common formulation for in vivo administration is a suspension in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is crucial to prepare this solution fresh on the day of the experiment.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility in Aqueous Buffers | This compound has low aqueous solubility. | - Prepare a concentrated stock solution in 100% DMSO. - For working solutions, perform serial dilutions in your assay buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.1%). - For in vivo studies, use the recommended formulation of DMSO, PEG300, Tween-80, and saline.[4] |
| Inconsistent or No Compound Effect | - Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. - Low Agonist Concentration: As a PAM, this compound requires the presence of an orthosteric agonist (e.g., acetylcholine) to exert its effect. - Incorrect pH of Buffer: The pH of the experimental buffer may affect compound stability or activity. | - Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[1] - Ensure an adequate concentration of the agonist is present in your assay. You may need to perform an agonist concentration-response curve in the presence and absence of this compound. - Verify and maintain the pH of your experimental buffers within the optimal range for your cells or tissue (typically pH 7.2-7.4). |
| High Background Signal in Cell-Based Assays | - Cell Stress: High DMSO concentration in the final assay volume. - Autofluorescence: The compound itself may be fluorescent at the wavelengths used for detection. | - Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%). - Run a control with this compound in the absence of cells or fluorescent dyes to check for autofluorescence. |
| Variability in In Vivo Results | - Inconsistent Formulation: Precipitation of the compound in the vehicle. - Variable Animal Dosing: Inaccurate administration of the compound. | - Ensure the in vivo formulation is a homogenous suspension. Sonication may be helpful. Prepare fresh on the day of use.[4] - Use precise administration techniques and ensure consistent dosing volumes based on animal weight. |
| Suspected Off-Target Effects | Although highly selective, at high concentrations, off-target effects are always a possibility. | - Use the lowest effective concentration of this compound. - If available, use a negative control compound with a similar structure but no M5 PAM activity. - Consider using M5 knockout cells or animals to confirm that the observed effect is M5-dependent. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| EC50 | 1.16 μM | CHO cells expressing human M5 receptor (calcium mobilization assay) | [3] |
| Selectivity | >30-fold vs. M1 and M3 | Cell-based assays | [3] |
| Activity at other mAChRs | No potentiator activity at M2 and M4 | Cell-based assays | [3] |
| In Vitro Solubility | Up to 100 mM in DMSO; Up to 50 mM in Ethanol | N/A | [3] |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL (7.12 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to measure the potentiation of an agonist-induced calcium response by this compound in cells expressing the M5 receptor.
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human M5 muscarinic receptor in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a concentration range of this compound.
-
Prepare a solution of a known M5 agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (e.g., EC20).
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate fluorescence reading and add the agonist solution to all wells.
-
Continue reading fluorescence to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the agonist concentration-response curve in the presence and absence of different concentrations of this compound.
-
Determine the EC50 of the agonist and the fold-shift in potency caused by this compound.
-
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
This protocol outlines a method to assess the modulatory effect of this compound on M5 receptor-mediated currents.
Methodology:
-
Cell Preparation: Use neurons or a cell line expressing M5 receptors grown on glass coverslips.
-
Recording Setup:
-
Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Pull patch pipettes from borosilicate glass and fill with an appropriate internal solution.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
In voltage-clamp mode, hold the cell at a potential of -60 mV.
-
Apply a brief puff of an M5 agonist (e.g., acetylcholine) to elicit an inward current.
-
After establishing a stable baseline response to the agonist, perfuse the chamber with aCSF containing this compound for several minutes.
-
Re-apply the agonist puff in the presence of this compound and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude and duration of the agonist-evoked current before and after the application of this compound.
-
Quantify the potentiation of the current by this compound.
-
In Vivo Behavioral Study (e.g., Novel Object Recognition)
This protocol provides a framework for evaluating the effects of this compound on cognitive function in rodents.
Methodology:
-
Animals: Use adult male mice or rats, habituated to the testing room and handling for several days prior to the experiment.
-
Compound Preparation:
-
Prepare a suspension of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Prepare a vehicle-only control.
-
-
Experimental Procedure:
-
Habituation Phase: On day 1, allow each animal to explore an empty open-field arena for 10 minutes.
-
Training/Familiarization Phase: On day 2, administer this compound or vehicle (e.g., intraperitoneally) 30 minutes before the training session. Place two identical objects in the arena and allow the animal to explore for 10 minutes.
-
Testing Phase: On day 3, replace one of the familiar objects with a novel object. Administer the same treatment as on day 2, 30 minutes before the testing session. Allow the animal to explore the arena for 5 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object during the testing phase.
-
Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / (total exploration time)).
-
Compare the discrimination index between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: M5 Muscarinic Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound.
References
- 1. VU-0238429 - Wikipedia [en.wikipedia.org]
- 2. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing VU 0238429 to other M5 modulators
A Comparative Analysis of VU 0238429 and Other M5 Muscarinic Receptor Modulators
Introduction
The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor primarily expressed in the central nervous system, has emerged as a significant target for therapeutic intervention in a range of neurological disorders. The development of selective M5 modulators has been a crucial step in understanding the physiological roles of this receptor subtype and for advancing drug discovery efforts. This guide provides a detailed comparison of this compound, the first highly selective M5 positive allosteric modulator (PAM), with other notable M5 modulators. The comparative analysis is supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of key signaling pathways.
Data Presentation: Pharmacological Comparison of M5 Modulators
The following tables summarize the in vitro pharmacological properties of this compound and other key M5 modulators. The data is primarily derived from calcium mobilization assays in recombinant cell lines expressing the respective muscarinic receptor subtypes.
M5 Positive Allosteric Modulators (PAMs)
| Compound | M5 EC50 (µM) | M1 EC50 (µM) | M2 Activity | M3 EC50 (µM) | M4 Activity | Selectivity for M5 | Reference |
| This compound | 1.16 | > 30 | No activity | > 30 | No activity | > 30-fold vs M1/M3 | [1] |
| VU0365114 | 2.7 | > 30 | No activity | > 30 | No activity | > 11-fold vs M1/M3 | |
| VU0400265 | 1.9 | > 30 | No activity | > 30 | No activity | > 15-fold vs M1/M3 | |
| ML380 | 0.19 (human) 0.61 (rat) | > 30 | Not specified | > 30 | Not specified | > 157-fold vs M1/M3 (human) | [2] |
M5 Negative Allosteric Modulators (NAMs)
| Compound | M5 IC50 (nM) | M1 IC50 (µM) | M2 IC50 (µM) | M3 IC50 (µM) | M4 IC50 (µM) | Selectivity for M5 | Reference |
| ML375 | 300 (human) 790 (rat) | > 30 | > 30 | > 30 | > 30 | > 100-fold vs M1-M4 | [3][4][5] |
| VU6008667 | Not specified | Not specified | Not specified | Not specified | Not specified | High selectivity for M5 | [6] |
Experimental Protocols
The pharmacological data presented above were primarily generated using calcium mobilization assays. This technique measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the M5 muscarinic receptor.
Calcium Mobilization Assay Protocol
-
Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate growth medium.
-
For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and form a monolayer overnight.[7]
-
-
Dye Loading:
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The loading is typically performed at 37°C for 1 hour in the dark.[8] A masking dye may be included to reduce background fluorescence from the extracellular medium.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).
-
A baseline fluorescence reading is taken before the addition of compounds.
-
For agonist/PAM testing, a solution of the test compound (at various concentrations) and a sub-maximal concentration of acetylcholine (ACh) (e.g., EC20) is added to the wells.
-
For antagonist/NAM testing, the test compound is pre-incubated with the cells before the addition of a high concentration of ACh (e.g., EC80).
-
The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is calculated for each well.
-
For agonists and PAMs, concentration-response curves are generated by plotting the fluorescence change against the logarithm of the compound concentration. The EC50 value (the concentration that elicits 50% of the maximal response) is determined using a non-linear regression analysis.
-
For antagonists and NAMs, the inhibition of the agonist-induced response is plotted against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of the agonist response).
-
Mandatory Visualization
M5 Muscarinic Receptor Signaling Pathway
The M5 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[9][10][11] Activation of the receptor by an agonist initiates a cascade of intracellular events leading to the mobilization of calcium.
Caption: M5 receptor signaling cascade.
Experimental Workflow: Calcium Mobilization Assay
The following diagram illustrates the key steps involved in a typical calcium mobilization assay for screening M5 receptor modulators.
Caption: Calcium mobilization assay workflow.
Conclusion
This compound represents a foundational tool in the study of M5 receptor pharmacology due to its high selectivity as a positive allosteric modulator. Subsequent research has led to the development of additional PAMs, such as ML380, with improved potency. Furthermore, the discovery of selective NAMs like ML375 has opened new avenues for investigating the therapeutic potential of inhibiting M5 receptor activity. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the objective comparison of these critical research tools and aiding in the design of future experiments to further elucidate the role of the M5 muscarinic receptor in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 10. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Muscarinic Acetylcholine Receptor Positive Allosteric Modulators: VU 0238429 Versus a Selection of Preceding M1-Selective Compounds
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the M5-selective positive allosteric modulator (PAM), VU 0238429, with a range of older, extensively studied M1-selective PAMs. This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
A critical point of clarification is that while this compound is structurally derived from earlier M1-selective PAMs, it is distinguished by its high selectivity for the M5 muscarinic acetylcholine (B1216132) receptor. This distinction is central to understanding its pharmacological profile in contrast to its predecessors that target the M1 receptor, a key focus for cognitive enhancement in neurodegenerative and psychiatric disorders.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the in vitro potency, selectivity, and in vivo effects of this compound and several notable older M1-selective PAMs. This data facilitates a direct comparison of their pharmacological characteristics.
| Compound | Primary Target | EC50 (µM) | Selectivity | Intrinsic Agonist Activity | In Vivo Effects |
| This compound | M5 | 1.16 | >30-fold vs M1, M3; Inactive at M2, M4 | Not reported | Limited data available |
| VU-0119498 | M1, M3, M5 | 6.04 (M1) | Pan Gq PAM | Not reported | Antidiabetic activity |
| BQCA | M1 | 0.267 | Highly selective for M1 | No | Reverses cognitive deficits |
| PF-06767832 | M1 | Potent (nM range) | Selective for M1 | Yes ("ago-PAM") | GI and cardiovascular side effects |
| MK-7622 | M1 | Potent (nM range) | Highly selective for M1 | Yes ("ago-PAM") | Induces convulsions at high doses, failed to improve cognition in some models |
| VU0453595 | M1 | 2.14 | Highly selective for M1 | No | Reverses cognitive deficits without convulsions |
Signaling Pathways of M1 and M5 Muscarinic Receptors
Both M1 and M5 receptors are coupled to the Gq/11 family of G proteins. Upon activation by acetylcholine, they initiate a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for various cellular responses, including neuronal excitability and synaptic plasticity.
Experimental Protocols
A cornerstone for the characterization of M1 and M5 PAMs is the in vitro measurement of intracellular calcium mobilization, often performed using a Fluorometric Imaging Plate Reader (FLIPR). This assay is complemented by in vivo studies in animal models to assess cognitive enhancement and potential adverse effects.
In Vitro Calcium Mobilization Assay (FLIPR)
This high-throughput assay is used to determine the potency (EC50) and efficacy of PAMs.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 or M5 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for approximately 1 hour at 37°C. This dye exhibits a significant increase in fluorescence upon binding to free intracellular calcium.
-
Compound Addition: The plate is then placed in a FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of the test compound (the PAM) at various concentrations.
-
Agonist Stimulation: After a short pre-incubation with the PAM, a sub-maximal concentration (EC20) of acetylcholine (the endogenous agonist) is added to stimulate the receptor.
-
Data Acquisition and Analysis: The FLIPR instrument measures the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium. The data is analyzed to determine the concentration-response curve for the PAM in the presence of the agonist, from which the EC50 value is calculated.
In Vivo Assessment of Cognitive Enhancement
The Novel Object Recognition (NOR) task is a widely used behavioral assay in rodents to evaluate the effects of compounds on learning and memory.
Methodology:
-
Habituation: Rodents (typically rats or mice) are individually placed in an open-field arena for a set period to allow them to acclimate to the environment.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a defined time. The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours). During this time, the test compound or vehicle is administered.
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
-
Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object relative to the total exploration time. A healthy animal will spend significantly more time exploring the novel object, indicating it remembers the familiar one. An improvement in the discrimination index in the compound-treated group compared to the vehicle group suggests cognitive enhancement.[1]
Discussion and Conclusion
The development of muscarinic PAMs has evolved from pan-Gq modulators like VU-0119498 to highly selective M1 PAMs such as BQCA and VU0453595, and subsequently to the M5-selective this compound. This progression highlights the increasing sophistication in targeting specific receptor subtypes to achieve desired therapeutic effects while minimizing off-target actions.
A significant finding in the study of M1 PAMs is the distinction between "pure" PAMs and "ago-PAMs." Pure PAMs, like VU0453595, lack intrinsic agonist activity and only potentiate the effect of the endogenous agonist, acetylcholine.[2] In contrast, ago-PAMs, such as PF-06767832 and MK-7622, exhibit agonist activity even in the absence of acetylcholine.[1][3] This intrinsic agonist activity has been linked to a higher propensity for cholinergic adverse effects, including seizures at high doses, and in some cases, a lack of efficacy in cognitive models.[1][4] The development of pure M1 PAMs with robust in vivo efficacy and a wider therapeutic window represents a significant advancement in the field.
This compound, as a selective M5 PAM, represents a shift in focus away from the M1 receptor. The physiological role of the M5 receptor is less understood compared to the M1 receptor, but it is known to be expressed in brain regions involved in dopamine (B1211576) signaling, suggesting potential applications in conditions like addiction and schizophrenia.[5] The comparison with older M1-selective PAMs underscores the chemical modifications that can dramatically alter subtype selectivity and, consequently, the potential therapeutic applications of these allosteric modulators.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of VU 0238429 and Other M5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of VU 0238429, a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR), with other notable compounds targeting this receptor. The M5 receptor, a Gq-coupled receptor primarily expressed in the central nervous system, is a promising therapeutic target for various neurological and psychiatric disorders. Positive allosteric modulators offer a sophisticated approach to enhancing the receptor's activity in the presence of the endogenous ligand, acetylcholine (ACh), with potentially greater subtype selectivity compared to orthosteric agonists. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling pathway and experimental workflows.
Data Presentation: In Vitro Efficacy and Selectivity of M5 PAMs
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other M5 PAMs at the human M5 receptor (hM5). It also includes their EC50 values for other human muscarinic receptor subtypes (M1-M4) to illustrate their selectivity profiles. A lower EC50 value indicates higher potency.
| Compound | hM5 EC50 (µM) | hM1 EC50 (µM) | hM2 EC50 (µM) | hM3 EC50 (µM) | hM4 EC50 (µM) | Selectivity Profile |
| This compound | 1.16[1][2][3][4] | >30[1][2][4] | No activity[1][2][4] | >30[1][2][4] | No activity[1][2][4] | Highly selective for M5 over M1, M2, M3, and M4.[1][2][3] |
| VU0119498 | 4.08[5] | 6.04[5] | Inactive | 6.38[5] | Inactive | Pan-Gq PAM, active at M1, M3, and M5.[5][6][7] |
| ML129 | ~1.1[8][9] | >30[9] | >30[9] | >30[9] | >30[9] | Highly selective for M5 over M1-M4.[10] |
| ML172 | 1.9[10] | >30 | >30 | >30 | >30 | Highly selective for M5 over M1-M4.[10] |
| ML326 | 0.55[11] | >30[11] | >30[11] | >30[11] | >30[11] | Highly selective for M5 over M1-M4 with sub-micromolar potency.[11] |
| VU0365114 | 2.7[12][13] | >30[12][13] | >30[12][13] | >30[12][13] | >30[12][13] | Highly selective for M5 over M1-M4.[12][13] |
| ML380 | 0.19[14] | Moderately selective | Inactive | Moderately selective | Inactive | Potent and CNS penetrant M5 PAM with moderate selectivity over M1 and M3.[14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the M5 muscarinic acetylcholine receptor signaling pathway and a typical experimental workflow for assessing the activity of M5 PAMs.
Experimental Protocols
The primary in vitro assay used to characterize the efficacy of M5 PAMs is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation, which is a downstream event of Gq protein coupling.
Calcium Mobilization Assay
Objective: To determine the potency (EC50) of a PAM at the M5 muscarinic receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5). For selectivity profiling, CHO cell lines expressing human M1, M2, M3, and M4 receptors are also required. For M2 and M4 receptors, which are Gi-coupled, cells are often co-transfected with a chimeric G-protein (e.g., Gqi5) to enable coupling to the calcium signaling pathway.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Test compounds (this compound and other PAMs) dissolved in DMSO.
-
Acetylcholine (ACh) solution.
-
384-well black-walled, clear-bottom microplates.
-
A Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed CHO-hM5 cells into 384-well black-walled, clear-bottom plates at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The following day, prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate the plates for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test PAMs in assay buffer. Also, prepare a solution of acetylcholine at a concentration that elicits a sub-maximal response (EC20).
-
FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. The instrument will first add the test PAMs to the cell plate. c. After a short pre-incubation period (typically 1.5-2.5 minutes), the instrument will add the EC20 concentration of acetylcholine to stimulate the M5 receptors. d. The fluorescence intensity in each well is measured kinetically, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: a. The change in fluorescence is normalized to the baseline fluorescence before agonist addition. b. The normalized data is then used to generate concentration-response curves for each PAM. c. The EC50 value, which is the concentration of the PAM that produces 50% of its maximal effect, is calculated by fitting the data to a four-parameter logistic equation.
Acetylcholine Fold-Shift Assay
Objective: To determine the extent to which a PAM potentiates the response to the endogenous agonist, acetylcholine. This is measured as a "fold-shift" in the ACh EC50 value.
Procedure:
The protocol is similar to the calcium mobilization assay, with a key difference in the experimental design and data analysis.
-
Compound Addition: Instead of adding a single EC20 concentration of ACh, a full concentration-response curve of ACh is generated in the presence and absence of a fixed concentration of the PAM.
-
Data Analysis: a. Two separate ACh concentration-response curves are generated: one with the vehicle (control) and one with the PAM. b. The EC50 values for ACh from both curves are calculated. c. The "fold-shift" is then calculated by dividing the EC50 of ACh in the absence of the PAM by the EC50 of ACh in the presence of the PAM. A larger fold-shift value indicates a greater potentiation of the acetylcholine response by the PAM. For instance, ML326 exhibits a robust 19-fold leftward shift of the ACh concentration-response curve.[11]
Conclusion
This compound stands as a highly selective M5 positive allosteric modulator, demonstrating a clear preference for the M5 receptor subtype over other muscarinic receptors.[1][2][3] Its development was a significant step forward from the pan-Gq activity of its precursor, VU0119498.[5] Subsequent optimization efforts have led to the discovery of even more potent and selective M5 PAMs, such as ML326 with its sub-micromolar potency, and ML380, which possesses the desirable characteristic of being CNS penetrant.[11][14] The choice of which M5 PAM to use as a research tool will depend on the specific requirements of the study, such as the desired potency, selectivity profile, and the need for central nervous system exposure. The experimental protocols detailed in this guide provide a foundation for the continued investigation and characterization of these and other novel M5-targeting compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, allosteric M5 modulator (CAS 1160247-92-6) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VU0119498 | AChR | TargetMol [targetmol.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. VU 0365114 | M5 Receptors | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
Cross-validation of VU 0238429 Effects: A Comparative Guide to M5 Muscarinic Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), VU 0238429, with other alternative M5 PAMs. The content is supported by experimental data to facilitate the cross-validation of its effects in different preclinical models.
Introduction to M5 Muscarinic Receptor Modulation
The M5 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system. Its role in modulating dopamine (B1211576) release and its implications in cognitive processes have made it a significant target for therapeutic intervention in neurological and psychiatric disorders. Positive allosteric modulators (PAMs) offer a nuanced approach to enhancing the activity of the M5 receptor by binding to a site distinct from the orthosteric site of the endogenous ligand, acetylcholine (ACh). This mechanism allows for the potentiation of the natural signaling cascade with potentially greater subtype selectivity and a reduced risk of over-activation compared to direct agonists. This compound was one of the first identified selective PAMs for the M5 receptor.[1] This guide will delve into its pharmacological profile and compare it with other key M5 PAMs.
M5 Muscarinic Receptor Signaling Pathway
Activation of the M5 receptor, which is coupled to the Gq alpha subunit of its associated G-protein, initiates a well-defined signaling cascade. This process begins with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 proceeds to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, in conjunction with the activation of protein kinase C (PKC) by DAG, orchestrates the downstream cellular responses. M5 PAMs, by binding to their allosteric site, enhance this signaling pathway in the presence of acetylcholine.
Comparative Analysis of M5 PAMs
The following table summarizes the in vitro pharmacological properties of this compound and other notable M5 PAMs. The data is primarily derived from calcium mobilization assays in cell lines expressing the human M5 receptor.
| Compound | M5 EC50 (µM) | Selectivity vs. M1, M3 | Selectivity vs. M2, M4 | Max Response (% ACh max) | CNS Penetration |
| This compound | 1.16 | >30-fold | No activity | Not reported | Poor |
| ML380 | 0.19 (human), 0.61 (rat) | Moderate | High | 96% | Modest (B:P = 0.36) |
| VU 0365114 | 2.7 | >30-fold | No activity | Not reported | Not CNS penetrant |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is a primary method for characterizing the activity of M5 PAMs by measuring the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) and efficacy of M5 PAMs.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).
-
Probenecid (if required by the cell line to prevent dye extrusion).
-
Acetylcholine (ACh) solution.
-
Test compounds (M5 PAMs).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed CHO-M5 cells into 384-well plates at an appropriate density and incubate overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C. For no-wash kits, the dye is added directly to the cell culture medium.
-
Compound Preparation: Prepare serial dilutions of the test PAMs and a concentration-response curve of the agonist (ACh) in assay buffer.
-
Assay Execution (PAM Mode):
-
Add the test PAM at various concentrations to the wells and incubate for a defined period.
-
Add a sub-maximal concentration of ACh (e.g., EC20) to all wells.
-
The FLIPR instrument will measure the fluorescent signal before and after the addition of ACh to determine the potentiation effect.
-
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured. The EC50 of the PAM is calculated from the concentration-response curve of the potentiation effect.
In Vivo Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Objective: To evaluate the pro-cognitive effects of M5 PAMs.
Materials:
-
Rodents (mice or rats).
-
Open field arena.
-
Two sets of identical objects (familiar objects).
-
One set of novel objects.
-
Video recording and tracking software.
-
Test compound (M5 PAM) and vehicle.
Procedure:
-
Habituation:
-
Individually place each animal in the empty open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate them to the environment.
-
-
Training/Acquisition Phase (T1):
-
Administer the test compound or vehicle to the animals at a predetermined time before the trial.
-
Place two identical objects in the arena.
-
Allow the animal to freely explore the objects for a set duration (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a close proximity to the object and directed towards it.
-
-
Retention Interval:
-
Return the animal to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test/Retrieval Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back into the arena and allow it to explore for a set duration (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates that the animal remembers the familiar object and prefers the novel one. A DI of zero suggests no memory of the familiar object.
-
Discussion and Conclusion
This compound was a pioneering tool compound that demonstrated the feasibility of developing selective M5 PAMs. Its in vitro profile shows good potency and selectivity for the M5 receptor over other muscarinic subtypes. However, its utility for in vivo studies is limited by its poor pharmacokinetic properties, specifically low CNS penetration.[2]
Subsequent medicinal chemistry efforts have led to the development of M5 PAMs with improved characteristics. For instance, ML380 exhibits higher potency at the human M5 receptor and, importantly, demonstrates modest CNS penetration, making it a more suitable tool for in vivo investigations of the therapeutic potential of M5 modulation.[3][4] The development of such compounds is crucial for testing the hypothesis that M5 PAMs can be beneficial in treating cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, VU-29, on Maintenance Association between Environmental Cues and Rewarding Properties of Ethanol in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, VU-29, on Impairment of Novel Object Recognition Induced by Acute Ethanol and Ethanol Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Positive allosteric modulation of metabotropic glutamate receptor 5 modulates Akt and GSK3β signaling in vivo | Semantic Scholar [semanticscholar.org]
Reproducibility of VU 0238429 Experimental Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental findings related to the M5 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU 0238429, and its alternatives. The data presented herein is supported by a review of published experimental data, with a focus on reproducibility, quantitative comparisons, and detailed methodologies.
Introduction to this compound and M5 Receptor Modulation
This compound was the first highly selective positive allosteric modulator discovered for the M5 muscarinic acetylcholine receptor.[1] As a PAM, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor itself. The M5 receptor, a Gq-coupled receptor, is expressed in the central nervous system and is a promising therapeutic target for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[2] The development of selective M5 PAMs like this compound has been a significant step in understanding the therapeutic potential of modulating this receptor subtype.[3]
Reproducibility of Experimental Findings
The core pharmacological profile of this compound has been consistently reported across multiple independent studies, indicating a high degree of reproducibility for its fundamental in vitro activity. The half-maximal effective concentration (EC50) for its potentiation of the M5 receptor is consistently cited as approximately 1.16 µM.[1] Furthermore, its high selectivity, with over 30-fold preference for M5 over the M1 and M3 receptors and no activity at M2 and M4 receptors, is a recurring finding in the literature.[1]
Subsequent research has built upon these initial findings, utilizing this compound as a tool compound to investigate the physiological roles of the M5 receptor. These studies have often independently confirmed its activity and selectivity as part of their experimental validation. While direct replication studies are not always explicitly published, the consistent observation of its expected pharmacological effects in various experimental settings by different research groups provides strong evidence for the reproducibility of the foundational findings concerning this compound.
Comparative Analysis of M5 Positive Allosteric Modulators
The discovery of this compound spurred the development of additional M5 PAMs with improved properties. The following table summarizes the quantitative data for this compound and some of its key alternatives.
| Compound | M5 EC50 (µM) | M5 Efficacy (% ACh Max) | Selectivity | Key Features |
| This compound | 1.16[1] | ~80%[4] | >30-fold vs M1/M3; inactive at M2/M4[1] | First highly M5-preferring PAM. |
| VU0365114 | 2.7[4] | ~95%[4] | Highly selective vs M1-M4[4] | Developed from this compound, exhibits a >50-fold shift of the ACh concentration-response curve.[4] |
| VU0400265 | 1.9[4] | 75%[4] | Completely selective vs M1-M4 at 30 µM[4] | Considered the most selective M5 PAM reported to date, with a ~5-fold shift of the ACh CRC.[4] |
| ML326 | 0.409 (human), 0.5 (rat)[5] | Not explicitly stated, but causes a 20-fold leftward shift of the ACh CRC[5] | Excellent selectivity vs M1-M4 (>30 µM)[5] | First sub-micromolar M5 PAM.[5][6] |
Experimental Protocols
The primary assay used to characterize the activity of this compound and other M5 PAMs is the calcium mobilization assay . This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled M5 receptor.
Calcium Mobilization Assay Protocol
While specific parameters may vary between laboratories, the general protocol is as follows:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media (e.g., Ham's F-12 with 10% FBS and antibiotics).[7]
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.[7]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8] The incubation is typically carried out for 1 hour at 37°C.[9]
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M5 receptors.
-
Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured in real-time using a fluorescence plate reader (e.g., a FlexStation or FLIPR).[7]
-
Data Analysis: The data is analyzed to determine the EC50 of the PAM, which is the concentration at which it produces 50% of its maximal potentiation of the acetylcholine response.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Muscarinic Acetylcholine Receptor M5: Therapeutic Implications and Allosteric Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part I. Development of the first highly selective M5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of ML326: The first sub-micromolar, selective M5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of ML326: The first sub-micromolar, selective M<sub>5</sub> PAM [morressier.com]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
VU 0238429: A Comparative Guide for M5 Receptor Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU 0238429 as a tool compound for the validation of the M5 muscarinic acetylcholine (B1216132) receptor. Its performance is evaluated against other available M5 positive allosteric modulators (PAMs), supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype 5 (M5).[1] As a PAM, it enhances the receptor's response to the endogenous agonist, acetylcholine, rather than directly activating the receptor itself. This property, combined with its high selectivity for M5 over other muscarinic subtypes (M1, M2, M3, and M4), makes it a valuable tool for elucidating the physiological and pathological roles of the M5 receptor.
Comparative Analysis of M5 Positive Allosteric Modulators
The validation of M5 receptor function in various assays relies on the use of selective tool compounds. The following table compares the in vitro potency and selectivity of this compound with other known M5 PAMs.
Table 1: In Vitro Potency and Selectivity of M5 PAMs
| Compound | hM5 EC50 (µM) | % ACh Max | Selectivity vs. M1, M2, M3, M4 |
| This compound | 1.16 | Not Reported | >30-fold vs. M1 and M3; inactive at M2, M4 |
| VU 0365114 | 2.7 | 85 | >30 µM |
| VU0119498 | 4.08 (M5) | 74.4 | Active at M1 (6.04 µM) and M3 (6.38 µM) |
| ML129 | ~1-5 | Not Reported | Highly selective vs. M1-M4 |
| ML172 | 1.9 | Not Reported | Highly selective vs. M1-M4 |
| ML380 | 0.19 (human) | Not Reported | Highly selective vs. M1-M4 |
M5 Receptor Signaling Pathway
The M5 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of acetylcholine, the receptor undergoes a conformational change, activating the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
References
A Researcher's Guide to Controls for VU 0238429 Experiments
For researchers, scientists, and drug development professionals investigating the M5 muscarinic acetylcholine (B1216132) receptor (mAChR M5), the selective positive allosteric modulator (PAM) VU 0238429 offers a valuable tool. As with any scientific experiment, the inclusion of appropriate positive and negative controls is paramount for the robust interpretation of results. This guide provides a comprehensive overview of suitable controls for experiments involving this compound, complete with experimental protocols and comparative data.
This compound is a selective positive allosteric modulator of the mAChR M5, with a reported EC50 of 1.16 µM.[1] It demonstrates greater than 30-fold selectivity for M5 over M1 and M3 receptors and lacks activity at M2 and M4 receptors.[1] As a PAM, this compound enhances the response of the M5 receptor to its endogenous ligand, acetylcholine (ACh), or other orthosteric agonists. The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR), and its activation leads to the mobilization of intracellular calcium.[2][3] Consequently, a common method for assessing the activity of this compound is through a calcium mobilization assay.
Positive Controls: Activating the M5 Receptor
A positive control is essential to confirm that the experimental system is functioning correctly and is capable of producing the expected physiological response. In the context of this compound experiments, a suitable positive control is a compound that directly activates the M5 receptor, thereby eliciting a measurable downstream signal, such as an increase in intracellular calcium.
Recommended Positive Controls:
-
Acetylcholine (ACh): The endogenous agonist for all muscarinic receptors.
-
Carbachol: A non-selective cholinergic agonist that is resistant to acetylcholinesterase, providing a more stable signal.
These agonists will directly activate the M5 receptor, leading to a robust increase in intracellular calcium, confirming the viability of the cells and the functionality of the signaling pathway being investigated.
Negative Controls: Ensuring Specificity of Action
Negative controls are critical for demonstrating that the observed effects are specifically due to the action of this compound on the M5 receptor and not a result of off-target effects or experimental artifacts.
Recommended Negative Controls:
-
Vehicle Control (e.g., DMSO): The solvent used to dissolve this compound should be tested alone to ensure it does not elicit a response.
-
Non-selective Muscarinic Antagonists: These compounds will block the M5 receptor and should inhibit the potentiating effect of this compound in the presence of an agonist.
-
Structurally Related but Inactive Compound (if available): The compound VU-0119498, from which VU-0238429 was derived, is a pan-Gq mAChR M1, M3, and M5 PAM.[5] If experiments are focused on M5 selectivity, this compound could be used to compare the more selective potentiation by this compound.
Comparative Data for Controls
The following table summarizes the expected activities and typical concentration ranges for the recommended positive and negative controls in a calcium mobilization assay.
| Control Compound | Compound Type | Expected Effect on M5 Receptor | Typical Concentration Range |
| Acetylcholine | Positive Control (Agonist) | Activation | 1 nM - 100 µM |
| Carbachol | Positive Control (Agonist) | Activation | 1 nM - 100 µM |
| Vehicle (e.g., DMSO) | Negative Control | No effect | Match concentration in this compound |
| Atropine | Negative Control (Antagonist) | Inhibition of agonist-induced activation | 10 nM - 10 µM |
| Scopolamine | Negative Control (Antagonist) | Inhibition of agonist-induced activation | 10 nM - 10 µM |
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based calcium mobilization assay to assess the activity of this compound and its controls.
Objective: To measure the potentiation of an M5 agonist-induced intracellular calcium increase by this compound.
Materials:
-
Cells expressing the human M5 muscarinic acetylcholine receptor (e.g., CHO-M5 or HEK293-M5 cells)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (B1678239) (an anion transport inhibitor to prevent dye leakage)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Positive controls: Acetylcholine, Carbachol
-
Negative controls: Vehicle, Atropine, Scopolamine
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Plating: Seed the M5-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the control compounds in assay buffer.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the negative control antagonists and this compound to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the positive control agonist (e.g., acetylcholine at its EC20 concentration to observe potentiation) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For this compound, the data will show a potentiation of the agonist-induced signal.
-
For positive controls (agonists alone), a dose-dependent increase in signal will be observed.
-
For negative controls (antagonists), the agonist-induced signal should be inhibited.
-
The vehicle control should show no change in fluorescence.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and the experimental design, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: M5 muscarinic acetylcholine receptor signaling cascade.
Caption: Calcium mobilization assay workflow.
By employing the appropriate positive and negative controls as outlined in this guide, researchers can ensure the generation of high-quality, reproducible, and interpretable data in their investigations of this compound and the M5 muscarinic acetylcholine receptor.
References
A Comparative Guide to the In Vitro and In Vivo Effects of VU 0238429
For Researchers, Scientists, and Drug Development Professionals
VU 0238429 is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5), a Gq-coupled receptor predominantly expressed in the central nervous system. Its unique selectivity profile has made it a valuable tool for elucidating the physiological roles of the M5 receptor and exploring its therapeutic potential, particularly in the context of neurological and psychiatric disorders. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies.
In Vitro Profile of this compound
The in vitro activity of this compound has been primarily characterized by its potency and selectivity for the M5 receptor. As a positive allosteric modulator, it enhances the response of the receptor to its endogenous ligand, acetylcholine, rather than activating the receptor directly.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 at M5 | 1.16 μM | CHO cells | Calcium Mobilization | [1] |
| Selectivity | >30-fold vs M1 & M3 | CHO cells | Calcium Mobilization | [1] |
| Activity at M2 & M4 | No potentiator activity | CHO cells | Not Specified | [1] |
Table 1: In Vitro Potency and Selectivity of this compound. This table summarizes the key in vitro pharmacological parameters of this compound, highlighting its selectivity for the M5 receptor subtype.
Mechanism of Action: A Positive Allosteric Modulator
This compound binds to a site on the M5 receptor that is distinct from the acetylcholine binding site. This allosteric binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine, thereby potentiating the downstream signaling cascade. The primary signaling pathway for the M5 receptor involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
In Vivo and Ex Vivo Effects of this compound
The in vivo and ex vivo studies with this compound have primarily focused on its effects on the dopaminergic system and its potential to ameliorate cognitive deficits in animal models of schizophrenia.
| Effect | Model System | Key Findings |
| Neuronal Excitability | Substantia nigra pars compacta (SNc) slices | Potentiated acetylcholine-induced calcium mobilization and inward currents in dopamine (B1211576) neurons; Increased spontaneous firing rate. |
| Dopamine Release | Striatal slices | Inhibited dopamine release. |
| Cognitive Deficits | MK-801-induced deficits in mice | Reversed deficits in the retention of a passive avoidance response. |
Table 2: Summary of Key In Vivo and Ex Vivo Effects of this compound. This table highlights the observed effects of this compound in more complex biological systems, demonstrating its potential to modulate neuronal function and behavior.
The seemingly contradictory effects on dopamine neuron firing in the SNc and dopamine release in the striatum suggest a complex, location-dependent regulation of the dopaminergic system by M5 receptors. Activation of M5 receptors on the soma of dopamine neurons in the SNc appears to be excitatory, while activation of M5 receptors on the terminals of these neurons in the striatum may have an inhibitory effect on dopamine release.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and selectivity of compounds that act on Gq-coupled receptors.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Addition: this compound is added to the wells at a range of concentrations.
-
Agonist Stimulation: A fixed, sub-maximal concentration of acetylcholine (typically the EC20 value) is added to stimulate the M5 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized and plotted against the concentration of this compound to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation.
In Vivo Behavioral Assessment: MK-801-Induced Deficits
This model is used to assess the potential of compounds to treat cognitive deficits associated with schizophrenia. MK-801 is an NMDA receptor antagonist that induces a hyperlocomotive state and cognitive impairment in rodents.
Detailed Steps:
-
Animal Acclimatization: Mice are handled and habituated to the testing apparatus (e.g., a passive avoidance box with a light and a dark compartment) for several days before the experiment.
-
Drug Administration: On the test day, animals are pre-treated with either this compound or a vehicle control.
-
Induction of Deficits: After a set pre-treatment time, the animals are administered MK-801 to induce cognitive deficits.
-
Behavioral Testing: The passive avoidance task is then conducted. This typically involves placing the mouse in the light compartment and measuring the latency to enter the dark compartment, where it previously received a mild foot shock.
-
Data Analysis: The latency to enter the dark compartment is recorded and compared between the different treatment groups. A longer latency in the this compound-treated group compared to the MK-801-only group indicates a reversal of the cognitive deficit.
Conclusion
This compound is a potent and selective positive allosteric modulator of the M5 muscarinic receptor. In vitro studies have clearly defined its pharmacological profile, demonstrating its utility as a specific tool to probe M5 receptor function. In vivo and ex vivo studies have revealed its complex modulatory effects on the dopaminergic system and its potential to ameliorate cognitive deficits in a preclinical model of schizophrenia. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other M5-targeting compounds. Further research is warranted to fully elucidate the pharmacokinetic profile and dose-response relationships of this compound in various in vivo models to better understand its therapeutic window and potential clinical applications.
References
Performance Analysis of VU 0238429 Against Known M5 Agonists: A Comparative Guide
This guide provides a detailed comparison of the M5 positive allosteric modulator (PAM) VU 0238429 against a panel of known muscarinic M5 receptor agonists. The following sections present quantitative data on the potency and efficacy of these compounds, detailed experimental protocols for key assays, and visualizations of the M5 signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the pharmacological profile of this compound in the context of established M5 receptor ligands.
Data Presentation: Comparative Agonist Activity at the M5 Receptor
The performance of this compound and other known M5 agonists is summarized in the table below. It is important to note that the data presented is compiled from various studies employing different experimental methodologies (e.g., calcium mobilization vs. inositol (B14025) phosphate (B84403) accumulation assays) and cellular backgrounds. Therefore, direct comparisons of absolute values should be made with caution. The data serves as a valuable reference for the relative activities of these compounds.
| Compound | Type | Assay Type | Cell Line | Potency (EC50/pEC50) | Efficacy | Reference |
| This compound | Positive Allosteric Modulator (PAM) | Calcium Mobilization | CHO Cells | 1.16 µM | - | [1] |
| Xanomeline | Partial Agonist / Antagonist | Phosphoinositide Hydrolysis / Calcium Mobilization | CHO Cells / CHO Cells | Weak partial agonist; can act as a long-term antagonist | Lower than carbachol (B1668302) | [2][3] |
| Arecoline | Partial Agonist | Inositol Phosphate Accumulation | SH-SY5Y Cells | Partial agonist | 45% of carbachol (Ca2+ mobilization) | [4] |
| Oxotremorine M | Agonist | Inositol Phosphate Accumulation | CHO-K1 Cells | 4.6 (pEC50) | Full agonist | [5] |
| Pilocarpine | Agonist | Inositol Phosphate Accumulation | CHO-K1 Cells | Inactive | No detectable accumulation | [5] |
| (+)-cis-dioxolane | Agonist | Inositol Phosphate Accumulation | CHO-K1 Cells | 5.2 (pEC50) | Full agonist | [5] |
| Carbachol | Agonist | Inositol Phosphate Accumulation | CHO-K1 Cells | 4.7 (pEC50) | Full agonist | [5] |
M5 Receptor Signaling Pathway
The M5 muscarinic acetylcholine (B1216132) receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates various downstream cellular responses.
Caption: M5 muscarinic receptor signaling pathway.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes a general procedure for measuring intracellular calcium mobilization following M5 receptor activation using a fluorescence-based assay, often performed on a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and selection antibiotic).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Probenecid (optional, to prevent dye leakage).
-
Test compounds (agonists and this compound).
-
Control agonist (e.g., carbachol).
Procedure:
-
Cell Plating: Seed the M5-expressing CHO cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add the fluorescent calcium dye solution (prepared according to the manufacturer's instructions, potentially containing probenecid) to each well. Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control agonist in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x or 10x). For testing this compound as a PAM, prepare a solution of this compound to be added before the agonist, as well as a range of agonist concentrations.
-
Measurement:
-
Place the dye-loaded cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
For agonist testing, the instrument will automatically add the prepared compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
For PAM testing, first add the this compound solution and incubate for a predetermined time, then add the agonist and record the fluorescence.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for analysis. Plot the peak response against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Inositol Phosphate Accumulation Assay
This protocol outlines a method to measure the accumulation of inositol phosphates (IPs), a downstream product of M5 receptor activation, typically using radiolabeling.
Materials:
-
CHO-K1 cells stably expressing the human M5 receptor.
-
Cell culture medium.
-
24- or 48-well cell culture plates.
-
myo-[³H]inositol.
-
Inositol-free medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Test compounds.
-
Perchloric acid (PCA).
-
Potassium hydroxide (B78521) (KOH)/HEPES solution for neutralization.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation cocktail.
Procedure:
-
Cell Labeling: Seed the M5-expressing cells into the culture plates. The following day, replace the medium with inositol-free medium containing myo-[³H]inositol and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Assay Initiation: Wash the labeled cells with assay buffer. Pre-incubate the cells with assay buffer containing LiCl for 15-30 minutes at 37°C.
-
Compound Stimulation: Add the test compounds at various concentrations to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction of Inositol Phosphates: Terminate the reaction by aspirating the medium and adding ice-cold PCA. After a short incubation on ice, neutralize the samples with KOH/HEPES.
-
Purification and Quantification:
-
Apply the neutralized samples to Dowex anion-exchange columns.
-
Wash the columns to remove free [³H]inositol.
-
Elute the total [³H]inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the measured radioactivity (counts per minute or disintegrations per minute) against the log of the compound concentration to generate dose-response curves and determine pEC50 values.
Experimental Workflow for M5 Agonist/PAM Characterization
The following diagram illustrates a general workflow for characterizing the activity of compounds at the M5 receptor.
Caption: General experimental workflow for agonist and PAM characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking VU 0238429: A Comparative Guide to M5 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VU 0238429, a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor M5 (M5), against other key industry-standard M5 PAMs. The data presented is supported by detailed experimental protocols to ensure reproducibility and facilitate informed decisions in research and development.
Introduction to this compound and M5 Receptor Modulation
This compound is a pioneering small molecule tool for studying the function of the M5 muscarinic acetylcholine receptor.[1][2] As a positive allosteric modulator, it does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, acetylcholine. The M5 receptor, a Gq-coupled protein, is expressed in various regions of the central nervous system and is implicated in a range of physiological processes, including cognition, reward, and cerebral vasodilation.[3][4] The development of selective M5 PAMs like this compound has been crucial for dissecting the specific roles of this receptor subtype, offering potential therapeutic avenues for conditions such as Alzheimer's disease, schizophrenia, and substance use disorders.[4][5]
Quantitative Performance Analysis
The following table summarizes the in vitro potency of this compound and other notable selective M5 PAMs. The data is derived from calcium mobilization assays, a standard method for assessing the activity of compounds targeting Gq-coupled receptors.
| Compound | M5 EC50 (µM) | Selectivity Profile | Reference |
| This compound (ML129) | 1.16 | >30-fold vs M1, M3; Inactive at M2, M4 | [1][2][6] |
| ML172 | 1.9 | Improved selectivity over ML129 | [7][8] |
| ML326 | 0.55 | Enhanced potency over ML129 and ML172 | [7] |
| ML380 | 0.19 | High potency and CNS exposure | [9] |
M5 Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor is coupled to the Gq/11 family of G proteins.[10][11][12] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the activation of Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
The following section details the methodology for the calcium mobilization assay used to characterize M5 PAMs.
Objective: To determine the potency (EC50) of a test compound as a positive allosteric modulator of the M5 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor. For selectivity profiling, additional CHO-K1 cell lines expressing human M1, M2, M3, and M4 receptors are required.[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[3]
-
Calcium Indicator Dye: Fluo-4 AM.[13]
-
Pluronic Acid F-127: To aid in dye loading.[3]
-
Agonist: Acetylcholine (ACh).
-
Test Compound: this compound or other PAMs.
-
Instrumentation: A fluorescence kinetic plate reader, such as a FLEXstation or FDSS.[3][7]
Procedure:
-
Cell Plating: Seed the CHO-K1 M5 cells into 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add Fluo-4 AM dye solution (prepared in assay buffer with Pluronic acid F-127) to each well. Incubate for 45-60 minutes at 37°C.[3][13]
-
Compound Addition: Wash the cells to remove excess dye and replace with assay buffer. Add the test compound at various concentrations to the wells.
-
Assay Measurement:
-
Place the plate in the fluorescence kinetic plate reader.
-
Allow for a pre-incubation period with the test compound for approximately 2.5 minutes.[13]
-
Stimulate the cells by adding a submaximal concentration (EC20) of acetylcholine.
-
Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.
-
-
Data Analysis:
-
Normalize the signal amplitude to the baseline fluorescence.
-
Express the response as a percentage of the maximal response to acetylcholine.
-
Determine the EC50 values for the test compound by fitting the concentration-response data to a non-linear regression model.
-
Experimental Workflow: Calcium Mobilization Assay
The following diagram illustrates the key steps in the calcium mobilization assay for evaluating M5 PAMs.
References
- 1. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first highly M5-preferring muscarinic acetylcholine receptor ligand, an M5 positive allosteric modulator derived from a series of 5-trifluoromethoxy N-benzyl isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Muscarinic Acetylcholine Receptor M5: Therapeutic Implications and Allosteric Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 11. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AID 651878 - Discovery of Novel Positive Allosteric Modulators (PAM) of the Muscarinic Receptor M5: CRC Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Independent Verification of VU 0238429 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), VU 0238429, with alternative compounds. The information presented is supported by experimental data to aid in the independent verification of its activity.
Comparative Analysis of M5 Positive Allosteric Modulators
This compound is a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor.[1] Its activity has been characterized alongside other M5 PAMs, providing a basis for comparative analysis. The following tables summarize the in vitro pharmacological data for this compound and its key alternatives.
| Compound | hM5 EC50 (µM) | % ACh Max | Fold Shift in ACh Potency | Selectivity vs. M1, M2, M3, M4 |
| This compound (ML129) | 1.16 | Not Reported | 17-fold[2] | >30-fold vs. M1 & M3; inactive at M2, M4 |
| VU0365114 | 2.7 | ~85% | >50-fold | >30 µM vs. M1-M4 |
| ML172 | 1.9[2] | Not Reported | 5-fold[2] | Highly selective vs. M1-M4 |
| ML380 | 0.19 | Not Reported | Not Reported | Highly selective vs. M1-M4 |
Table 1: In Vitro Potency and Efficacy of M5 PAMs. This table compares the half-maximal effective concentration (EC50) at the human M5 receptor, the maximal response as a percentage of the acetylcholine maximum, the fold-shift in acetylcholine potency, and selectivity against other muscarinic receptor subtypes.
Experimental Protocols
The primary in vitro assay used to characterize the activity of this compound and other M5 PAMs is the calcium mobilization assay.
Calcium Mobilization Assay Protocol (FLIPR-based)
This protocol outlines the general steps for assessing the activity of M5 PAMs using a Fluorometric Imaging Plate Reader (FLIPR).
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
2. Compound Preparation:
-
Test compounds (this compound and alternatives) are serially diluted in an appropriate buffer (e.g., HBSS with 20 mM HEPES) to the desired concentrations.
3. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer for 1 hour at 37°C.[3] This allows the dye to enter the cells.
4. Assay Procedure:
-
After incubation, the dye-loaded cell plate is placed into the FLIPR instrument.
-
The test compound (M5 PAM) is added to the wells, and the baseline fluorescence is measured.
-
After a short pre-incubation with the PAM, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M5 receptor.
-
The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.
5. Data Analysis:
-
The fluorescence signal is normalized to the baseline.
-
Concentration-response curves for the PAMs are generated, and EC50 values are calculated using a four-parameter logistic equation.
-
The fold-shift in acetylcholine potency is determined by comparing the EC50 of acetylcholine in the presence and absence of the PAM.
Signaling Pathways and Workflows
The following diagrams illustrate the M5 receptor signaling pathway and the experimental workflow for the calcium mobilization assay.
Caption: M5 muscarinic acetylcholine receptor signaling pathway.
Caption: Experimental workflow for a FLIPR-based calcium mobilization assay.
References
- 1. VU-0238429 - Wikipedia [en.wikipedia.org]
- 2. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of VU 0238429 and Other M5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VU 0238429, a pioneering positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor, with other key M5 PAMs. The M5 receptor, a Gq-coupled receptor primarily expressed in the central nervous system, is a promising therapeutic target for neurological disorders such as schizophrenia and Alzheimer's disease. This document summarizes key in vitro performance data, details experimental methodologies for primary screening assays, and presents signaling pathways and experimental workflows through structured diagrams.
In Vitro Comparative Performance of M5 PAMs
The development of selective M5 PAMs has been an iterative process, with successive generations of compounds showing improved potency and selectivity. This compound (also known as ML129) was the first reported M5-preferring PAM.[1] Subsequent research led to the development of compounds with enhanced pharmacological profiles. The following table summarizes the in vitro data for this compound and its key comparators.
| Compound | hM5 EC50 (μM) | M5 % ACh Max | Selectivity Profile | Reference |
| This compound (ML129) | 1.16 | Not Reported | >30-fold vs M1, M3; Inactive at M2, M4 | [2] |
| ML172 | 1.9 | Not Reported | Highly selective vs M1-M4 | |
| ML326 | 0.55 | 86% | Highly selective vs M1-M4 | [3] |
| VU0365114 | 2.7 | Not Reported | >30-fold vs M1-M4 | [4] |
| VU0400265 | 1.9 | Not Reported | >30-fold vs M1-M4 | [4] |
Key Observations:
-
Potency: ML326 demonstrates a significantly lower EC50 value compared to this compound, indicating higher potency at the M5 receptor.[3]
-
Selectivity: While this compound was a crucial first-in-class compound with good selectivity, subsequent compounds like ML172 and ML326 are described as having "dramatically improved" and "highly selective" profiles against other muscarinic receptor subtypes.[3]
-
Efficacy: ML326 shows robust efficacy, achieving 86% of the maximal acetylcholine response.[3]
Experimental Protocols
The primary in vitro assay used to characterize and compare M5 PAMs is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled M5 receptor.
Calcium Mobilization Assay Protocol (General)
This protocol outlines a general procedure for assessing the activity of M5 PAMs using a Fluorometric Imaging Plate Reader (FLIPR).
1. Cell Culture and Plating:
- CHO-K1 or HEK293 cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
- Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well and incubated for 24 hours to form a monolayer.
2. Dye Loading:
- The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay reagent) in a buffered salt solution (e.g., HBSS) for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.
3. Compound Addition and Signal Detection:
- The microplate is placed in a FLIPR instrument.
- A baseline fluorescence reading is taken.
- The M5 PAM (test compound) is added to the wells at various concentrations.
- After a short incubation period, an EC20 concentration of acetylcholine (the orthosteric agonist) is added to stimulate the M5 receptor.
- The change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.
4. Data Analysis:
- The increase in fluorescence is plotted against the concentration of the test compound to generate a concentration-response curve.
- The EC50 value, representing the concentration of the PAM that produces 50% of its maximal effect, is calculated using non-linear regression analysis.
Visualizing Signaling and Workflows
M5 Receptor Signaling Pathway
The following diagram illustrates the Gq-coupled signaling cascade initiated by the activation of the M5 muscarinic acetylcholine receptor and the modulatory effect of a positive allosteric modulator.
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A comparison of drug effects in latent inhibition and the forced swim test differentiates between the typical antipsychotic haloperidol, the atypical antipsychotics clozapine and olanzapine, and the antidepressants imipramine and paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of VU 0238429: A Comparative Guide to Selective M5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor primarily expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and substance use disorders. Positive allosteric modulators (PAMs) of the M5 receptor offer a nuanced approach to enhancing cholinergic signaling, potentially providing therapeutic benefits with fewer side effects than traditional orthosteric agonists. This guide provides a comparative assessment of VU 0238429 (also known as ML129) and other key selective M5 PAMs, focusing on their pharmacological profiles, experimental data, and therapeutic potential.
Introduction to this compound and Comparative Compounds
This compound was one of the first highly selective positive allosteric modulators of the M5 receptor to be identified.[1][2] Its discovery has spurred the development of other selective M5 PAMs, each with unique properties. This guide will compare this compound with three other notable M5 PAMs: ML172, ML326, and ML380. These compounds have been selected based on their documented selectivity and potency, providing a basis for understanding the structure-activity relationships and therapeutic potential within this class of molecules.
In Vitro Pharmacological Comparison
The primary in vitro measure of efficacy for these M5 PAMs is their ability to potentiate the response of the M5 receptor to acetylcholine, typically measured using a calcium mobilization assay in cell lines expressing the human M5 receptor (hM5). The half-maximal effective concentration (EC50) is a key parameter for comparing their potency.
| Compound | Other Names | hM5 EC50 (μM) | Selectivity over other Muscarinic Subtypes (M1, M2, M3, M4) | Reference |
| This compound | ML129 | 1.16 | >30-fold vs M1, M3; No activity at M2, M4 | [3] |
| ML172 | ~1.9 | High selectivity vs M1, M2, M3, M4 | [4] | |
| ML326 | 0.55 | >30 μM vs M1-M4 | [5] | |
| ML380 | 0.19 | >10-fold vs M1, M3; No activity at M2, M4 | [6] |
Experimental Protocols
Calcium Mobilization Assay
A common method to determine the potency and efficacy of M5 PAMs is the fluorescence-based calcium mobilization assay.
Principle: M5 is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.
-
Compound Addition: The assay plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. The test compound (M5 PAM) is added to the wells at various concentrations.
-
Agonist Stimulation and Signal Detection: After a short incubation with the PAM, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M5 receptor. The instrument measures the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves, from which EC50 values for the PAMs are calculated.
Caption: Simplified signaling pathway of the M5 muscarinic acetylcholine receptor.
Clinical Development
To date, there is no publicly available information on this compound or the other discussed selective M5 PAMs entering clinical trials. The development of these compounds is still in the preclinical phase.
Conclusion
This compound and the subsequent generations of selective M5 PAMs represent a promising class of molecules for the treatment of various CNS disorders. While this compound was a crucial first step, newer compounds like ML380 show improved potency and CNS penetration in preclinical models. However, a significant challenge remains in translating these findings to clinical applications. Further research is needed to conduct direct comparative in vivo efficacy studies and to fully characterize the pharmacokinetic and safety profiles of these compounds. The development of M5 PAMs with optimal drug-like properties will be critical for their successful translation into novel therapeutics for patients with schizophrenia, Alzheimer's disease, and addiction.
References
- 1. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Statistical and Mechanistic Comparison of VU 0238429 and Related M5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of VU 0238429, a pioneering selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), against its structural analogs. The data presented herein is intended to support researchers in the fields of pharmacology and drug discovery in their efforts to understand and further probe the function of the M5 receptor.
Quantitative Comparison of M5 PAMs
The following table summarizes the in vitro potency and efficacy of this compound and a selection of its key analogs. The data is derived from studies on the chemical lead optimization of a pan Gq mAChR PAM lead.[1] Potency is expressed as the half-maximal effective concentration (EC50) for the potentiation of acetylcholine (ACh) at the human M5 receptor (hM5), and efficacy is presented as the maximal response elicited by the compound in the presence of an EC20 concentration of ACh (% ACh Max).
| Compound | VU Number | hM5 EC50 (μM) | % ACh Max | M1 EC50 (μM) | M3 EC50 (μM) | M2/M4 Activity | Reference |
| This compound | - | 1.16 | 91 | >30 | >30 | None | [2][3][4] |
| Analog 6a | VU0365114 | 2.7 | 85 | >30 | Modest @ 30μM | Not specified | [1] |
| Analog 6b | VU0365117 | 2.8 | 85 | >30 | Not specified | Not specified | [1] |
| Analog 6c | VU0365118 | 4.8 | 85 | >30 | Not specified | Not specified | [1] |
| Analog 6d | VU0365121 | 3.6 | 80 | >30 | Not specified | Not specified | [1] |
| Analog 6e | VU0365123 | 3.3 | 85 | >30 | Not specified | Not specified | [1] |
| Analog 6f | VU0365116 | 3.9 | 70 | >30 | Not specified | Not specified | [1] |
Experimental Protocols
The pharmacological data presented in this guide were primarily generated using a calcium mobilization assay. This in vitro functional assay is a standard method for characterizing the activity of allosteric modulators of Gq-coupled GPCRs, such as the M5 muscarinic receptor.
Calcium Mobilization Assay Protocol
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor. For selectivity profiling, CHO cells expressing human M1, M2, M3, and M4 receptors are used. M2 and M4, which are Gi-coupled, are co-transfected with a promiscuous G-protein (Gqi5) to enable coupling to the calcium signaling pathway.
-
Assay Principle: Activation of the Gq-coupled M5 receptor by acetylcholine leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is detected by a fluorescent calcium indicator.
-
Procedure:
-
Cell Plating: CHO cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Compound Incubation: The dye solution is removed, and the cells are washed. Test compounds (e.g., this compound or its analogs) are then added at various concentrations and incubated for a short period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a kinetic plate reader (e.g., a FlexStation or FDSS). A sub-maximal (EC20) concentration of acetylcholine is added to the wells to stimulate the M5 receptor. The instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence is quantified to determine the response. Dose-response curves are generated by plotting the response against the concentration of the test compound to calculate the EC50 and % ACh Max values.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the M5 receptor signaling cascade and the general workflow of the calcium mobilization assay used to characterize this compound and its analogs.
Caption: M5 muscarinic receptor signaling pathway.
Caption: Workflow for the calcium mobilization assay.
References
- 1. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part I. Development of the first highly selective M5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VU 0238429: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. VU 0238429, a positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor, requires careful management throughout its lifecycle, from acquisition to disposal.[1][2][3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of chemical waste provide a clear framework for its responsible management.
Essential Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with appropriate care. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Standard procedures for handling chemical compounds of this nature include wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The disposal of this compound, as with most laboratory chemicals, should follow a structured process to minimize environmental impact and ensure compliance with regulations.
-
Waste Identification and Classification : The first step is to classify this compound as a chemical waste product. Based on its nature as a complex organic molecule, it should be treated as a hazardous chemical waste.
-
Segregation of Waste : Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, properly labeled, and sealed waste container. The container should be compatible with the chemical properties of the compound.
-
Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," and any other identifiers required by your institution, such as the Chemical Abstracts Service (CAS) number, which is 1160247-92-6.[3] The label should also include the hazard characteristics if known.
-
Storage of Waste : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arranging for Pickup and Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[4] They will have established procedures for collection and will work with certified hazardous waste disposal vendors. Never dispose of chemical waste down the drain or in regular trash.[5][6]
Quantitative Data Summary
While specific quantitative data on the disposal of this compound is not available, the following table summarizes key information about the compound itself, which is relevant for its handling and safe management.
| Property | Value | Source |
| Molecular Formula | C17H12F3NO4 | [2][3] |
| Molecular Weight | 351.28 g/mol | [2][3] |
| CAS Number | 1160247-92-6 | [3] |
| Purity | ≥99.96% | [1][2] |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (in solvent) | 1 year at -80°C; 1 month at -20°C | [1][2] |
Visualizing the Chemical Waste Disposal Workflow
To provide a clear, step-by-step visual guide, the following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VU-0238429 - Wikipedia [en.wikipedia.org]
- 4. Hazardous Waste Disposal | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. tceq.texas.gov [tceq.texas.gov]
Essential Safety and Operational Guide for Handling VU 0238429
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling VU 0238429. The following procedures are designed to ensure safe handling, storage, and disposal of this selective positive allosteric modulator of the M5 muscarinic acetylcholine (B1216132) receptor.
Compound Identity and Properties
| Property | Value | Reference |
| Chemical Name | 1-(4-Methoxybenzyl)-5-trifluoromethoxyisatin | [1] |
| Molecular Formula | C17H12F3NO4 | [2] |
| Molecular Weight | 351.28 g/mol | [3] |
| CAS Number | 1160247-92-6 | [2] |
| Purity | ≥97% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified, with side shields. |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable. Change gloves frequently and when contaminated. |
| Body Protection | Laboratory Coat | Standard white lab coat. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a fume hood when handling larger quantities or creating aerosols. | NIOSH-approved respirator if ventilation is inadequate. |
PPE Workflow Diagram
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Avoid Contact: Minimize direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Weighing: When weighing the solid compound, use an analytical balance with a draft shield or in a fume hood to prevent inhalation of dust.
Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 2 years |
| In DMSO | -80°C | Up to 6 months |
| In DMSO | -20°C | Up to 1 month |
Note: For long-term storage, it is recommended to store the compound as a solid at -20°C.[4] If preparing stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[4]
Accidental Release and Disposal Plan
A clear plan for accidental spills and proper disposal is essential for laboratory safety and environmental compliance.
Accidental Release Measures
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. For a liquid spill (e.g., in DMSO), absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place the contained material into a sealed, labeled container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
Disposal Plan
-
Waste Collection: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of down the drain or in regular trash.
Disposal Decision Tree
Caption: Decision tree for the proper disposal of waste contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
